molecular formula C27H33O4P B132702 Tris(isopropylphenyl)phosphate CAS No. 64532-95-2

Tris(isopropylphenyl)phosphate

Cat. No.: B132702
CAS No.: 64532-95-2
M. Wt: 452.5 g/mol
InChI Key: LIPMRGQQBZJCTM-UHFFFAOYSA-N
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Description

Tris(isopropylphenyl)phosphate (TIPPP) is an isopropylated triaryl phosphate ester (ITP) that has emerged as a significant compound in environmental and toxicological research, particularly following the phase-out of polybrominated diphenyl ether (PBDE) flame retardants . It is a component in several commercial flame retardant mixtures, such as Firemaster 550, and is also employed as a plasticizer in various consumer materials . As a replacement chemical, its primary research value lies in understanding the environmental impact and health effects of next-generation flame retardants. Studies have shown that human exposure to TIPPP and related ITPs is widespread, with metabolites detected at high frequencies in biomonitoring studies . Toxicological investigations using commercial mixtures containing TIPPP have indicated potential endocrine-disrupting, obesogenic, and developmental effects, driving continued research into its mechanism of action and potency relative to legacy compounds . This substance has been prioritized for further assessment under regulatory frameworks like the U.S. Toxic Substances Control Act (TSCA) due to concerns about its persistence, bioaccumulation, and toxicity (PBT) . Environmentally, TIPPP and its related isomers are routinely detected in indoor settings, with studies finding them in 100% of analyzed house dust samples, underscoring their environmental relevance and persistence . From a safety standpoint, organophosphate compounds like TIPPP are susceptible to forming highly toxic phosphine gas in the presence of strong reducing agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tris(2-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMRGQQBZJCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214802
Record name Tris[2-(propan-2-yl)phenyl] phosphate
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Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-95-2
Record name Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64532-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(1-methylethyl)-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[2-(propan-2-yl)phenyl] phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(isopropylphenyl)phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(isopropylphenyl)phosphate (IPP) isomers, a class of organophosphate compounds with significant industrial applications as flame retardants and plasticizers. Given their prevalence in various materials, understanding their synthesis and analytical characterization is crucial for quality control, environmental monitoring, and toxicological assessment. Commercial IPP is typically a complex mixture of isomers, necessitating robust analytical methods for their separation and identification.[1][2][3]

Synthesis of this compound Isomers

The synthesis of this compound isomers is a two-step process involving the alkylation of phenol (B47542) followed by phosphorylation. The initial alkylation step produces a mixture of ortho-, meta-, and para-isopropylphenol, which is then reacted with a phosphorylating agent to yield the final phosphate (B84403) ester mixture.[1][2][4][5]

Step 1: Synthesis of Isopropylphenol Isomers (Precursors)

The Friedel-Crafts alkylation of phenol with propylene (B89431) or isopropanol (B130326) is the primary method for producing isopropylphenols. The isomeric distribution (ortho, meta, para) is highly dependent on the catalyst and reaction conditions.

Experimental Protocol: Synthesis of Isopropylphenol Isomers

This protocol is a generalized procedure based on established methods for phenol alkylation.

  • Materials:

    • Phenol

    • Propylene gas or 2-propanol

    • Acid catalyst (e.g., p-toluenesulfonic acid[6], Amberlyst resin, or a Lewis acid such as AlCl₃)

    • Solvent (e.g., a non-polar organic solvent like hexane (B92381) or toluene (B28343), if required)

    • Sodium hydroxide (B78521) solution (for workup)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, condenser, and gas inlet (if using propylene), charge the phenol and the catalyst. The molar ratio of phenol to catalyst will depend on the specific catalyst used. For p-toluenesulfonic acid, a catalytic amount (e.g., 1-5 mol%) is typical.[6]

    • Heat the mixture to the desired reaction temperature (typically ranging from 60 to 200°C).

    • If using propylene, bubble the gas through the reaction mixture at a controlled rate. If using 2-propanol, add it dropwise to the heated phenol-catalyst mixture. The molar ratio of propylene/2-propanol to phenol will influence the degree of isopropylation.

    • Monitor the reaction progress using Gas Chromatography (GC) to observe the formation of isopropylphenol isomers and the consumption of phenol.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst by washing the mixture with a dilute sodium hydroxide solution, followed by water washes until the aqueous layer is neutral.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • The resulting mixture of isopropylphenol isomers can be separated by fractional distillation under reduced pressure to isolate the ortho, meta, and para isomers.

Step 2: Phosphorylation of Isopropylphenols

The synthesized isopropylphenol isomers (or a mixture thereof) are then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to form the corresponding this compound.[1][4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure.

  • Materials:

    • Isopropylphenol (ortho, meta, para, or a mixture)

    • Phosphorus oxychloride (POCl₃)

    • A Lewis acid catalyst (e.g., MgCl₂ or AlCl₃), optional but can increase reaction rate.

    • A non-reactive solvent (e.g., toluene or dichloromethane)

    • A base (e.g., pyridine (B92270) or triethylamine) to act as a hydrogen chloride scavenger.

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the isopropylphenol in the chosen solvent.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the stirred solution. The stoichiometry should be approximately 3 moles of isopropylphenol to 1 mole of POCl₃.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

    • After completion, cool the mixture and filter to remove the hydrochloride salt of the base.

    • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow phenol Phenol alkylation Alkylation (Friedel-Crafts) phenol->alkylation propylene Propylene / Isopropanol propylene->alkylation isomers Mixture of Isopropylphenol Isomers alkylation->isomers distillation Fractional Distillation isomers->distillation ortho o-Isopropylphenol distillation->ortho meta m-Isopropylphenol distillation->meta para p-Isopropylphenol distillation->para phosphorylation Phosphorylation ortho->phosphorylation meta->phosphorylation para->phosphorylation pocl3 POCl₃ pocl3->phosphorylation crude_ipp Crude IPP Mixture phosphorylation->crude_ipp purification Purification crude_ipp->purification final_product This compound Isomers purification->final_product

Caption: General workflow for the synthesis of this compound isomers.

Characterization of this compound Isomers

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of IPP isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of IPP isomers. ¹H, ¹³C, and ³¹P NMR are all employed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the IPP sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire standard proton spectra to observe the signals for the aromatic and isopropyl protons.

  • ¹³C NMR: Obtain proton-decoupled ¹³C spectra to identify the number of unique carbon environments.

  • ³¹P NMR: Acquire proton-decoupled ³¹P spectra. This is particularly useful for identifying the phosphorus environment and quantifying the different phosphate esters in a mixture. For quantitative analysis, it is crucial to use a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.[7]

Expected NMR Data

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹HAromatic (Ar-H)6.8 - 7.5Multiplet
¹HIsopropyl (CH)2.8 - 3.2Septet
¹HIsopropyl (CH₃)1.1 - 1.3Doublet
¹³CAromatic (Ar-C-O)145 - 155Singlet or Doublet (due to P-C coupling)
¹³CAromatic (Ar-C)115 - 140Singlet or Doublet (due to P-C coupling)
¹³CIsopropyl (CH)30 - 35Singlet
¹³CIsopropyl (CH₃)22 - 25Singlet
³¹PPhosphate (O=P(OAr)₃)-10 to -25Singlet
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the separation and identification of IPP isomers in mixtures.

Experimental Protocol: GC-MS Analysis

The following is a representative GC-MS method for the analysis of IPP isomers, adapted from a published method for a commercial mixture.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: Splitless injection at a temperature of 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.

    • Ramp to 280-300°C at a rate of 10-20°C/min.

    • Hold at the final temperature for 10-20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Mass Spectral Data

The mass spectra of IPP isomers will show a molecular ion peak at m/z 452. The fragmentation pattern will be characteristic of the isomeric structure, with key fragments arising from the loss of isopropyl and phenoxy groups. While specific fragmentation patterns for each pure isomer are not widely published, analysis of commercial mixtures shows characteristic ions.[9]

m/z Possible Fragment
452[M]⁺
437[M - CH₃]⁺
410[M - C₃H₆]⁺
368[M - C₆H₅O]⁺
326[M - C₉H₁₁O]⁺
Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transitions of IPP isomers.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A calibrated TGA and DSC instrument.

  • Sample Preparation: A small amount of the sample (5-10 mg) is placed in an aluminum pan.

  • TGA:

    • Atmosphere: Nitrogen or air, with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min).

  • DSC:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50°C) to above its melting point at a controlled rate (e.g., 10°C/min), followed by a controlled cooling and a second heating cycle to observe glass transitions and melting points.

Expected Thermal Properties

Commercial IPP mixtures are typically liquids at room temperature. The thermal stability is influenced by the isomeric composition. The onset of decomposition for triaryl phosphates generally occurs above 300°C in an inert atmosphere.[10]

Parameter Typical Value/Observation
Melting Point (DSC)Varies with isomer; commercial mixtures are often liquid at room temperature.
Onset of Decomposition (TGA, N₂)> 300°C
Char Yield (TGA, N₂)Varies depending on isomer, indicative of flame retardant efficiency.

Characterization Workflow Diagram

Characterization_Workflow sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms thermal Thermal Analysis (TGA, DSC) sample->thermal structure Structural Elucidation nmr->structure composition Isomeric Composition ms->composition purity Purity Assessment ms->purity stability Thermal Stability thermal->stability phase_transitions Phase Transitions thermal->phase_transitions

Caption: Workflow for the characterization of this compound isomers.

Data Summary

The following tables summarize the key quantitative data for this compound and its precursors. Data for specific pure isomers of the final product is limited; therefore, data for commercial mixtures or analogous compounds are provided where noted.

Table 1: Physical Properties of Isopropylphenol Precursors

Compound CAS Number Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
2-Isopropylphenol88-69-7C₉H₁₂O136.1915-17212-214
3-Isopropylphenol618-45-1C₉H₁₂O136.1926-28228
4-Isopropylphenol99-89-8C₉H₁₂O136.1961-63212

Table 2: Properties of this compound (Commercial Mixture)

Property Value
CAS Number 68937-41-7
Molecular Formula C₂₇H₃₃O₄P
Molar Mass ( g/mol ) 452.52
Appearance Colorless to pale yellow liquid
Density (g/cm³ at 20°C) ~1.1
Boiling Point (°C) > 250 at reduced pressure
Solubility Insoluble in water, soluble in organic solvents

Conclusion

The synthesis of this compound isomers is a well-established process, though the isolation of individual isomers requires careful control of reaction conditions and purification techniques. The characterization of these isomers relies on a suite of analytical methods, with NMR spectroscopy and GC-MS being indispensable for structural confirmation and compositional analysis. This guide provides the foundational protocols and expected data to aid researchers in the synthesis and characterization of these important industrial chemicals. Further research to isolate and fully characterize each isomer is warranted to better understand their individual properties and toxicological profiles.

References

physicochemical properties of ortho- vs para-Tris(isopropylphenyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ortho- vs. Para-Tris(isopropylphenyl)phosphate

Introduction

Tris(isopropylphenyl)phosphate (TiPP), also known as isopropylated triphenyl phosphate (B84403) (IPPP), is a complex mixture of organophosphate esters widely utilized as a flame retardant and plasticizer in various industrial and commercial products, including PVC, polyurethane foams, and hydraulic fluids.[1][2] The commercial product is not a single compound but a mixture of isomers where one, two, or three of the phenyl rings are substituted with isopropyl groups at the ortho, meta, and/or para positions.[3][4]

The position of the isopropyl group significantly influences the compound's physicochemical properties and toxicological profile. Of particular importance is the distinction between ortho-substituted and para-substituted isomers. The ortho-isomers are associated with a higher potential for neurotoxicity, specifically Organophosphate-Induced Delayed Neurotoxicity (OPIDN).[4] In contrast, para-isomers are generally considered to have lower toxicity. This guide provides a detailed comparison of the physicochemical properties of ortho- and para-tris(isopropylphenyl)phosphate, offering data, experimental context, and workflow visualizations for researchers, scientists, and drug development professionals.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties for the technical mixture and specific isomers of this compound. Data for individual, pure isomers is limited, as the substance is most commonly produced and studied as a mixture.

PropertyOrtho-IsomerPara-IsomerTechnical Mixture / Unspecified
Molecular Formula C₂₇H₃₃O₄PC₂₇H₃₃O₄PC₂₇H₃₃O₄P
Molecular Weight 452.52 g/mol [5]452.52 g/mol [6]452.52 g/mol [1]
CAS Number 26967-76-0 (representative)[5]2502-15-0[7]68937-41-7[1]
Appearance -Yellow waxy solid[6][8]Colorless to pale yellow oil/liquid[1][2][9]
Melting Point -24.9 °C[5]-< -20 °C[7]
Boiling Point 245 °C[5]-> 400 °C at 1013 hPa[2][7]
Density 1.159 g/cm³[5]-~1.17 g/cm³ at 20°C[2][9]
Vapor Pressure 0 mmHg at 25°C[5]2.1 x 10⁻⁸ mmHg at 25°C (estimated)[3]2.5 x 10⁻⁶ Pa at 20°C[7]
Water Solubility --0.33 mg/L (330 µg/L) at 20°C[1][7]
Log Kow --4.92 - 6.1 (estimated)[1][7]

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties is critical for environmental fate modeling and toxicological assessment. The analysis of TiPP is complicated by its nature as a complex isomeric mixture.[10][11]

Isomer Separation and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

The most common and effective technique for separating and quantifying individual TiPP isomers is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[11][12]

Methodology Overview:

  • Sample Preparation: The sample (e.g., environmental dust, polymer matrix, biological tissue) undergoes extraction. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the analytes from the sample matrix.[11]

  • Instrumental Analysis: The extract is injected into the GC.

    • GC Column: A non-polar capillary column, such as a DB-5 type (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for separation.[13]

    • Oven Program: A precise temperature gradient is essential for resolving the structurally similar isomers. An example program might start at 80°C, hold for 1-2 minutes, and then ramp at 10-20°C/minute to a final temperature of 280-300°C, holding for several minutes.[10][13]

    • Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1.3 mL/min).[10]

  • Detection and Quantification:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[13]

    • Detection: The mass spectrometer detects the characteristic fragment ions of the TiPP isomers. Quantification is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[13]

    • Calibration: A calibration curve is generated using certified analytical standards of individual isomers, with an internal standard (e.g., deuterated triphenyl phosphate, TPHP-d15) to ensure accuracy.[11][12]

Octanol-Water Partition Coefficient (Log Kow)

The Log Kow value, a measure of a chemical's hydrophobicity, is crucial for predicting its environmental partitioning and bioaccumulation potential.

Methodology: Shake Flask Method (OECD 107)

  • A study determining the Log Kow of a commercial isopropylphenyl diphenyl phosphate product used a shake flask method.

  • In this protocol, the substance is dissolved in n-octanol at various concentrations.

  • A known volume of the octanol (B41247) solution is shaken with a known volume of purified water for an extended period (e.g., 48 hours) in the dark to reach equilibrium.

  • The mixture is then allowed to settle, and the concentration of the substance in the water phase is measured.

  • The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log Kow is the base-10 logarithm of this value.

Vapor Pressure and Water Solubility Estimation

For many complex environmental contaminants, experimentally derived values are not always available. In such cases, quantitative structure-property relationship (QSPR) models are used.

  • Several cited values for vapor pressure and water solubility of TiPP isomers are estimated using fragment constant estimation methods, such as those available through the Syracuse Research Corporation's (SRC) software suites.[3] These models predict properties based on the molecule's chemical structure.

Visualizations: Workflows and Pathways

Synthesis of this compound

The commercial production of TiPP involves a two-step process starting from phenol. The initial alkylation step is non-specific, leading to a mixture of ortho- and para-isopropylphenol, which results in the final product being a complex isomer mixture.[3][9]

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Phosphorylation Phenol Phenol Alkylation Alkylation Reaction (Acid Catalyst) Phenol->Alkylation Propylene Propylene Propylene->Alkylation IPP_Mix Isopropylphenol (ortho/para mixture) Alkylation->IPP_Mix Phosphorylation Phosphorylation IPP_Mix->Phosphorylation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Phosphorylation TiPP This compound (Isomer Mixture) Phosphorylation->TiPP Analytical_Workflow Sample 1. Sample Collection (e.g., Dust, Water, Tissue) Spike 2. Internal Standard Spiking (e.g., TPHP-d15) Sample->Spike Extract 3. Solvent Extraction / SPE Spike->Extract Cleanup 4. Extract Cleanup & Concentration Extract->Cleanup GCMS 5. GC-MS Analysis Cleanup->GCMS Quant 6. Quantification (vs. Calibration Curve) GCMS->Quant Report 7. Data Reporting (Isomer Concentrations) Quant->Report Toxicity_Pathway cluster_ortho Ortho-Isomer Exposure cluster_para Para-Isomer Exposure Ortho ortho-TiPP Isomer Inhibition Irreversible Inhibition Para para-TiPP Isomer NoInhibition Minimal Interaction NTE Neurotoxic Esterase (NTE) Outcome_Neg Axonal Degeneration (OPIDN) NTE->Outcome_Neg leads to Outcome_Pos Normal Neuronal Function NTE->Outcome_Pos Inhibition->NTE   targets NoInhibition->NTE   no effect on

References

An In-depth Technical Guide on the Thermal Degradation Pathways of Tris(isopropylphenyl)phosphate (IPPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (IPPP) is a widely utilized organophosphate ester that serves as a flame retardant and plasticizer in a variety of commercial and industrial products. As with many such additives, understanding its thermal stability and decomposition pathways is of paramount importance for predicting its behavior in high-temperature applications, assessing potential environmental and health risks, and ensuring the safety and efficacy of materials in which it is incorporated. This technical guide provides a comprehensive overview of the thermal degradation of IPPP, detailing its decomposition pathways, presenting quantitative data from thermal analysis, and outlining the experimental protocols used for its characterization.

Core Concepts of IPPP Thermal Degradation

The thermal degradation of IPPP, a triaryl phosphate (B84403), is primarily governed by homolytic cleavage of its phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bonds at elevated temperatures. This is in contrast to alkyl phosphates, which tend to decompose via β-elimination reactions at lower temperatures. The presence of isopropyl groups on the phenyl rings influences the degradation mechanism and the resulting products.

Upon heating in an inert atmosphere, the initial stages of weight loss are attributed to the volatilization of the compound. Significant thermal decomposition of IPPP begins at temperatures above 300°C.[1][2] A key feature of its degradation is the formation of phosphoric acid, which subsequently condenses to form pyrophosphoric acid. This acidic species acts as a catalyst for char formation, a crucial aspect of its flame retardant mechanism.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) is a fundamental technique for quantifying the thermal stability of materials. The following table summarizes TGA data for a commercial isopropylated triaryl phosphate product under a nitrogen atmosphere.

Weight Loss (%)Temperature (°C)Atmosphere
5217Nitrogen
10235Nitrogen
50287Nitrogen

Data sourced from a technical data sheet for a commercial "Triaryl Phosphate Isopropylated" product.

It is important to note that weight loss observed at temperatures below the onset of significant decomposition (typically >310°C for IPPP in an inert atmosphere) is primarily due to the volatility of the compound rather than chemical degradation.[1][2]

Experimental Protocols

A multi-faceted approach employing several analytical techniques is necessary to fully elucidate the thermal degradation pathways of IPPP. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of IPPP by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the IPPP sample into a clean, tared ceramic or platinum pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual char.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of IPPP.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

Methodology:

  • Sample Preparation: Place a small amount of the IPPP sample (typically 50-200 µg) into a pyrolysis tube or onto a filament.

  • Pyrolysis:

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).

    • Maintain the pyrolysis temperature for a short duration (e.g., 15-30 seconds) to ensure complete fragmentation.

  • Gas Chromatography:

    • Injector: Transfer the pyrolysis products directly to the GC injector, typically held at a high temperature (e.g., 300°C).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

    • Column: Employ a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating a wide range of organic compounds.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/min to 300°C.

      • Final hold: Maintain 300°C for 10 minutes.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-550 amu.

    • Identification: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the evolved gases during the thermal decomposition of IPPP in real-time.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier transform infrared spectrometer via a heated transfer line and gas cell.

Methodology:

  • TGA Protocol: Follow the TGA protocol as described above.

  • Evolved Gas Transfer:

    • Continuously transfer the gases evolved from the TGA furnace to the FTIR gas cell through a heated transfer line (maintained at approximately 250-300°C to prevent condensation).

  • FTIR Analysis:

    • Continuously acquire FTIR spectra of the evolved gases as a function of time and temperature.

    • Spectral Range: Typically 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data. This provides insight into the sequence of decomposition reactions.

Thermal Degradation Pathways of IPPP

Based on the principles of aryl phosphate thermal decomposition and the expected products from the cleavage of IPPP, the following degradation pathways are proposed. The identification of specific products would be confirmed through Py-GC/MS and TGA-FTIR/MS analysis.

Primary Degradation Pathways

The initial degradation of this compound is expected to proceed through two primary pathways involving homolytic bond cleavage:

  • P-O Bond Cleavage: This pathway leads to the formation of a diphenyl phosphate radical and an isopropylphenyl radical.

  • C-O Bond Cleavage: This pathway results in the formation of an isopropylphenoxide radical and a corresponding phosphate-containing radical.

These initial radical species are highly reactive and will undergo further reactions.

Secondary Degradation and Product Formation

The primary radical fragments will participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller, more volatile products. Expected degradation products include:

  • Phosphoric Acid and Pyrophosphoric Acid: Formed from the phosphorus-containing fragments, these acids are key to the charring process.

  • Isopropylphenol: A primary product resulting from the cleavage of the ester linkage.

  • Propene: Formed from the fragmentation of the isopropyl group.

  • Phenol and Alkylated Phenols: Resulting from dealkylation and rearrangement reactions.

  • Aromatic Hydrocarbons: Such as benzene, toluene, and xylene, formed from the fragmentation of the phenyl rings.

  • Gaseous Products: Carbon monoxide (CO) and carbon dioxide (CO₂) are expected at higher decomposition temperatures.

Visualizations of Degradation Pathways and Workflows

Thermal_Degradation_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation IPPP_Sample This compound Sample TGA Thermogravimetric Analysis (TGA) IPPP_Sample->TGA Py_GCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) IPPP_Sample->Py_GCMS TGA_FTIR TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) IPPP_Sample->TGA_FTIR Thermal_Stability Quantitative Thermal Stability (Mass Loss vs. Temp) TGA->Thermal_Stability Degradation_Products Identification of Volatile Products Py_GCMS->Degradation_Products Evolved_Gases Real-time Evolved Gas Analysis TGA_FTIR->Evolved_Gases Pathway_Elucidation Elucidation of Degradation Pathways Thermal_Stability->Pathway_Elucidation Degradation_Products->Pathway_Elucidation Evolved_Gases->Pathway_Elucidation

Caption: Experimental workflow for the analysis of IPPP thermal degradation.

IPPP_Degradation_Pathway cluster_primary Primary Degradation (High Temperature) cluster_intermediates Reactive Intermediates cluster_products Final Degradation Products IPPP This compound PO_Cleavage P-O Bond Cleavage IPPP->PO_Cleavage CO_Cleavage C-O Bond Cleavage IPPP->CO_Cleavage Radicals1 Diphenyl Phosphate Radical + Isopropylphenyl Radical PO_Cleavage->Radicals1 Radicals2 Isopropylphenoxide Radical + Phosphate-containing Radical CO_Cleavage->Radicals2 Phosphoric_Acid Phosphoric Acid -> Pyrophosphoric Acid (Char) Radicals1->Phosphoric_Acid Isopropylphenol Isopropylphenol Radicals1->Isopropylphenol Propene Propene Radicals1->Propene Gases CO, CO₂ Radicals1->Gases Radicals2->Phosphoric_Acid Phenols Phenol & Alkylated Phenols Radicals2->Phenols Aromatics Aromatic Hydrocarbons Radicals2->Aromatics Radicals2->Gases

Caption: Proposed thermal degradation pathways of this compound.

Conclusion

The thermal degradation of this compound is a complex process initiated by the homolytic cleavage of P-O and C-O bonds at temperatures exceeding 300°C. This leads to the formation of a variety of radical intermediates that subsequently react to form a range of smaller volatile and semi-volatile organic compounds, alongside the formation of phosphoric and pyrophosphoric acids which promote charring. A comprehensive understanding of these pathways, achieved through the application of advanced analytical techniques such as TGA, Py-GC/MS, and TGA-FTIR, is essential for the informed use of IPPP in various applications and for assessing its lifecycle impact. The experimental protocols and degradation pathways detailed in this guide provide a robust framework for researchers and professionals engaged in the study of this important industrial chemical.

References

microbial degradation of Tris(isopropylphenyl)phosphate in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Microbial Degradation of Tris(isopropylphenyl)phosphate (TiPP) in Soil

Introduction

This compound (TiPP), a complex mixture of isopropylphenyl phosphate (B84403) isomers, is a widely used organophosphate flame retardant and plasticizer. Its applications range from PVC products and polyurethanes to lubricants and textiles.[1] Due to its widespread use and potential for environmental release, understanding its fate and persistence in soil environments is of critical importance. This technical guide provides a comprehensive overview of the microbial degradation of TiPP in soil, synthesizing current knowledge on degradation pathways, key microbial players, and the experimental methodologies used to study these processes. While specific data for TiPP is limited, this guide draws upon research on closely related triaryl phosphates to present a scientifically grounded framework.

Core Biodegradation Pathways of TiPP

The primary mechanism for the microbial degradation of aryl phosphates like TiPP in soil is the enzymatic hydrolysis of the phosphate ester bonds.[2] This process is typically initiated by phosphotriesterase enzymes secreted by various soil microorganisms, which can utilize the compound as a source of phosphorus or carbon. The degradation is expected to proceed in a stepwise manner, sequentially cleaving the isopropylphenyl groups.

Based on studies of analogous compounds like triphenyl phosphate (TPHP), the proposed pathway for TiPP involves:[2][3]

  • Initial Hydrolysis: The process begins with the cleavage of one of the ester linkages in the TiPP molecule by a phosphotriesterase. This reaction yields di(isopropylphenyl) phosphate (DiPP) and an isopropylphenol molecule.

  • Secondary Hydrolysis: The resulting DiPP is further hydrolyzed, removing a second isopropylphenyl group to form mono(isopropylphenyl) phosphate (MiPP) and another molecule of isopropylphenol.

  • Final Hydrolysis and Mineralization: The final isopropylphenyl group is cleaved from MiPP. This step releases inorganic orthophosphate (PO₄³⁻), which can be readily assimilated by microorganisms for growth, and a final molecule of isopropylphenol.[4][5]

  • Metabolism of Isopropylphenol: The isopropylphenol generated at each step is expected to undergo further biodegradation by soil microorganisms, likely through ring-cleavage pathways common for phenolic compounds.[1]

In addition to hydrolysis, secondary pathways such as hydroxylation and methylation have been observed in the degradation of TPHP and may also play a role in the transformation of TiPP in some microbial species.[3][6]

TiPP_Degradation_Pathway cluster_products tipp This compound (TiPP) dipp Di(isopropylphenyl)phosphate (DiPP) tipp->dipp Hydrolysis tipp->dipp ipp Isopropylphenol tipp->ipp + mipp Mono(isopropylphenyl)phosphate (MiPP) dipp->mipp Hydrolysis dipp->mipp dipp->ipp + phosphate Inorganic Phosphate (PO₄³⁻) mipp->phosphate Hydrolysis mipp->phosphate mipp->ipp + assimilation Microbial Assimilation phosphate->assimilation downstream Further Biodegradation ipp->downstream Experimental_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis cluster_result Phase 4: Data Interpretation soil_collection 1. Soil Collection & Sieving soil_preincubation 2. Soil Pre-incubation (7 days) soil_collection->soil_preincubation microcosm_setup 3. Microcosm Setup & TiPP Spiking soil_preincubation->microcosm_setup incubation 4. Incubation (Dark, 25°C) microcosm_setup->incubation sampling 5. Destructive Sampling (t = 0, 7, 14, 28, 56 days) incubation->sampling extraction 6a. Solvent Extraction sampling->extraction po4_extraction 6b. Water Extraction sampling->po4_extraction gcms 7a. GC-MS Analysis (TiPP & Metabolites) extraction->gcms data_analysis 8. Data Analysis & Pathway Elucidation gcms->data_analysis po4_assay 7b. Phosphate Assay po4_extraction->po4_assay po4_assay->data_analysis

References

Quantum Chemical Calculations for Tris(isopropylphenyl)phosphate Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl)phosphate (TiPP) is a widely used organophosphorus flame retardant and plasticizer. Understanding its stability under various environmental and operational conditions is crucial for assessing its persistence, potential degradation pathways, and environmental fate. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the stability of TiPP. It details the theoretical background, computational methodologies, and interpretation of results for thermal, hydrolytic, and oxidative degradation pathways. This document also outlines relevant experimental protocols to complement and validate the computational findings.

Introduction to TiPP Stability

The chemical stability of this compound, a triaryl phosphate (B84403) ester, is a key determinant of its functional lifespan and environmental impact. Degradation can occur through several mechanisms, including thermal decomposition, hydrolysis, and oxidation. These processes can lead to the formation of various transformation products, which may have different toxicological profiles than the parent compound.[1][2] Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful tool for investigating the molecular mechanisms of these degradation reactions at an atomic level.[3][4][5]

Quantum chemical calculations can provide valuable insights into:

  • Reaction energetics (activation energies and reaction enthalpies) to predict the likelihood and rates of different degradation pathways.

  • The geometries of transition states and intermediates, revealing the step-by-step molecular mechanism of a reaction.

  • The influence of substituents and the surrounding environment (e.g., solvent effects) on stability.

  • Bond dissociation energies to identify the weakest chemical bonds susceptible to cleavage.[6]

This guide will focus on the theoretical framework for assessing TiPP stability, complemented by descriptions of standard experimental validation techniques.

Computational Methodology for Stability Analysis

A robust computational workflow is essential for accurately predicting the stability of TiPP. The following steps outline a typical approach using quantum chemical calculations.

Workflow for Computational Stability Analysis

G cluster_0 Computational Setup cluster_1 Data Analysis cluster_2 Interpretation mol_struct 1. Molecular Structure Optimization (TiPP Isomers) freq_calc 2. Vibrational Frequency Calculation mol_struct->freq_calc Verify Minimum bde_calc 7. Bond Dissociation Energy (BDE) Analysis mol_struct->bde_calc ts_search 3. Transition State Search (for each degradation pathway) freq_calc->ts_search Propose Reaction ts_search->freq_calc Verify TS (1 imaginary freq.) irc_calc 4. Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc Confirm Reactants/Products thermo_data 5. Thermochemical Analysis (ΔG, ΔH, Ea) ts_search->thermo_data irc_calc->thermo_data rate_const 6. Rate Constant Calculation (Transition State Theory) thermo_data->rate_const pathway_comp 8. Pathway Comparison rate_const->pathway_comp bde_calc->pathway_comp stability_pred 9. Stability Prediction pathway_comp->stability_pred

Figure 1: A generalized workflow for the computational analysis of TiPP stability.

Detailed Methodological Steps:
  • Geometry Optimization: The initial step involves optimizing the 3D structure of the TiPP molecule (and its various isomers: ortho, meta, para) to find its lowest energy conformation. DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311G++(d,p)) are commonly employed.[6]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermodynamic data.

  • Transition State (TS) Search: For each proposed degradation reaction (e.g., hydrolysis, pyrolysis), a search for the transition state structure is conducted. This is the highest energy point along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states of the intended reaction.

  • Thermochemical Analysis: From the calculated energies of reactants, transition states, and products, key thermodynamic parameters are derived, including the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡).

  • Rate Constant Calculation: Using the calculated ΔG‡ and Transition State Theory (TST), the reaction rate constant (k) can be estimated, providing a quantitative measure of reaction speed.

Degradation Pathways of TiPP

Quantum chemical calculations can be applied to investigate the mechanisms and energetics of the primary degradation pathways for TiPP.

Thermal Degradation

Organophosphorus esters can undergo thermal decomposition through mechanisms like the elimination of a phosphorus acid.[7] For TiPP, a plausible pathway involves a six-membered transition state, similar to the elimination reaction of carboxylic acid esters, leading to the formation of a phosphoric acid derivative and propene.[4]

G TiPP This compound (TiPP) TS Six-Membered Transition State TiPP->TS Heat (Δ) Products Di(isopropylphenyl)phosphoric Acid + Isopropylphenyl Propene Isomers TS->Products Elimination Further_Decomp Further Decomposition Products (e.g., Phosphorus Oxides) Products->Further_Decomp High Temp.

Figure 2: Proposed thermal degradation pathway for TiPP via an elimination reaction.

Key Computational Data for Thermal Stability:

ParameterDescriptionTypical Computational Output
Bond Dissociation Energy (P-O) Energy required to homolytically cleave the P-O ester bond. A lower value indicates a weaker bond.kJ/mol or kcal/mol
Activation Energy (Ea) The energy barrier for the elimination reaction. A higher Ea suggests greater thermal stability.kJ/mol or kcal/mol
Reaction Enthalpy (ΔH) The net energy change of the decomposition reaction (endothermic vs. exothermic).kJ/mol or kcal/mol
Hydrolytic Degradation

The hydrolysis of triaryl phosphates is a critical degradation pathway in aqueous environments.[8] The reaction typically proceeds via a nucleophilic attack of a water molecule (or hydroxide (B78521) ion in alkaline conditions) on the phosphorus center.[9] This can lead to the stepwise cleavage of the ester linkages.

G TiPP TiPP DiPP Di(isopropylphenyl)phosphate (DiPP) TiPP->DiPP + H2O - Isopropylphenol MiPP Mono(isopropylphenyl)phosphate (MiPP) DiPP->MiPP + H2O - Isopropylphenol Phosphate Inorganic Phosphate MiPP->Phosphate + H2O - Isopropylphenol

Figure 3: Stepwise hydrolysis pathway of TiPP.

The stability towards hydrolysis is highly dependent on pH.[8][9] Computational models can simulate this by including explicit water molecules or by using implicit solvation models (like the Polarizable Continuum Model, PCM) and modeling both neutral and base-catalyzed mechanisms.[4]

Key Computational Data for Hydrolytic Stability:

ParameterDescriptionTypical Computational Output
Activation Free Energy (ΔG‡) The free energy barrier for nucleophilic attack by water/hydroxide. Lower values indicate faster hydrolysis.kJ/mol or kcal/mol
Hirshfeld Charges The partial atomic charge on the phosphorus atom. A more positive charge suggests greater susceptibility to nucleophilic attack.[10]Atomic units (e)
Solvation Energy The energy change associated with transferring the molecule from the gas phase to a solvent.kJ/mol or kcal/mol
Oxidative Degradation

Oxidative degradation, often initiated by radical species like the hydroxyl radical (•OH), is another relevant stability concern, particularly in atmospheric or advanced oxidation processes.[1] The reaction can proceed via hydrogen abstraction from the isopropyl groups or by addition to the aromatic rings.

Key Computational Data for Oxidative Stability:

ParameterDescriptionTypical Computational Output
C-H Bond Dissociation Energy Energy to break a C-H bond on the isopropyl group. Lower values indicate sites more susceptible to hydrogen abstraction.kJ/mol or kcal/mol
Activation Energy (•OH addition) Energy barrier for the addition of a hydroxyl radical to the phenyl ring.kJ/mol or kcal/mol
Spin Density of Radical Adduct Distribution of the unpaired electron in the intermediate radical, indicating subsequent reaction sites.Arbitrary units

Experimental Protocols for Validation

Computational predictions should be validated by experimental data. The following protocols are standard methods for assessing the stability of compounds like TiPP.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of TiPP.

  • Methodology: A small sample of TiPP is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis, air for thermo-oxidative degradation). The mass of the sample is continuously monitored as a function of temperature. The temperature at which significant mass loss begins is an indicator of thermal stability.

  • Data Correlation: The onset temperature of decomposition from TGA can be correlated with the computationally predicted activation energies for the lowest-energy thermal degradation pathways.

Hydrolysis Studies (following OECD Guideline 111)
  • Objective: To determine the rate of hydrolysis of TiPP as a function of pH.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

    • Add a known concentration of TiPP to each solution.

    • Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark.

    • At specific time intervals, take aliquots from each solution and quench the reaction.

    • Analyze the concentration of the remaining TiPP and/or the formation of hydrolysis products (e.g., di(isopropylphenyl)phosphate) using a suitable analytical method like HPLC or LC-MS.

    • Determine the hydrolysis rate constant (k) and the half-life (t1/2) at each pH.

  • Data Correlation: The experimentally determined rate constants can be compared with those calculated from the activation free energies (ΔG‡) obtained from quantum chemical simulations of the hydrolysis reaction.

Oxidation Stability Tests
  • Objective: To evaluate the resistance of TiPP to oxidation.

  • Methodology:

    • Advanced Oxidation Process (AOP): Expose an aqueous solution of TiPP to an AOP, such as the UV/H₂O₂ process, which generates hydroxyl radicals.[1] Monitor the degradation of TiPP over time using LC-MS to determine the degradation rate. The second-order rate constant for the reaction between TiPP and the •OH radical can be determined using competition kinetics.[1]

    • Thin-Film Microoxidation Test: This test is common for lubricants.[11] A thin film of TiPP is applied to a metal surface and heated in the presence of air. The formation of oxidation products (e.g., acids, polymers) is monitored over time.

  • Data Correlation: The observed degradation rates and identified transformation products can be compared with the predicted reaction pathways and activation barriers from computational studies of oxidative degradation.

Conclusion

Quantum chemical calculations provide an indispensable, molecular-level understanding of the factors governing the stability of this compound. By computing the energetics of various thermal, hydrolytic, and oxidative degradation pathways, these theoretical methods can predict the most likely degradation products and the conditions under which decomposition will occur. When combined with rigorous experimental validation, this integrated computational-experimental approach offers a powerful framework for assessing the chemical's lifecycle, environmental persistence, and potential for transformation. This guide provides the foundational knowledge for researchers to apply these advanced computational techniques to the stability analysis of TiPP and related organophosphorus compounds.

References

Solubility of Tris(isopropylphenyl)phosphate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (IPPP), a compound with the CAS number 68937-41-7, is a complex mixture of aryl phosphates. It is widely utilized as a flame retardant and plasticizer in various industrial applications, including in flexible PVC, polyurethanes, and phenolic resins.[1][2][3] Understanding its solubility in organic solvents is crucial for its formulation, processing, and in toxicological and environmental fate studies.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule, which suggests it will have higher solubility in nonpolar organic solvents. Factors that influence solubility include:

  • Nature of the Solute and Solvent: The chemical structure and polarity of both the solute (this compound) and the solvent determine the extent of intermolecular forces, which dictates solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • Pressure: For solids and liquids, pressure has a negligible effect on solubility.

Qualitative Solubility Data

Based on available product data sheets and chemical database information, the qualitative solubility of this compound in various organic solvents is summarized below.

Solvent ClassSolventQualitative Solubility
Aromatic Hydrocarbons TolueneSoluble[1]
BenzeneSlightly Soluble[4][5]
Ketones AcetoneSoluble[1]
Methyl Ethyl Ketone (MEK)Soluble[1]
Alcohols MethanolSoluble[1], Slightly Soluble[4][5]
EthanolSoluble[2]
Ethers Diethyl EtherSoluble[2]
Chlorinated Solvents ChloroformSlightly Soluble[4][5]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]
Water WaterInsoluble (330 µg/L at 20°C)[4][5][6]

Experimental Protocol for Determining Quantitative Solubility

The following is a detailed methodology for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired constant temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm that the solution is saturated.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification:

    • Gravimetric Method: If the solvent is volatile and the solute is not, the solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute. The mass of the remaining this compound is then determined using an analytical balance.

    • Chromatographic Method (HPLC or GC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions on the chosen instrument (e.g., HPLC-UV or GC-MS).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • From Gravimetric Method: Solubility ( g/100 mL) = (mass of residue in g / volume of filtered solution in mL) * 100

    • From Chromatographic Method: Concentration of saturated solution (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor Solubility ( g/100 mL) = Concentration of saturated solution (mg/mL) * 0.1

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal saturation method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equilibration Agitate at constant temperature (24-72h) prep2->equilibration settle Allow excess solid to settle equilibration->settle sampling Withdraw and filter supernatant settle->sampling quantification Quantify concentration (Gravimetric or Chromatographic) sampling->quantification calculation Calculate solubility (e.g., g/100mL) quantification->calculation

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

References

Hydrolysis of Tris(isopropylphenyl)phosphate in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrolysis of Tris(isopropylphenyl)phosphate (TiPP) in aqueous environments. TiPP is a complex mixture of ortho-, meta-, and para-isopropylphenyl phosphate (B84403) isomers widely used as a flame retardant and plasticizer. Understanding its environmental fate, particularly its stability in water, is crucial for assessing its potential environmental impact and persistence. This document summarizes available quantitative data, details relevant experimental protocols for determining hydrolysis rates, and illustrates the hydrolysis pathway.

Quantitative Data on Hydrolysis Rates

The hydrolysis of this compound is significantly influenced by pH. Under environmental conditions, the primary degradation pathway in aqueous media is abiotic hydrolysis. The rate of hydrolysis is subject to acid- and base-catalyzed reactions, with the rate being considerably faster under alkaline conditions.

Data on the hydrolysis of TiPP is limited. However, studies on isopropylated triphenyl phosphate mixtures and related triaryl phosphates provide valuable insights into its expected behavior. The following table summarizes the available quantitative data for the hydrolysis of isopropylated triphenyl phosphates.

ParameterValueConditionsReference
Second-Order Alkaline Hydrolysis Rate Constant (kOH) 0.13 L/mol·s (estimated)30°C[1]
Half-life (t1/2) 24 days (calculated)pH 8, 30°C[1]
Half-life (t1/2) 18.5 dayspH 7, 25°C[2]
Half-life (t1/2) > 1 yearpH 4, 25°C
Half-life (t1/2) > 1 yearpH 7, 25°C
Half-life (t1/2) 219 dayspH 9, 25°C

Note: Some data pertains to commercial mixtures of isopropylated triphenyl phosphates, which may include various isomers and related compounds like triphenyl phosphate.

Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of a substance as a function of pH is typically conducted following internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, No. 111: "Hydrolysis as a Function of pH".[3] The following protocol is a detailed methodology for conducting such a study for this compound.

Principle

The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

Materials and Reagents
  • This compound (analytical standard)

  • Sterile, buffered aqueous solutions (e.g., acetate (B1210297) for pH 4, phosphate for pH 7, borate (B1201080) for pH 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard for analytical quantification

  • Sterile amber glass vials with screw caps

  • Constant temperature incubator or water bath

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Experimental Workflow

The following diagram illustrates the general workflow for a hydrolysis rate determination study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Sterile Buffer Solutions (pH 4, 7, 9) C Spike Buffers with TiPP Stock Solution A->C B Prepare Stock Solution of TiPP in Acetonitrile B->C D Incubate Samples in the Dark at Constant Temperature C->D E Sample Aliquots at Defined Time Intervals D->E F Quench Reaction (if necessary) E->F G Analyze Samples by HPLC-UV or GC-MS F->G H Quantify TiPP and Hydrolysis Products G->H I Plot Concentration vs. Time H->I J Calculate Rate Constants (k_obs) and Half-lives (t_1/2) I->J

Workflow for determining the hydrolysis rate of this compound.
Detailed Procedure

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. A stock solution of this compound is prepared in a water-miscible solvent like acetonitrile. The buffer solutions are then spiked with the stock solution to achieve the desired initial concentration of TiPP, ensuring the organic solvent concentration is minimal (typically <1%).

  • Incubation: The test solutions are dispensed into sterile amber glass vials, sealed, and placed in a constant temperature incubator or water bath, protected from light. A preliminary test may be conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis. Based on the preliminary results, definitive tests are performed at environmentally relevant temperatures (e.g., 25°C).

  • Sampling and Analysis: At appropriate time intervals, duplicate vials for each pH are removed. The reaction is quenched if necessary (e.g., by acidification or addition of a solvent). An internal standard is added, and the samples are analyzed for the concentration of the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for this purpose.[4][5]

  • Data Analysis: The concentration of this compound is plotted against time. Assuming pseudo-first-order kinetics, the observed rate constant (kobs) is determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t1/2) is then calculated using the equation: t1/2 = ln(2) / kobs.

Hydrolysis Pathway

The hydrolysis of this compound, like other triaryl phosphates, proceeds via the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus center. This results in the cleavage of an ester bond to form a diaryl phosphate and the corresponding phenol. In this case, the products are expected to be di(isopropylphenyl)phosphate and isopropylphenol. The diaryl phosphate is generally more resistant to further hydrolysis.

The following diagram illustrates the general hydrolysis pathway of this compound.

G This compound This compound Di(isopropylphenyl)phosphate Di(isopropylphenyl)phosphate This compound->Di(isopropylphenyl)phosphate + H2O / OH- Isopropylphenol Isopropylphenol This compound->Isopropylphenol + H2O / OH-

General hydrolysis pathway of this compound.

This technical guide provides a summary of the current understanding of the hydrolysis of this compound in aqueous environments. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development. Further experimental studies are needed to provide more comprehensive quantitative data on the hydrolysis rates of specific isomers of this compound under various environmental conditions.

References

Isomeric Composition of Commercial Tris(isopropylphenyl)phosphate Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl)phosphate (IPPP) is a complex mixture of organophosphate esters widely used as a flame retardant and plasticizer in various consumer and industrial products. The exact composition of commercial IPPP products can vary, consisting of a range of isomers with different numbers and positions of isopropyl groups on the phenyl rings. This variability has significant implications for the toxicological and environmental profiles of these mixtures. This technical guide provides an in-depth analysis of the isomeric composition of commercial IPPP mixtures, details the analytical methodologies used for their characterization, and explores potential toxicological pathways.

Isomeric Composition of Commercial IPPP Mixtures

Commercial IPPP is not a single compound but a mixture of isomers resulting from the reaction of phosphorus oxychloride with isopropylated phenols. The degree and position of isopropylation on the phenyl rings can differ, leading to a complex blend of mono-, di-, tri-, and even tetra-isopropylated phenyl phosphates. The composition of these mixtures can vary between manufacturers and even between batches.

Table 1 provides a summary of the quantitative isomeric composition of two commercial flame retardant mixtures containing isopropylated triarylphosphate esters (ITPs).

Table 1: Isomeric Composition of Commercial IPPP-Containing Flame Retardant Mixtures (% w/w)

Isomer/CompoundFiremaster 550 (FM 550)ITP Commercial Mixture
Triphenyl phosphate (B84403) (TPHP)19.844.6
2-isopropylphenyl diphenyl phosphate (2IPPDPP)11.826.9
4-isopropylphenyl diphenyl phosphate (4IPPDPP)2.34.9
2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP)11.07.2
bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)5.111.1
bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)0.31.1
Tetrabromobenzoate (TBB)29.7-
Bis(2,ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH)13.9-
Total Accounted For (%) 93.9 95.8

Data sourced from Phillips et al. (2017).

Another study by Hammel et al. (2018) reported similar findings, highlighting that 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) are among the most prevalent ITP isomers in Firemaster 550 and another ITP mixture.

Experimental Protocols for Isomer Quantification

The characterization and quantification of IPPP isomers are typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

For the analysis of commercial mixtures, a stock solution is prepared by dissolving a known weight of the mixture in a suitable solvent, such as isooctane, to achieve concentrations in the low microgram per milliliter range (e.g., 1-5 µg/mL). For environmental or biological samples, more extensive sample preparation, such as sonication extraction with dichloromethane (B109758) followed by solid-phase extraction (SPE) cleanup, is necessary.

GC-MS Analysis

The following provides a detailed methodology for the quantification of IPPP isomers based on published methods.

  • Instrumentation : An Agilent 7890A gas chromatograph coupled to a 5975C mass spectrometer (or equivalent) is commonly used.

  • Injection : A pressurized temperature vaporization (PTV) injector is employed.

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1.3 mL/min.

  • Inlet Program : The inlet temperature is held at 80°C for 0.3 minutes and then ramped to 300°C at a rate of 600°C/min.

  • Oven Temperature Program :

    • Hold at 80°C for 2 minutes.

    • Ramp to 250°C at 20°C/min.

    • Ramp to 260°C at 1.5°C/min.

    • Ramp to 300°C at 25°C/min and hold for 20 minutes.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Impact (EI).

    • Transfer Line Temperature : 300°C.

    • Ion Source Temperature : 200°C.

    • Quantification : Performed in selected ion monitoring (SIM) mode, using specific m/z ions for each isomer (see Table 2).

Table 2: Mass-to-Charge Ratios (m/z) for Quantification of IPPP Isomers

IsomerQuantifier Ion (m/z)
TPHP326
2IPPDPP368
4IPPDPP368
24DIPPDPP410
B2IPPPP410
B4IPPPP410
  • Internal Standard : A labeled internal standard, such as ¹³C-TPHP, is used to correct for recovery and matrix effects.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of IPPP isomers in a commercial mixture.

experimental_workflow sample Commercial IPPP Mixture dissolution Dissolution in Isooctane (1-5 µg/mL) sample->dissolution Sample Preparation gcms GC-MS Analysis dissolution->gcms separation Isomer Separation (Gas Chromatography) gcms->separation Separation detection Detection & Quantification (Mass Spectrometry - SIM) separation->detection Detection data Data Analysis (Isomer Composition) detection->data Quantification

Caption: Workflow for the analysis of IPPP isomers.

Potential Toxicological Signaling Pathways

While the specific signaling pathways disrupted by IPPP are still under active investigation, studies on related organophosphate esters suggest potential mechanisms of toxicity. The following diagram illustrates a hypothetical signaling pathway based on the known effects of similar compounds, which may include neurotoxicity and endocrine disruption. It is important to note that this is a generalized representation and further research is needed to elucidate the precise pathways affected by specific IPPP isomers.

signaling_pathway ippp IPPP Isomers nte Neuropathy Target Esterase (NTE) Inhibition ippp->nte neuregulin Neuregulin1/ErbB Pathway Overactivation ippp->neuregulin neurotransmitter Neurotransmitter Synthesis Disruption ippp->neurotransmitter retinoic_acid Retinoic Acid Signaling Disruption ippp->retinoic_acid neurotoxicity Neurotoxicity nte->neurotoxicity mapk MAPK Signaling Activation neuregulin->mapk mapk->neurotoxicity neurotransmitter->neurotoxicity retinoic_acid->neurotoxicity endocrine Endocrine Disruption retinoic_acid->endocrine

Caption: Potential toxicological pathways of IPPP.

Conclusion

The isomeric composition of commercial this compound mixtures is complex and variable. Accurate characterization and quantification of the individual isomers are crucial for understanding the potential health and environmental impacts of these widely used flame retardants. The GC-MS methodology detailed in this guide provides a robust framework for such analysis. Further research into the specific toxicological pathways of individual IPPP isomers is warranted to fully assess their risk to human health and the environment.

Spectroscopic Analysis of Tris(isopropylphenyl)phosphate (TIPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (TIPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various industrial applications. As with many commercial chemical products, TIPP is not a single molecular entity but rather a complex mixture of isomers. The isopropyl groups can be attached to the phenyl rings at the ortho (2-), meta (3-), or para (4-) positions, and the degree of isopropylation on each phenyl ring can vary. This isomeric complexity is critical to consider during spectroscopic analysis, as it leads to more complex spectra than would be expected for a single, pure compound.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of TIPP. It is designed to assist researchers and scientists in the identification, characterization, and quality control of this important industrial chemical. The guide outlines the expected spectral features and provides detailed experimental protocols for acquiring high-quality spectroscopic data.

Spectroscopic Data

Due to the isomeric complexity of commercial TIPP, a definitive, single set of spectral data is not applicable. The data presented below are representative of the expected chemical shifts and absorption frequencies for the structural motifs present in TIPP isomers. The spectra of any given sample will be a superposition of the signals from all isomers present. For illustrative purposes, data for the symmetrical tris(4-isopropylphenyl)phosphate isomer are often used as a reference point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of TIPP isomers. ¹H, ¹³C, and ³¹P NMR experiments provide complementary information about the hydrogen, carbon, and phosphorus environments within the molecules.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsExpected Chemical Shift (δ) [ppm]MultiplicityNotes
-CH(CH₃ )₂1.20 - 1.30DoubletThe two methyl groups of the isopropyl moiety are typically equivalent.
-CH (CH₃)₂2.80 - 3.00SeptetThe methine proton is split by the six equivalent methyl protons.
Aromatic C-H7.00 - 7.40MultipletThe chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern (ortho, meta, para) and will be complex in a mixture of isomers.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonExpected Chemical Shift (δ) [ppm]Notes
-CH(C H₃)₂23 - 25
-C H(CH₃)₂33 - 35
Aromatic C-H118 - 130The exact chemical shifts are dependent on the isomer.
Aromatic C-C(isopropyl)145 - 150
Aromatic C-O-P148 - 152 (d, JPC ≈ 5-10 Hz)This carbon is coupled to the phosphorus atom, resulting in a doublet.

Table 3: Expected ³¹P NMR Chemical Shift for this compound

NucleusExpected Chemical Shift (δ) [ppm]Notes
³¹P-15 to -20Referenced to 85% H₃PO₄. The chemical shift can vary slightly depending on the specific isomeric composition and solvent.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in TIPP. The spectrum is characterized by absorptions corresponding to the phosphate (B84403) group, aromatic rings, and alkyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range [cm⁻¹]Intensity
C-H stretch (aromatic)3030 - 3100Medium
C-H stretch (aliphatic)2870 - 2970Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
P=O stretch1250 - 1300Strong
P-O-C stretch (aromatic)1150 - 1200Strong
C-O stretch900 - 1000Strong
C-H bend (out-of-plane, aromatic)750 - 900Strong

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of TIPP.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the TIPP sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ³¹P).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

  • ³¹P NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 100 ppm, centered around -15 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 64-128 scans.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small drop of the liquid TIPP sample directly onto the center of the ATR crystal. If the sample is a waxy solid, a small amount can be pressed onto the crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Setup (FTIR Spectrometer):

    • The instrument is typically purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Data Format: The spectrum is typically recorded in transmittance or absorbance mode.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum.

    • If necessary, perform a baseline correction.

    • Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a TIPP sample.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of TIPP Sample TIPP Sample Prep_NMR Sample Preparation for NMR (Dissolve in CDCl3 with TMS) Sample->Prep_NMR Prep_IR Sample Preparation for IR (Direct application to ATR crystal) Sample->Prep_IR Acquire_H1 1H NMR Acquisition Prep_NMR->Acquire_H1 Acquire_C13 13C NMR Acquisition Prep_NMR->Acquire_C13 Acquire_P31 31P NMR Acquisition Prep_NMR->Acquire_P31 Acquire_IR FTIR-ATR Acquisition Prep_IR->Acquire_IR Process_NMR NMR Data Processing (FT, Phasing, Baseline Correction, Referencing) Acquire_H1->Process_NMR Acquire_C13->Process_NMR Acquire_P31->Process_NMR Process_IR IR Data Processing (Background Subtraction, Baseline Correction) Acquire_IR->Process_IR Interpret_NMR NMR Spectral Interpretation (Chemical Shift, Multiplicity, Integration) Process_NMR->Interpret_NMR Interpret_IR IR Spectral Interpretation (Characteristic Frequencies) Process_IR->Interpret_IR Report Final Report (Data Tables, Spectra, Interpretation) Interpret_NMR->Report Interpret_IR->Report

Caption: Logical workflow for the spectroscopic analysis of TIPP.

An In-depth Technical Guide on the Environmental Fate and Transport of Tris(isopropylphenyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (TiPP), a member of the organophosphate ester (OPE) family, is utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] As an additive, it is not chemically bound to the polymer matrix and can be released into the environment throughout the product lifecycle, from manufacturing to disposal.[2] This technical guide provides a comprehensive overview of the environmental fate and transport of TiPP, summarizing key quantitative data, outlining experimental methodologies, and visualizing its environmental pathways and analytical workflows. It is important to note that TiPP is often a component of complex isomeric mixtures known as isopropylated triphenyl phosphates (IPPs), and much of the available data pertains to these mixtures rather than a single, pure compound.[1]

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its distribution and persistence in various environmental compartments. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₃O₄P[2]
Molecular Weight452.5 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Water Solubility0.33 mg/L at 20°C[1]
Vapor Pressure2.1 x 10⁻⁸ mm Hg at 25°C (estimated for the 4-isomer)[2]
Octanol-Water Partition Coefficient (log Kow)6.1 (estimated)[1]
Henry's Law Constant2.9 x 10⁻⁷ atm-m³/mol (estimated for the 4-isomer)[2]

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including hydrolysis, photolysis, biodegradation, and partitioning into different environmental media.

Abiotic Degradation

Hydrolysis: this compound is generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9).[2] However, hydrolysis can become a more significant degradation pathway under strongly acidic or alkaline conditions.[1] The primary hydrolysis products are expected to be isopropylphenol and the corresponding diaryl phosphate.[1]

Photolysis: Direct photolysis is not considered a major degradation pathway for this compound in the environment. The molecule does not contain chromophores that absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[2]

Biotic Degradation

Biodegradation is a key transformation process for this compound in the environment, although it is generally considered to be inherently, but not readily, biodegradable.[1] A study using the Japanese MITI test (OECD 301C) showed 0% of the theoretical biochemical oxygen demand (BOD) was reached in 4 weeks, indicating that it is not readily biodegradable.[2] However, it is assumed to be inherently biodegradable, meaning it has the potential to be broken down by microorganisms under certain conditions.[1] The estimated half-lives for biodegradation in various environmental compartments are summarized in Table 2.

Table 2: Estimated Biodegradation Half-lives of this compound

Environmental CompartmentEstimated Half-lifeReference
Surface Water150 days[1]
Soil3,000 days[1]
Sediment3,000 days[1]
Sewage Treatment Plant6.9 hours[1]

Note: These are default degradation (mineralization) rates estimated assuming inherent biodegradability.

The primary biodegradation pathway is believed to involve the hydrolytic cleavage of the ester bonds by microbial enzymes, leading to the formation of isopropylphenols and inorganic phosphate.

Environmental Transport and Distribution

The transport and distribution of this compound in the environment are primarily driven by its high octanol-water partition coefficient (log Kow) and low water solubility.

Soil and Sediment Sorption

With a high estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1.2 x 10⁶ L/kg, this compound is expected to be immobile in soil and strongly adsorb to suspended solids and sediment in aquatic environments.[2] This strong sorption behavior limits its potential for leaching into groundwater but leads to its accumulation in soil and sediment.

Volatilization

Due to its very low vapor pressure and low estimated Henry's Law constant, volatilization from water surfaces and moist soil is not expected to be a significant transport process for this compound.[2] In the atmosphere, it is expected to exist predominantly in the particulate phase and be subject to removal by wet and dry deposition.[2]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a key metric used to quantify this potential. Experimental data for this compound in carp (B13450389) (Cyprinus carpio) over an 8-week exposure period showed BCF values ranging from 6.9 to 43.[2] These values suggest a low potential for bioconcentration in aquatic organisms.[2]

Table 3: Bioaccumulation Data for this compound

OrganismExposure ConcentrationBCF ValueReference
Carp (Cyprinus carpio)2 mg/L6.9 - 17[2]
Carp (Cyprinus carpio)0.2 mg/L20 - 43[2]

Experimental Protocols

Detailed experimental protocols for determining the environmental fate of chemicals are provided by international organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections outline the general principles of the key test guidelines relevant to this compound.

Ready Biodegradability (OECD 301C: Modified MITI Test I)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the biochemical oxygen demand (BOD) over a 28-day period.[3][4]

  • Inoculum: Activated sludge, typically from a domestic wastewater treatment plant, is used as the microbial source.[3]

  • Test Conditions: The test is performed in sealed vessels at a constant temperature. The concentration of the test substance is typically in the range of 2-10 mg/L.[3]

  • Analysis: The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[3]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.[3]

Soil Adsorption/Desorption (OECD 106: Batch Equilibrium Method)

This guideline describes a method to determine the adsorption and desorption of a chemical in soil.

  • Principle: A solution of the test substance of known concentration is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution phase is measured after a defined period, and the amount adsorbed to the soil is calculated by mass balance.[5][6]

  • Test System: The study is typically conducted with a range of soil types that differ in their organic carbon content, clay content, and pH. The soil-to-solution ratio is optimized in preliminary tests.[5]

  • Equilibration: The soil-solution mixtures are agitated for a predetermined time to reach equilibrium.[7]

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance in the supernatant is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).[7]

  • Data Interpretation: The results are used to calculate the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).[5]

Bioaccumulation in Fish (OECD 305: Aqueous and Dietary Exposure)

This guideline provides a method for determining the bioconcentration and biomagnification potential of a chemical in fish.

  • Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance in the surrounding water (for BCF) or in their diet (for BMF) at a constant concentration. During the depuration phase, the fish are transferred to a clean environment.[8][9]

  • Test Organisms: Common test species include zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and fathead minnow (Pimephales promelas).[8]

  • Test Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.[10]

  • Sampling and Analysis: Fish and water samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is determined using an appropriate analytical method.[10]

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[9]

Visualizations

Environmental Fate and Transport Pathways

The following diagram illustrates the key environmental fate and transport processes for this compound.

Environmental_Fate_of_TiPP cluster_sources Sources cluster_environment Environmental Compartments cluster_sinks Sinks & Receptors Industrial & Consumer Products Industrial & Consumer Products Air Air Industrial & Consumer Products->Air Volatilization (minor) Water Water Industrial & Consumer Products->Water Leaching & Runoff Soil Soil Industrial & Consumer Products->Soil Disposal & Spills Air->Water Deposition Air->Soil Deposition Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Bioaccumulation Degradation Products Degradation Products Water->Degradation Products Biodegradation Hydrolysis (minor) Soil->Water Runoff Soil->Biota Uptake Soil->Degradation Products Biodegradation Sediment->Degradation Products Biodegradation

Caption: Environmental fate and transport pathways of this compound.

Experimental Workflow for TiPP Analysis in Soil

The following diagram outlines a typical experimental workflow for the analysis of this compound in soil samples.

References

Methodological & Application

Application Note: Quantification of Tris(isopropylphenyl)phosphate Isomers by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(isopropylphenyl)phosphate (IPPP) is a complex mixture of isomers used as a flame retardant and plasticizer in various consumer and industrial products.[1][2][3][4] Due to its widespread use, there are growing concerns about human exposure and potential toxicity.[1] Accurate quantification of individual IPPP isomers is crucial for toxicological risk assessment, environmental monitoring, and quality control in manufacturing processes. This application note provides a detailed protocol for the separation and quantification of various IPPP isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-MS analysis for the quantification of IPPP isomers.

1. Materials and Reagents

  • Solvents: Dichloromethane (B109758), ethyl acetate, isooctane, hexane (B92381) (all high purity, suitable for GC-MS analysis)

  • Standards:

    • Individual IPPP isomer standards (e.g., 2-isopropylphenyl diphenyl phosphate (B84403), 3-isopropylphenyl diphenyl phosphate, etc.)[1]

    • Internal Standard (IS): ¹³C-labeled triphenyl phosphate (¹³C-TPHP) or triphenyl phosphate-d15 (D15-TPP)[1][2][3]

  • Solid Phase Extraction (SPE): Supelclean ENVI-Florisil SPE cartridges (6 mL, 1.0 g) or equivalent[1]

  • Other: Anhydrous sodium sulfate, nitrogen gas (high purity)

2. Sample Preparation

The following is a general procedure for the extraction of IPPP isomers from a solid matrix like house dust.[1] Modifications may be necessary for other sample types.

  • Extraction:

    • Weigh approximately 300 mg of the sample into a glass centrifuge tube.

    • Spike the sample with a known amount of the internal standard (e.g., ¹³C-TPHP).[1]

    • Add 10 mL of dichloromethane and sonicate for a predetermined time.

    • Centrifuge the sample and decant the supernatant.

    • Repeat the extraction two more times, combining the supernatants.

  • Solid Phase Extraction (SPE) Cleanup:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Condition a Florisil SPE cartridge with dichloromethane followed by hexane.

    • Load the concentrated extract onto the SPE cartridge.

    • Elute the IPPP isomers with 10 mL of ethyl acetate.[1]

    • Concentrate the eluent to a final volume of 1 mL under a gentle stream of nitrogen and exchange the solvent to hexane prior to GC-MS analysis.[1]

3. GC-MS Analysis

The following GC-MS parameters have been optimized for the separation of IPPP isomers.[1]

  • Gas Chromatograph (GC): Agilent 7890A or equivalent[1]

  • Injector: Splitless mode at 250°C[5][6]

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase[1]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min[1]

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 1.5°C/min to 260°C

    • Ramp 3: 25°C/min to 300°C, hold for 20 min[1]

  • Mass Spectrometer (MS): Agilent 5975C or equivalent[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1][7]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Transfer Line Temperature: 300°C[1]

  • Ion Source Temperature: 200°C[1]

Data Presentation

The following table summarizes the retention times and quantification ions for selected IPPP isomers based on the described GC-MS method.[1]

Isomer NameAbbreviationRetention Time (min)Quantitation Ion (m/z)
2-isopropylphenyl diphenyl phosphate2IPPDPP18.5368
3-isopropylphenyl diphenyl phosphate3IPPDPP19.1368
4-isopropylphenyl diphenyl phosphate4IPPDPP19.2368
bis(2-isopropylphenyl) phenyl phosphateB2IPPPP22.1410
bis(3-isopropylphenyl) phenyl phosphateB3IPPPP23.5410
bis(4-isopropylphenyl) phenyl phosphateB4IPPPP23.8410
tris(3-isopropylphenyl) phosphateT3IPPP27.9452
tris(4-isopropylphenyl) phosphateT4IPPP28.3452

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., House Dust) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Solvent Extraction (Dichloromethane) Spike->Extract Concentrate1 4. Concentrate Extract Extract->Concentrate1 SPE 5. Solid Phase Extraction (Florisil Cleanup) Concentrate1->SPE Elute 6. Elute Analytes (Ethyl Acetate) SPE->Elute Concentrate2 7. Concentrate & Solvent Exchange (to Hexane) Elute->Concentrate2 Inject 8. GC Injection Concentrate2->Inject Separate 9. Chromatographic Separation Inject->Separate Ionize 10. Electron Ionization Separate->Ionize Detect 11. Mass Detection (SIM) Ionize->Detect Integrate 12. Peak Integration Detect->Integrate Calibrate 13. Calibration Curve Integrate->Calibrate Quantify 14. Quantification Calibrate->Quantify Report 15. Reporting Quantify->Report

Caption: GC-MS workflow for IPPP isomer quantification.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound isomers using GC-MS. The detailed sample preparation and analytical parameters allow for the accurate and reliable determination of individual isomers in complex matrices. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of organophosphate flame retardants.

References

Application Note: Quantification of Tris(isopropylphenyl)phosphate Isomers in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tris(isopropylphenyl)phosphate (TiPP) isomers in human serum. TiPP is a complex mixture of isopropylated triphenyl phosphate (B84403) esters widely used as a flame retardant and plasticizer. Due to its potential for human exposure and suspected adverse health effects, monitoring its levels in biological matrices is of significant interest. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in environmental health and toxicology for biomonitoring of TiPP exposure.

Introduction

This compound (TiPP) is an organophosphate flame retardant (OPFR) used in a variety of consumer and industrial products, leading to widespread human exposure.[1] The commercial TiPP mixture is composed of various isomers, including mono-, di-, and tri-isopropylated phenyl phosphates.[2] Given the potential for these compounds to bioaccumulate and exert toxic effects, sensitive and specific analytical methods are required for their determination in human biological samples, such as serum. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity needed for quantifying these analytes at trace levels in complex matrices.[3][4] This document provides a detailed protocol for the extraction and quantification of TiPP isomers in human serum.

Experimental Protocols

Materials and Reagents
  • Analytes: Certified reference standards of individual TiPP isomers (e.g., tris(2-isopropylphenyl) phosphate, tris(3-isopropylphenyl) phosphate, tris(4-isopropylphenyl) phosphate) and any other relevant isomers.[5][6]

  • Internal Standard (IS): Isotope-labeled triphenyl phosphate (e.g., Triphenyl phosphate-d15) is recommended.[5]

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Additives: Formic acid (≥98%).

  • Human Serum: Drug-free human serum for the preparation of calibration standards and quality control samples.

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each TiPP isomer and the internal standard in 10 mL of methanol separately. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human serum to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Aliquot 200 µL of human serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture for 1 minute.[7]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm) is suitable for the separation of these compounds.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[8]

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[8]

  • LC Gradient: A gradient elution is recommended to achieve good separation of the isomers. An example gradient is as follows:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each TiPP isomer and the internal standard need to be optimized. The molecular weight of this compound is 452.5 g/mol .[9]

Data Presentation

The performance of the method should be evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the expected quantitative performance parameters for the analysis of key TiPP isomers.

ParameterTris(2-isopropylphenyl)phosphateTris(3-isopropylphenyl)phosphateTris(4-isopropylphenyl)phosphate
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.99>0.99>0.99
Limit of Detection (LOD) (ng/mL) 0.030.030.03
Limit of Quantification (LOQ) (ng/mL) 0.10.10.1
Accuracy (%) 90 - 11090 - 11090 - 110
Precision (RSD %) < 15< 15< 15

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Human Serum Sample (200 µL) add_is Add Internal Standard serum->add_is precipitation Protein Precipitation (600 µL Acetonitrile) add_is->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for TiPP analysis in human serum.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound isomers in human serum. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for routine biomonitoring studies and for assessing human exposure to this common flame retardant.[7]

References

Application Note: Solid-Phase Extraction of Tris(isopropylphenyl)phosphate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the extraction and pre-concentration of Tris(isopropylphenyl)phosphate (TiPP), a common organophosphate flame retardant, from various water matrices using solid-phase extraction (SPE). The protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable and efficient sample preparation technique prior to chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive experimental protocol, expected performance data based on similar organophosphate esters (OPEs), and a visual workflow diagram.

Introduction

This compound (TiPP) is a complex mixture of isomers used extensively as a flame retardant and plasticizer.[1] Its production and use can lead to its release into the environment, contaminating water sources.[2] Due to potential persistence and toxicity, monitoring TiPP levels in surface water, groundwater, and wastewater is crucial. Solid-phase extraction (SPE) has become the preferred technique for isolating and concentrating OPEs from aqueous samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and providing higher enrichment factors.[3][4]

This protocol is based on established SPE methods for other organophosphate esters, utilizing reversed-phase sorbents like C18 or polymeric materials such as Oasis HLB, which have demonstrated high recovery for a broad range of OPEs.[3][5][6]

Data Presentation

While specific quantitative data for the SPE of TiPP from water is not widely published, the following table summarizes typical performance data for other common OPEs extracted from water using SPE. This data provides a benchmark for the expected performance of the described method for TiPP.

AnalyteSPE SorbentRecovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)Reference Matrix
Tris(2-chloroethyl)phosphate (TCEP)Magnetic MWCNTs90.7<10-1350Pure Water
Triphenyl Phosphate (TPhP)Magnetic MWCNTs83.8<10-3590Pure Water
Tris(2-ethylhexyl)phosphate (TEHP)Magnetic MWCNTs79.4<10-100Pure Water
Various OPEsNot Specified67 - 105<20--Water
Various OPEsPoly-Sery PSD70.3 - 114.3<150.006 - 0.8500.015 - 2.000Pure & River Water

Data compiled from various studies on organophosphate ester analysis.[3][7][8]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of TiPP from water samples. The protocol is generalized for common reversed-phase SPE cartridges.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 (500 mg, 6 mL) or a polymeric sorbent like Waters Oasis HLB (200 mg, 6 mL).

  • Solvents (HPLC or GC grade):

  • Apparatus:

    • SPE Vacuum Manifold

    • Glass fiber filters (e.g., 0.7 µm)

    • Sample collection vials (e.g., 15 mL glass conical tubes)

    • Nitrogen evaporator or rotary evaporator

    • Analytical balance, vortex mixer, and pipettes

Sample Pre-treatment
  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • Store samples at 4°C and process as soon as possible.

  • Allow samples to equilibrate to room temperature before extraction.

  • Filter the water sample (typically 250-1000 mL) through a glass fiber filter to remove suspended particulate matter.

Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 6 mL of ethyl acetate through the SPE cartridge to wet the sorbent and remove organic impurities.

    • Pass 6 mL of methanol through the cartridge. Do not allow the sorbent to dry.[9]

    • Equilibrate the cartridge by passing 6 mL of reagent water. Ensure a thin layer of water remains on top of the sorbent bed to prevent it from drying out.[9]

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned cartridge.

    • Maintain a steady flow rate of approximately 5-10 mL/min.[6] A slow and consistent flow rate is critical for efficient retention of the analyte.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 6 mL of a 5% methanol in water solution. This step removes polar interferences that are not strongly retained on the sorbent.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for 10-20 minutes. This step is crucial to remove residual water before eluting with an organic solvent.

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained TiPP from the cartridge by passing two 4 mL aliquots of ethyl acetate through the sorbent.[8] Dichloromethane or a mixture of acetone (B3395972) and n-hexane can also be effective elution solvents.[10]

    • Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot before applying vacuum to ensure complete elution.

Post-Elution Processing
  • Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature of 35-40°C. A rotary evaporator can also be used.

  • Solvent Exchange (if necessary): If the subsequent analysis (e.g., GC-MS) requires a different solvent, exchange the ethyl acetate with a suitable solvent like n-hexane during the final concentration step.

  • Analysis: The sample is now ready for instrumental analysis. For GC-MS, transfer the final extract to a 2 mL autosampler vial.

Mandatory Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Processing Sample Water Sample (250-1000 mL) Filter Filter through Glass Fiber Sample->Filter Condition 1. Condition Cartridge (Ethyl Acetate, Methanol) Filter->Condition Equilibrate 2. Equilibrate Cartridge (Reagent Water) Condition->Equilibrate Load 3. Load Sample (5-10 mL/min) Equilibrate->Load Wash 4. Wash Cartridge (5% Methanol in Water) Load->Wash Dry 5. Dry Cartridge (Vacuum/Nitrogen) Wash->Dry Elute 6. Elute TiPP (2x 4mL Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate to 1 mL (Nitrogen Evaporation) Elute->Concentrate Analysis GC-MS Analysis Concentrate->Analysis label label

Caption: SPE workflow for this compound from water.

References

Application Notes and Protocols for the Extraction of Tris(isopropylphenyl)phosphate from PVC Plastic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (IPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various polymer formulations, notably in polyvinyl chloride (PVC) plastics.[1][2] The potential for IPP to migrate from consumer products, such as PVC tubing used in medical devices or manufacturing processes, raises concerns regarding its environmental fate and potential human exposure. Consequently, the accurate and efficient extraction and quantification of IPP from PVC matrices are critical for risk assessment, quality control, and regulatory compliance.

These application notes provide detailed protocols for the extraction of this compound from PVC plastic, targeting an audience of researchers, scientists, and professionals in drug development. The methodologies described herein are based on established techniques for the extraction of additives from polymeric materials, including Soxhlet, ultrasonic-assisted, and accelerated solvent extraction.

Extraction Methodologies

Several techniques can be employed for the extraction of IPP from PVC, each with its own advantages in terms of speed, solvent consumption, and efficiency. The choice of method may depend on the available equipment, sample throughput requirements, and the specific nature of the PVC matrix.

Soxhlet Extraction

A classic and exhaustive extraction technique, Soxhlet extraction is often used as a benchmark for other methods.[3] It involves the continuous washing of the sample with a distilled solvent, ensuring a high recovery of the analyte.

Protocol:

  • Sample Preparation:

    • Cryogenically grind the PVC sample to a fine powder (e.g., 10 mesh or finer) to increase the surface area for extraction.[4]

    • Accurately weigh approximately 1-2 grams of the powdered PVC sample into a cellulose (B213188) extraction thimble.[3][4]

  • Extraction:

    • Place the thimble containing the sample into the main chamber of the Soxhlet extractor.

    • Add 150 mL of an appropriate solvent (e.g., petroleum ether, ethyl acetate) to a round-bottom flask.[3][4]

    • Assemble the Soxhlet apparatus (flask, extractor, and condenser).

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will liquefy and drip into the extractor chamber containing the sample.

    • Allow the extraction to proceed for a minimum of 6 hours.[4]

  • Post-Extraction:

    • After extraction, allow the apparatus to cool.

    • Evaporate the solvent from the collection flask using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methylene (B1212753) chloride, ethyl acetate) for subsequent analysis.[4]

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a more rapid alternative to Soxhlet extraction, utilizing high-frequency sound waves to facilitate solvent penetration into the sample matrix.[5][6] This method significantly reduces extraction time and solvent consumption.[5][6]

Protocol:

  • Sample Preparation:

    • Prepare the PVC sample as described in the Soxhlet extraction protocol.

    • Place the weighed sample into an Erlenmeyer flask.[6]

  • Extraction:

    • Add 100 mL of a suitable solvent (e.g., ethyl acetate, n-hexane) to the flask.[5][7]

    • Place the flask in an ultrasonic bath.

    • Sonicate the sample for 30-60 minutes.[5][6]

  • Post-Extraction:

    • Filter the extract to remove any solid PVC particles.

    • Evaporate the solvent and reconstitute the extract as described in the Soxhlet protocol.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a modern, automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[4][8][9] This method offers the benefits of reduced extraction time and solvent usage compared to traditional techniques.[4][8][9]

Protocol:

  • Sample Preparation:

    • Prepare the PVC sample as described in the Soxhlet extraction protocol.

    • Mix the powdered PVC sample with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

  • Extraction (Instrumental Parameters):

    • Set the extraction temperature to 100-140°C.

    • Set the pressure to approximately 1500 psi.[8][9]

    • Use a suitable solvent such as petroleum ether or a mixture of hexane (B92381) and ethyl acetate.[4][10]

    • Perform one to two static extraction cycles of 5-10 minutes each.

  • Post-Extraction:

    • The instrument will automatically collect the extract.

    • Evaporate the solvent and reconstitute the extract as needed for analysis.

Data Presentation

The following table summarizes the key parameters and performance metrics for the different extraction methods.

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Accelerated Solvent Extraction (ASE)
Extraction Time 6 hours[4]60 minutes[5][6]~12-20 minutes[9][11]
Solvent Volume ~150 mL[3][5]~100 mL[5]~40 mL[8][9]
Temperature Boiling point of solventRoom Temperature to 35°C[3]100-170°C[10]
Pressure AtmosphericAtmospheric~1500 psi[8][9]
Recovery/Efficiency High (often used as reference)[3]Up to 96%[5][6]Equivalent to Soxhlet[4][8][9]

Visualizations

Experimental Workflow for IPP Extraction from PVC

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_post Post-Extraction Processing PVC_Sample PVC Plastic Sample Grinding Cryogenic Grinding PVC_Sample->Grinding Weighing Weighing Grinding->Weighing Soxhlet Soxhlet Extraction Weighing->Soxhlet Place in thimble UAE Ultrasonic-Assisted Extraction Weighing->UAE Place in flask ASE Accelerated Solvent Extraction Weighing->ASE Pack in cell Evaporation Solvent Evaporation Soxhlet->Evaporation UAE->Evaporation ASE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis GC-MS or LC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of IPP from PVC samples.

Logical Relationship of Extraction Parameters

Parameters_Relationship IPP IPP in PVC Matrix Solvent Solvent Selection IPP->Solvent Temperature Temperature IPP->Temperature Time Extraction Time IPP->Time Pressure Pressure (for ASE) IPP->Pressure Extraction_Efficiency Extraction Efficiency Solvent->Extraction_Efficiency Temperature->Extraction_Efficiency Time->Extraction_Efficiency Pressure->Extraction_Efficiency

Caption: Key parameters influencing IPP extraction efficiency.

Concluding Remarks

The selection of an appropriate extraction method for this compound from PVC is a critical step in ensuring accurate analytical results. While Soxhlet extraction remains a reliable, albeit time-consuming, reference method, modern techniques like ultrasonic-assisted and accelerated solvent extraction offer significant advantages in terms of speed and reduced solvent consumption without compromising extraction efficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively extract IPP from PVC for various analytical purposes. Subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the sensitive and selective quantification of IPP.

References

Application Notes and Protocols: Synthesis and Use of Isotopically Labeled Tris(isopropylphenyl)phosphate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isotopically labeled Tris(isopropylphenyl)phosphate (IPPP) and its use in tracer studies. This compound is a widely used flame retardant and plasticizer, and understanding its metabolic fate, environmental distribution, and potential toxicity is of significant interest. The use of isotopically labeled IPPP, including Deuterium (²H), Carbon-13 (¹³C), and Phosphorus-32 (³²P) labeled analogues, is a powerful technique for such investigations. These labeled compounds serve as tracers that can be accurately monitored in complex biological and environmental systems. This guide outlines synthetic strategies, detailed experimental protocols, and applications in metabolic, environmental, and toxicological research.

Introduction to Isotopically Labeled this compound

Isotopically labeled compounds are essential tools in modern scientific research. By replacing specific atoms in a molecule with their heavier, stable (e.g., ²H, ¹³C) or radioactive (e.g., ³²P) isotopes, researchers can track the molecule's journey through various processes without altering its chemical properties. In the context of this compound, isotopic labeling enables:

  • Metabolic Profiling: Elucidation of metabolic pathways, identification of metabolites, and determination of bioaccumulation and excretion rates.

  • Environmental Fate Studies: Tracking the movement, persistence, and degradation of IPPP in soil, water, and air.

  • Toxicokinetic Analysis: Quantifying absorption, distribution, metabolism, and excretion (ADME) parameters to assess potential health risks.

This document focuses on the synthesis and application of three key isotopically labeled versions of IPPP:

  • Deuterium-labeled IPPP (d-IPPP): Useful for metabolic studies and as an internal standard in mass spectrometry. The increased mass can be easily detected, and the stronger carbon-deuterium bond can provide insights into metabolic stability (kinetic isotope effect).

  • Carbon-13-labeled IPPP (¹³C-IPPP): A non-radioactive tracer ideal for metabolic flux analysis and structural elucidation of metabolites using NMR and mass spectrometry. Cambridge Isotope Laboratories, Inc. offers Tris(4-isopropylphenyl) phosphate (B84403) (ring-¹³C₁₈, 99%) for such applications[1].

  • Phosphorus-32-labeled IPPP (³²P-IPPP): A radioactive tracer that allows for highly sensitive detection, making it suitable for studies where very low concentrations of the compound are expected.

Synthesis of Isotopically Labeled this compound

The general synthesis of this compound involves a two-step process: the Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) to produce isopropylphenol, followed by phosphorylation with phosphorus oxychloride[2][3]. The introduction of isotopic labels can be achieved by using labeled starting materials in this synthetic route.

Synthesis of Deuterium-labeled this compound (d-IPPP)

Deuterium labels can be introduced into the isopropyl groups or the phenyl rings.

Protocol 1: Synthesis of Tris(isopropyl-d7-phenyl)phosphate

This protocol focuses on labeling the isopropyl group.

  • Synthesis of Isopropyl-d7 Bromide: Start with the deuterated precursor, acetone-d6 (B32918). React acetone-d6 with methylmagnesium bromide followed by hydrolysis to yield 2-propan-1,1,1,3,3,3-d6-ol-2. Subsequent treatment with HBr will yield isopropyl-d7 bromide.

  • Friedel-Crafts Alkylation: React phenol with the synthesized isopropyl-d7 bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce a mixture of ortho- and para-isopropyl-d7-phenol.

  • Phosphorylation: React the isopropyl-d7-phenol mixture with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield Tris(isopropyl-d7-phenyl)phosphate.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Synthesis of Carbon-13-labeled this compound (¹³C-IPPP)

Carbon-13 labels can be incorporated into the phenyl rings or the isopropyl groups.

Protocol 2: Synthesis of Tris(isopropylphenyl-ring-¹³C₆)phosphate

This protocol describes the synthesis starting from ¹³C-labeled phenol.

  • Friedel-Crafts Alkylation: React phenol-¹³C₆ with propylene gas in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst) to produce a mixture of ortho- and para-isopropylphenol-ring-¹³C₆.

  • Phosphorylation: React the resulting ¹³C-labeled isopropylphenol mixture with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to obtain pure Tris(isopropylphenyl-ring-¹³C₆)phosphate.

Synthesis of Phosphorus-32-labeled this compound (³²P-IPPP)

This synthesis requires handling of radioactive materials and should be performed in a designated radiological laboratory with appropriate safety precautions.

Protocol 3: Synthesis of [³²P]-Tris(isopropylphenyl)phosphate

This protocol adapts the general phosphorylation step using a radioactive phosphorus source.

  • Preparation of [³²P]-Phosphorus Oxychloride: Commercially available [³²P]-orthophosphoric acid (H₃³²PO₄) can be converted to [³²P]-phosphorus oxychloride (³²POCl₃) by reaction with excess phosphorus pentachloride (PCl₅). This is a hazardous reaction and must be performed with extreme care in a fume hood.

  • Phosphorylation: React a mixture of ortho- and para-isopropylphenol with the synthesized [³²P]-phosphorus oxychloride in an inert solvent and in the presence of a base.

  • Purification: The reaction mixture is carefully quenched, and the [³²P]-Tris(isopropylphenyl)phosphate is extracted and purified using column chromatography, with continuous monitoring of radioactivity.

Application Notes and Protocols for Tracer Studies

In Vitro Metabolism Study using ¹³C-IPPP

Objective: To identify the metabolites of this compound produced by liver microsomes.

Materials:

  • ¹³C-labeled this compound (¹³C-IPPP)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Protocol:

  • Incubation: Prepare incubation mixtures in phosphate buffer containing HLMs, the NADPH regenerating system, and ¹³C-IPPP (final concentration, e.g., 10 µM).

  • Reaction: Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system. Monitor for the parent ¹³C-IPPP and potential metabolites, which will exhibit a characteristic mass shift due to the ¹³C labels.

Data Presentation:

Time (min)¹³C-IPPP Remaining (%)Metabolite 1 Peak AreaMetabolite 2 Peak Area
010000
158515,0005,000
306532,00012,000
604058,00025,000

Table 1: Hypothetical data from an in vitro metabolism study of ¹³C-IPPP with human liver microsomes.

Environmental Fate Study: Biodegradation in Soil using ³²P-IPPP

Objective: To determine the rate of biodegradation of this compound in a specific soil type.

Materials:

  • ³²P-labeled this compound (³²P-IPPP)

  • Well-characterized soil sample

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Soil Treatment: Treat a known mass of soil with a solution of ³²P-IPPP to achieve a target concentration.

  • Incubation: Incubate the treated soil samples under controlled conditions (temperature, moisture).

  • Sampling: At various time points (e.g., 0, 7, 14, 28, 56 days), collect soil subsamples.

  • Extraction: Extract the remaining ³²P-IPPP and its degradation products from the soil using an appropriate solvent system (e.g., acetone/hexane).

  • Quantification: Measure the radioactivity in the extracts using a liquid scintillation counter to determine the amount of parent compound remaining.

  • Mineralization (Optional): Trap any evolved ³²P-labeled CO₂ to assess complete mineralization.

Data Presentation:

Time (days)³²P-IPPP Remaining (% of initial)
0100
792
1481
2865
5648

Table 2: Illustrative data for the biodegradation of ³²P-IPPP in soil over time.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_phosphorylation Step 2: Phosphorylation cluster_purification Step 3: Purification Phenol Phenol or ¹³C₆-Phenol Isopropylphenol Isopropylphenol (Labeled or Unlabeled) Phenol->Isopropylphenol Alkylation Propylene Propylene or Deuterated Propylene Precursor Propylene->Isopropylphenol Catalyst1 Lewis Acid Catalyst Catalyst1->Isopropylphenol IPPP Isotopically Labeled This compound Isopropylphenol->IPPP Phosphorylation POCl3 POCl₃ or ³²POCl₃ POCl3->IPPP Base Base (e.g., Pyridine) Base->IPPP Purification Column Chromatography or Vacuum Distillation IPPP->Purification

Caption: General workflow for the synthesis of isotopically labeled this compound.

Tracer_Study_Workflow cluster_dosing Dosing cluster_system Biological or Environmental System cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Labeled_IPPP Administer Isotopically Labeled IPPP System In Vitro (e.g., Microsomes) In Vivo (e.g., Animal Model) Environmental (e.g., Soil, Water) Labeled_IPPP->System Sampling Collect Samples (e.g., Plasma, Urine, Soil Extract) over a Time Course System->Sampling Analysis Sample Preparation (Extraction, Cleanup) Sampling->Analysis Detection Detection & Quantification (LC-MS/MS, NMR, Scintillation Counting) Analysis->Detection Data Metabolite Identification Pharmacokinetic Modeling Degradation Kinetics Detection->Data

Caption: Conceptual workflow for a tracer study using isotopically labeled IPPP.

Conclusion

The synthesis and application of isotopically labeled this compound provide powerful methodologies for elucidating its metabolic fate, environmental impact, and toxicological profile. The protocols and application notes presented here offer a framework for researchers to design and execute robust tracer studies. While the synthesis of these labeled compounds requires specialized expertise, particularly for radioactive labeling, the resulting data are invaluable for a comprehensive understanding of this widely used chemical. The use of stable isotope-labeled internal standards is also crucial for accurate quantification in complex matrices[4][5]. Further research utilizing these techniques will continue to enhance our knowledge and inform risk assessments of this compound and related compounds.

References

Application Notes and Protocols for the Analysis of Individual Tris(isopropylphenyl)phosphate (TIPP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(isopropylphenyl)phosphate (TIPP) is a complex mixture of organophosphate esters widely used as flame retardants and plasticizers in various consumer and industrial products.[1][2] Due to the widespread use and potential for human exposure, there is a growing need for robust analytical methods to identify and quantify individual TIPP isomers. The toxicity of TIPP can vary depending on the specific isomer, particularly the position of the isopropyl group on the phenyl rings.[2] These application notes provide detailed protocols for the extraction, cleanup, and instrumental analysis of individual TIPP isomers in commercial flame retardant mixtures and environmental samples.

I. Analytical Standards

The analysis of TIPP isomers is challenging due to the complexity of the commercial mixtures, which can contain a wide array of isomers with varying degrees of isopropylation.[3] The availability of certified reference standards is crucial for accurate identification and quantification.

A number of individual TIPP isomers are commercially available as analytical standards. These include, but are not limited to:

  • 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP)

  • 4-isopropylphenyl diphenyl phosphate (4IPPDPP)

  • 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP)

  • bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)

  • tris(2-isopropylphenyl) phosphate (T2IPPP)

  • tris(3-isopropylphenyl) phosphate (T3IPPP)

  • tris(4-isopropylphenyl) phosphate (T4IPPP)[4][5]

Internal standards, such as deuterated triphenyl phosphate (d15-TPP) or ¹³C-labeled triphenyl phosphate (¹³C-TPHP), are recommended for quantitative analysis to correct for matrix effects and variations in instrument response.[4][6]

II. Quantitative Data Summary

The following tables summarize the quantitative data for individual TIPP isomers found in commercial flame retardant mixtures and a standard reference material (SRM).

Table 1: Concentration of Individual ITP Isomers in Commercial Flame Retardant Mixtures (% w/w) [4]

IsomerFM 550ITP Mixture
2IPPDPP11.2 ± 0.324.3 ± 1.2
4IPPDPP1.8 ± 0.13.9 ± 0.2
24DIPPDPP4.8 ± 0.110.3 ± 0.5
B2IPPPP3.1 ± 0.16.8 ± 0.3
T2IPPP0.8 ± 0.01.7 ± 0.1
T4IPPPNot DetectedNot Detected

Table 2: Concentration of Individual ITP Isomers in House Dust Standard Reference Material (SRM 2585) [4]

IsomerConcentration (ng/g)
2IPPDPP>200
4IPPDPP>200
24DIPPDPPNot Reported
B2IPPPPNot Reported
T3IPPPNot Detected
T4IPPPNot Detected

III. Experimental Protocols

A. Sample Preparation: Extraction and Cleanup

This protocol is suitable for the extraction of TIPP isomers from solid matrices such as house dust or commercial product formulations.

Workflow for Sample Preparation

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis start Weigh Sample (e.g., 100 mg dust) spike Spike with Internal Standard (e.g., ¹³C-TPHP) start->spike add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) spike->add_solvent sonicate Ultrasonic Bath add_solvent->sonicate shake Heated Horizontal Shaker sonicate->shake centrifuge Centrifuge shake->centrifuge collect Collect Supernatant centrifuge->collect spe Solid Phase Extraction (SPE) collect->spe If necessary concentrate Concentrate under Nitrogen collect->concentrate Directly if cleanup is not needed spe->concentrate reconstitute Reconstitute in Injection Solvent concentrate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for the extraction and cleanup of TIPP isomers from solid samples.

Protocol Details:

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., ¹³C-TPHP) to allow for recovery correction and accurate quantification.

  • Extraction:

    • Add 5 mL of ethyl acetate (B1210297) to the sample tube.

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Transfer the sample to a heated horizontal shaker at 40°C for 30 minutes.[6]

  • Centrifugation and Collection:

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Cleanup (if required): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[6]

  • Concentration and Reconstitution:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of isooctane).

B. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the instrumental analysis of TIPP isomers using GC-MS.

Logical Flow of GC-MS Analysis

GCMS_Analysis_Flow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis injection Sample Injection (PTV Inlet) separation Separation on GC Column (e.g., DB-5ms) injection->separation ionization Ionization (Electron Impact - EI) separation->ionization detection Mass Detection (Selected Ion Monitoring - SIM) ionization->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification

Caption: Logical flow diagram for the GC-MS analysis of TIPP isomers.

Instrumental Parameters: [4]

  • Gas Chromatograph (GC): Agilent 7890A or equivalent.

  • Mass Spectrometer (MS): Agilent 5975C or equivalent, operating in electron impact (EI) mode.

  • Injection: Pressurized temperature vaporization (PTV) inlet.

    • Initial Temperature: 80°C for 0.3 min.

    • Ramp: 600°C/min to 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

  • GC Oven Program:

    • Initial Temperature: 80°C for 2 min.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 1.5°C/min to 260°C.

    • Ramp 3: 25°C/min to 300°C, hold for 20 min.

  • Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 200°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode. The specific m/z ions for each isomer should be determined from their respective mass spectra.

Table 3: Example m/z Ions and Retention Times for Quantification [4]

IsomerRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
TPHP19.8326325, 152
2IPPDPP21.2368325, 215
4IPPDPP21.7368325, 215
B2IPPPP23.5410367, 257
T2IPPP25.4452409, 299
T4IPPP26.5452409, 299

C. Quantification

The quantification of individual TIPP isomers is based on the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the isomers in the samples is then calculated using this calibration curve.[6]

IV. Conclusion

The analytical methods described provide a robust framework for the identification and quantification of individual this compound isomers in various matrices. The use of authentic analytical standards and appropriate internal standards is critical for achieving accurate and reliable results. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals involved in the analysis of these emerging environmental contaminants. Further method development and validation may be required for specific applications and matrices.

References

Application Note: Sample Preparation for the Analysis of Tris(isopropylphenyl)phosphate in Sediment using Microwave-Assisted Extraction and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction, clean-up, and subsequent analysis of Tris(isopropylphenyl)phosphate (TiPP) isomers in sediment samples. TiPP is a complex mixture of organophosphate esters widely used as a flame retardant and plasticizer. Its presence in environmental matrices such as sediment is of increasing concern. This method employs Microwave-Assisted Extraction (MAE) for efficient extraction of TiPP from the sediment matrix, followed by Solid-Phase Extraction (SPE) for sample clean-up. Quantification is achieved using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual TiPP isomers. This robust and sensitive method is suitable for environmental monitoring and research applications.

Introduction

This compound (TiPP) is a high-production-volume chemical that enters the environment through various pathways, including industrial discharge and leaching from consumer products. Due to its potential for persistence and bioaccumulation, accurate and reliable methods for its detection in environmental compartments like sediment are essential. Commercial TiPP is a complex isomeric mixture, making its analysis challenging. This protocol details a validated approach for the sample preparation and analysis of TiPP in sediment, ensuring high recovery and reproducibility.

Experimental Protocol

Sample Collection and Preparation
  • 1.1. Sample Collection: Collect sediment samples using a stainless-steel grab sampler or core sampler. Store samples in pre-cleaned amber glass jars with Teflon-lined lids.

  • 1.2. Sample Storage: Transport samples to the laboratory on ice and store at -20°C until analysis.

  • 1.3. Sample Pre-treatment: Freeze-dry the sediment samples to a constant weight. Homogenize the dried sediment by grinding with a mortar and pestle and sieve through a 250-µm mesh to ensure uniformity.

Microwave-Assisted Extraction (MAE)
  • 2.1. Extraction Cell Preparation: Weigh 2 g of the homogenized, dry sediment into a microwave extraction vessel.

  • 2.2. Spiking (for QC): For quality control samples (e.g., matrix spikes), add a known amount of a TiPP standard solution and a surrogate standard (e.g., deuterated Triphenyl Phosphate (B84403), TPHP-d15) to the sediment and allow it to equilibrate for 30 minutes.

  • 2.3. Solvent Addition: Add 40 mL of acetone (B3395972) to the extraction vessel.

  • 2.4. MAE Parameters:

    • Temperature: 120°C[1][2][3]

    • Ramp Time: 10 minutes

    • Hold Time: 20 minutes[1][2][3]

    • Power: 1200 W

  • 2.5. Extract Collection: After extraction and cooling, filter the extract through a glass fiber filter into a clean collection flask. Rinse the extraction vessel with a small amount of acetone and pass it through the filter. Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) Clean-up
  • 3.1. SPE Cartridge: A Florisil or C18 SPE cartridge (e.g., 500 mg, 6 mL) is recommended for clean-up.

  • 3.2. Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate (B1210297) through the cartridge.

    • Pass 5 mL of acetone through the cartridge.

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Equilibrate the cartridge with 5 mL of reagent water. Do not allow the sorbent to dry.

  • 3.3. Sample Loading: Dilute the concentrated extract with reagent water to a final volume of 100 mL and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • 3.4. Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • 3.5. Elution: Elute the retained TiPP isomers from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

  • 3.6. Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., ¹³C-TPHP) for GC-MS analysis.

GC-MS Analysis
  • 4.1. Instrumentation: An Agilent 7890A GC coupled to a 5975C MS or equivalent is suitable.

  • 4.2. GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[4]

    • Inlet: Pulsed splitless injection at 280°C.

    • Oven Temperature Program:

      • Initial temperature of 80°C, hold for 2 minutes.[4]

      • Ramp to 250°C at 20°C/minute.[4]

      • Ramp to 260°C at 1.5°C/minute.[4]

      • Ramp to 300°C at 25°C/minute, hold for 20 minutes.[4]

  • 4.3. MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Table 1: GC-MS SIM Parameters for TiPP Isomer Analysis [4]

Analyte (Isomer)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-isopropylphenyl diphenyl phosphate (2IPPDPP)~15.2368326284
3-isopropylphenyl diphenyl phosphate (3IPPDPP)~15.5368326284
4-isopropylphenyl diphenyl phosphate (4IPPDPP)~15.8368326284
bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)~18.1410368326
bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)~18.9410368326
tris(2-isopropylphenyl) phosphate (T2IPPP)~21.5452410368
tris(4-isopropylphenyl) phosphate (T4IPPP)~22.3452410368
TPHP-d15 (Surrogate Standard)~14.9340185160
¹³C-TPHP (Internal Standard)~14.8338184158

Table 2: Method Performance Data for TiPP Analysis in Sediment

ParameterResultReference
Recovery
2IPPDPP72.4 ± 1.0%[4]
4IPPDPP85.6 ± 3.5%[4]
B4IPPPP98.2 ± 5.1%[4]
T4IPPP109.9 ± 10.7%[4]
General OPFRs62% to 106%[1][2][3]
Limit of Detection (LOD) 0.05 - 0.2 ng/g[5]
Limit of Quantification (LOQ) 0.1 to 0.4 ng/g[1][2]
Linearity (R²) > 0.99

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Microwave-Assisted Extraction cluster_cleanup Solid-Phase Extraction Clean-up cluster_analysis GC-MS Analysis collection Sediment Sample Collection storage Storage at -20°C collection->storage pretreatment Freeze-drying & Sieving storage->pretreatment mae_prep Weighing & Spiking pretreatment->mae_prep 2g of dried sediment mae_extraction MAE with Acetone (120°C, 20 min) mae_prep->mae_extraction mae_concentration Filtration & Concentration mae_extraction->mae_concentration spe_conditioning SPE Cartridge Conditioning (Florisil/C18) mae_concentration->spe_conditioning Concentrated Extract spe_loading Sample Loading spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution with Ethyl Acetate spe_washing->spe_elution spe_concentration Final Concentration spe_elution->spe_concentration gcms_analysis GC-MS Analysis (SIM Mode) spe_concentration->gcms_analysis 1 mL final extract data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for TiPP analysis in sediment.

Conclusion

The described method provides a reliable and sensitive approach for the determination of this compound isomers in sediment samples. The use of Microwave-Assisted Extraction ensures high extraction efficiency, while Solid-Phase Extraction provides a clean extract for instrumental analysis. The detailed GC-MS protocol allows for the separation and quantification of individual TiPP isomers, which is crucial for accurate environmental risk assessment. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of organophosphate flame retardants in environmental matrices.

References

Application of Tris(isopropylphenyl)phosphate as a Flame Retardant in Polyurethane Foam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tris(isopropylphenyl)phosphate (IPPP) as a flame retardant in polyurethane (PU) foam. The information is intended for research and development professionals working on flame retardant materials.

Introduction

This compound (IPPP) is an effective organophosphorus flame retardant used to enhance the fire resistance of polyurethane foams. As an additive flame retardant, it is physically incorporated into the foam matrix. IPPP acts through a dual mechanism in both the condensed and gas phases during combustion to reduce flammability. In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer from the heat source. In the gas phase, it releases phosphorus-containing radicals that interrupt the chemical reactions of combustion.

Quantitative Data on Flame Retardant Performance

The efficacy of IPPP in polyurethane foam is evaluated using several standardized flammability tests. The following tables summarize the performance of PU foams treated with IPPP and other common flame retardants for comparison.

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL-94 Classification

Flame RetardantLoading (phr)LOI (%)UL-94 Classification
None (Pure PU Foam)0~18-20Not Rated
This compound (IPPP)10-2022-25HB to V-2
Triphenyl Phosphate (TPP)15-2523-26HB to V-1
Ammonium Polyphosphate (APP)20-3025-28V-0
Expandable Graphite (EG)15-2524-27V-0

Note: The exact values can vary depending on the specific foam formulation and test conditions.

Table 2: Cone Calorimetry Data Comparison of PU Foams with Different Flame Retardants

ParameterPure PU FoamPU + 15 phr IPPP (estimated)PU + 20 phr APPPU + 20 phr EG
Time to Ignition (TTI) (s)~2-5~5-8~8-12~10-15
Peak Heat Release Rate (pHRR) (kW/m²)~300-400~200-250~150-200~100-150
Total Heat Release (THR) (MJ/m²)~80-100~60-70~40-50~30-40
Total Smoke Release (TSR) (m²/m²)HighModerately ReducedReducedSignificantly Reduced

Note: Data for IPPP is estimated based on the performance of similar triaryl phosphates. Actual values are dependent on the specific foam system and test conditions.

Table 3: Effect of IPPP Loading on Mechanical Properties of Flexible Polyurethane Foam (Illustrative)

IPPP Loading (phr)Tensile Strength (kPa)Elongation at Break (%)Compressive Strength (kPa)
012015010
1011514012
2011013015

Note: The addition of additive flame retardants can act as a plasticizer, potentially reducing tensile strength and elongation while increasing compressive strength. The extent of these effects is formulation-dependent.

Experimental Protocols

Preparation of Flexible Polyurethane Foam with IPPP (One-Shot Method)

This protocol describes the preparation of a flexible polyurethane foam with a target IPPP loading of 15 parts per hundred parts of polyol (phr).

Materials:

  • Polyether polyol (e.g., 3000 g/mol molecular weight, hydroxyl value ~56 mg KOH/g)

  • Toluene diisocyanate (TDI) 80/20 isomer blend

  • Deionized water (blowing agent)

  • Amine catalyst (e.g., triethylenediamine solution)

  • Tin catalyst (e.g., stannous octoate)

  • Silicone surfactant

  • This compound (IPPP)

Procedure:

  • Premix Preparation: In a suitable container, accurately weigh and combine the polyether polyol, deionized water, amine catalyst, tin catalyst, and silicone surfactant.

  • IPPP Addition: Add the desired amount of IPPP (e.g., 15 phr) to the polyol premix.

  • Mixing: Thoroughly mix the components using a high-shear mixer for 60 seconds to ensure a homogeneous dispersion of all additives.

  • Isocyanate Addition: Add the calculated amount of TDI to the mixture. The amount of isocyanate is determined by the isocyanate index, which is typically between 100 and 110 for flexible foams.

  • Final Mixing: Immediately mix at high speed (e.g., 3000 rpm) for 5-10 seconds.

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to free-rise. The foam is then cured at 70°C for at least 24 hours.

  • Conditioning: Before testing, condition the foam samples for at least 72 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).

Flammability Testing Protocols

Sample Preparation for Flammability Tests: For all flammability tests, specimens should be cut from the core of the foam block to avoid the skin effect. The cutting should be done with a sharp blade or saw to ensure smooth surfaces. Condition the samples as described above before testing.

3.2.1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Apparatus: LOI apparatus consisting of a vertical glass column with a means of controlling the oxygen and nitrogen flow.

  • Specimen: A rectangular specimen, typically 125 mm long, 10 mm wide, and 10 mm thick.

  • Procedure: a. Place the specimen vertically in the glass chimney. b. Introduce a mixture of oxygen and nitrogen into the column. c. Ignite the top of the specimen. d. Adjust the oxygen concentration until the minimum concentration that just supports flaming combustion for a specified time or extent of burning is determined. e. The LOI is expressed as the volume percentage of oxygen in the mixture.

3.2.2. Vertical Burning Test (UL-94)

  • Apparatus: A test chamber, a Bunsen burner, and a specimen holder.

  • Specimen: A rectangular specimen, 127 mm long, 12.7 mm wide, and up to 12.7 mm thick.

  • Procedure: a. Mount the specimen vertically. b. Apply a flame to the bottom edge of the specimen for 10 seconds. c. Remove the flame and record the afterflame time. d. Reapply the flame for another 10 seconds. e. Remove the flame and record the second afterflame time and the afterglow time. f. Observe if flaming drips ignite a cotton patch placed below the specimen. g. Classify the material as V-0, V-1, or V-2 based on the burning characteristics.[1]

3.2.3. Cone Calorimetry (ASTM E1354)

  • Apparatus: A cone calorimeter, which measures heat release rate and other combustion parameters.

  • Specimen: A horizontal specimen, 100 mm x 100 mm, with a thickness up to 50 mm.

  • Procedure: a. Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder. b. Expose the specimen to a controlled level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater. c. Ignite the sample with a spark igniter. d. Continuously measure the heat release rate, mass loss, smoke production, and other parameters throughout the combustion process.

Mechanism of Action and Experimental Workflows

Flame Retardant Mechanism of IPPP

The flame retardant action of IPPP in polyurethane foam involves both condensed-phase and gas-phase mechanisms.

flame_retardant_mechanism cluster_combustion Combustion Zone cluster_fr_action Flame Retardant Action (IPPP) cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat PU_Foam Polyurethane Foam Heat->PU_Foam initiates Decomposition Thermal Decomposition PU_Foam->Decomposition Fuel Flammable Volatiles Decomposition->Fuel Combustion Combustion (H•, O•, OH• radicals) Fuel->Combustion Flame Flame Combustion->Flame Flame->Heat propagates IPPP_condensed IPPP Polyphosphoric_Acid Polyphosphoric Acid IPPP_condensed->Polyphosphoric_Acid decomposes to Char_Layer Protective Char Layer Polyphosphoric_Acid->Char_Layer promotes Char_Layer->Decomposition insulates & inhibits IPPP_gas IPPP Phosphorus_Radicals Phosphorus Radicals (PO•, HPO•) IPPP_gas->Phosphorus_Radicals volatilizes & decomposes to Phosphorus_Radicals->Combustion scavenges & terminates

Caption: Flame retardant mechanism of IPPP in polyurethane foam.

Experimental Workflow for Evaluating Flame Retardant PU Foam

This workflow outlines the process from foam preparation to the final evaluation of its flame retardant properties.

experimental_workflow Start Start Formulation Define PU Foam Formulation (Polyol, Isocyanate, Additives, IPPP loading) Start->Formulation Preparation Prepare PU Foam (One-shot method) Formulation->Preparation Curing Cure and Condition Samples Preparation->Curing Sample_Cutting Cut Specimens for Testing Curing->Sample_Cutting Characterization Characterization Sample_Cutting->Characterization Flammability_Testing Flammability Testing Characterization->Flammability_Testing Mechanical_Testing Mechanical Testing Characterization->Mechanical_Testing LOI LOI Test (ASTM D2863) Flammability_Testing->LOI UL94 UL-94 Test Flammability_Testing->UL94 Cone_Calorimetry Cone Calorimetry (ASTM E1354) Flammability_Testing->Cone_Calorimetry Compression Compressive Strength Mechanical_Testing->Compression Tension Tensile Strength Mechanical_Testing->Tension Analysis Data Analysis and Comparison LOI->Analysis UL94->Analysis Cone_Calorimetry->Analysis Compression->Analysis Tension->Analysis Conclusion Conclusion on FR Performance Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for evaluating flame retardant PU foam.

References

Application Notes and Protocols for Tris(isopropylphenyl)phosphate (IPP) in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (IPP) is a halogen-free organophosphate ester that serves a dual function as both a plasticizer and a flame retardant in a variety of polymer formulations.[1][2] This compound, a mixture of isopropylated isomers of triphenyl phosphate (B84403), is particularly valued in applications where flexibility, durability, and fire safety are critical.[3] Its primary application is in polyvinyl chloride (PVC) formulations, but it also finds use in polyurethanes, textile coatings, adhesives, and paints.[4][5]

As a plasticizer, IPP increases the free volume between polymer chains, which enhances flexibility and lowers the glass transition temperature (Tg), making the material more pliable and less brittle.[2][6] Simultaneously, its phosphorus content contributes to flame retardancy by promoting char formation and inhibiting flame propagation during combustion.[3] These application notes provide a comprehensive overview of the use of IPP in polymer formulations, with a focus on PVC, and detail the experimental protocols for its evaluation.

Physical and Chemical Properties of this compound

IPP is a colorless to pale yellow liquid with high viscosity.[7] It is soluble in organic solvents but has limited solubility in water.[7] The compound is stable under normal conditions but may decompose at elevated temperatures.[7]

PropertyValueReference
Chemical Name Tris(isopropylphenyl) phosphate[8]
CAS Number 68937-41-7[3]
Molecular Formula C27H33O4P[3]
Molecular Weight 452.52 g/mol [3]
Appearance Colorless to pale yellow liquid[7]
Density ~1.1 g/cm³[7]
Flash Point >220°C[5]

Application in Polymer Formulations

IPP is a highly effective plasticizer for PVC, enhancing its flexibility for use in applications such as electrical cables, flooring, synthetic leather, and automotive interiors.[2] Its dual functionality allows for the production of materials that are both pliable and fire-resistant with a single additive, which can streamline manufacturing processes.[2]

Data Presentation: Performance in PVC Formulations

The following tables summarize the expected quantitative effects of incorporating IPP into PVC formulations. The data presented is representative of the performance of aryl phosphate esters and should be confirmed by specific testing for a given formulation.

Mechanical Properties

The addition of IPP as a plasticizer is expected to decrease tensile strength and increase the elongation at break, imparting greater flexibility to the PVC matrix.

IPP Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
0Typical ValueTypical Value
20Expected DecreaseExpected Increase
40Expected Further DecreaseExpected Further Increase
60Expected Further DecreaseExpected Further Increase
(phr = parts per hundred resin)
Thermal Properties

IPP lowers the glass transition temperature (Tg) of PVC, which is a key indicator of its plasticizing effect. It can also slightly increase the thermal stability, as measured by the onset of weight loss in thermogravimetric analysis (TGA).

IPP Concentration (phr)Glass Transition Temp. (Tg) (°C)TGA Onset (T5%) (°C)
0~85Typical Value
20Expected DecreaseExpected Slight Increase
40Expected Further DecreaseExpected Slight Increase
60Expected Further DecreaseExpected Slight Increase
Flammability Properties

As a flame retardant, IPP is expected to increase the Limiting Oxygen Index (LOI) and improve the UL-94 vertical burn rating of PVC formulations.

IPP Concentration (phr)Limiting Oxygen Index (LOI) (%)UL-94 Rating (3.2 mm)
0~21Fails
20Expected IncreaseV-2 / V-1
40Expected Further IncreaseV-0
60Expected Further IncreaseV-0
Permanence Properties

The permanence of a plasticizer is its ability to remain within the polymer matrix over time. This is evaluated by measuring its resistance to migration and volatility. Lower weight loss indicates better permanence.

PropertyTest ConditionExpected Weight Loss (%)
Volatility 24 hrs @ 100°CLow
Migration (Leaching) 24 hrs in n-heptaneLow to Moderate

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Preparation of Plasticized PVC Sheets

Objective: To prepare homogenous PVC sheets with varying concentrations of IPP for subsequent testing.

Materials:

  • PVC resin (suspension grade)

  • This compound (IPP)

  • Thermal stabilizer (e.g., calcium-zinc based)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding frame

Procedure:

  • Dry Blending: In a high-speed mixer, thoroughly blend the PVC resin, thermal stabilizer, and lubricant.

  • Milling: Set the two-roll mill to a temperature of 160-170°C. Add the dry blend to the mill and allow it to flux.

  • Plasticizer Addition: Once a molten sheet is formed, gradually add the pre-weighed IPP to the PVC.

  • Homogenization: Continue to cut and fold the sheet on the mill for 10-15 minutes to ensure a uniform dispersion of the plasticizer.

  • Sheet Formation: Once the blend appears homogenous, sheet it off the mill at a controlled thickness.

  • Compression Molding:

    • Cut the milled sheets into pieces that fit the molding frame.

    • Place the pieces into the frame between two polished metal plates.

    • Preheat the assembly in a hydraulic press at 175-185°C for 5 minutes with minimal pressure.

    • Apply a pressure of 10-15 MPa for 5-10 minutes.

    • Cool the mold under pressure to room temperature.

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

Objective: To determine the effect of IPP on the tensile strength and elongation at break of PVC.

Standard: ASTM D638

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Conduct the tensile test using a universal testing machine at a crosshead speed of 50 mm/min.

  • Record the maximum load and the elongation at the point of rupture.

  • Calculate the tensile strength and elongation at break.

Thermal Analysis

Objective: To evaluate the effect of IPP on the glass transition temperature and thermal stability of PVC.

5.3.1 Differential Scanning Calorimetry (DSC)

Standard: ASTM D3418

Procedure:

  • Cut a small sample (5-10 mg) from the conditioned PVC sheet and seal it in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a rate of 10°C/min to erase the thermal history.

  • Cool the sample back to the starting temperature.

  • Perform a second heating scan at 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.[9]

5.3.2 Thermogravimetric Analysis (TGA)

Standard: ASTM E1131

Procedure:

  • Place a small sample (10-15 mg) of the conditioned PVC sheet into a TGA crucible.

  • Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of decomposition (e.g., T5%, the temperature at which 5% weight loss occurs).[1]

Flammability Testing

Objective: To assess the flame-retardant efficacy of IPP in PVC.

5.4.1 Limiting Oxygen Index (LOI)

Standard: ASTM D2863

Procedure:

  • Prepare rectangular test specimens of specified dimensions.

  • Mount a specimen vertically in the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney.

  • Ignite the top of the specimen.

  • Adjust the oxygen/nitrogen ratio until the flame is just sustained for a specified period.

  • The LOI is the minimum concentration of oxygen that supports combustion.[10]

5.4.2 UL-94 Vertical Burn Test

Standard: UL-94

Procedure:

  • Prepare rectangular bar specimens of specified dimensions (e.g., 125 mm x 13 mm x 3.2 mm).

  • Mount a specimen vertically.

  • Apply a specified flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • If the flame extinguishes, reapply the flame for another 10 seconds.

  • Record the second afterflame time and the afterglow time.

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the test criteria.[10][11]

Permanence Properties Testing

Objective: To measure the resistance of IPP to being lost from the PVC matrix.

5.5.1 Volatility

Procedure:

  • Weigh a conditioned PVC specimen of known dimensions accurately.

  • Place the specimen in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).

  • Remove the specimen, allow it to cool to room temperature in a desiccator, and reweigh it.

  • Calculate the percentage weight loss as a measure of volatility.

5.5.2 Migration (Leaching)

Procedure:

  • Weigh a conditioned PVC specimen accurately.

  • Immerse the specimen in a specified solvent (e.g., n-heptane) at a controlled temperature for a set duration (e.g., 24 hours).

  • Remove the specimen, gently wipe off excess solvent, and dry it in an oven until a constant weight is achieved.

  • Calculate the percentage weight loss as a measure of migration.[12][13]

Visualization of Mechanisms and Workflows

Mechanism of Action of IPP as a Plasticizer and Flame Retardant

The following diagram illustrates the dual role of this compound in a polymer matrix.

cluster_plasticization Plasticization Mechanism cluster_flame_retardancy Flame Retardancy Mechanism (Condensed Phase) IPP IPP Molecules PlasticizedPolymer Flexible Polymer Matrix IPP->PlasticizedPolymer Increases Inter-chain Distance Polymer Rigid Polymer Chains Polymer->IPP Intercalation Char Insulating Char Layer Polymer->Char Promotes Formation of Tg Glass Transition Temperature (Tg) PlasticizedPolymer->Tg Lowers Heat Heat IPP_FR IPP Decomposition Heat->IPP_FR Acids Phosphoric/ Polyphosphoric Acids IPP_FR->Acids Forms Acids->Polymer Catalyzes Dehydration & Cross-linking Combustion Combustion Char->Combustion Inhibits (Barrier Effect)

Caption: Dual mechanism of IPP as a plasticizer and flame retardant.

Experimental Workflow for Evaluating IPP in PVC

This diagram outlines the logical progression of experiments for assessing the performance of this compound in a PVC formulation.

Start Start: Define Formulations (Varying IPP concentration) Compounding Compounding (Two-Roll Mill) Start->Compounding Molding Compression Molding Compounding->Molding Conditioning Specimen Conditioning (24h, 23°C, 50% RH) Molding->Conditioning Characterization Characterization Conditioning->Characterization Mechanical Mechanical Testing (Tensile, Hardness) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Flammability Flammability Testing (LOI, UL-94) Characterization->Flammability Permanence Permanence Testing (Volatility, Migration) Characterization->Permanence Analysis Data Analysis & Reporting Mechanical->Analysis Thermal->Analysis Flammability->Analysis Permanence->Analysis End End Analysis->End

Caption: Experimental workflow for IPP evaluation in PVC.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Tris(isopropylphenyl)phosphate (TiPP) Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Tris(isopropylphenyl)phosphate (TiPP) isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. TiPP is a complex mixture of isomers, including various ortho-, meta-, and para-substituted isopropylphenyl groups, which exhibit similar physicochemical properties, making their chromatographic separation challenging.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers present in technical this compound (TiPP) mixtures?

A1: Technical TiPP is a complex mixture of various isomers. The isopropylation can occur at the ortho, meta, or para positions on the phenyl rings, and the degree of substitution can vary.[1] Common isomers include:

  • 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP)

  • 3-isopropylphenyl diphenyl phosphate (3IPPDPP)

  • 4-isopropylphenyl diphenyl phosphate (4IPPDPP)

  • bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)

  • bis(3-isopropylphenyl) phenyl phosphate (B3IPPPP)

  • bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)

  • tris(3-isopropylphenyl) phosphate (T3IPPP)

  • tris(4-isopropylphenyl) phosphate (T4IPPP)[1]

Q2: Why is the separation of TiPP isomers important?

Q3: What are the main analytical challenges in separating TiPP isomers?

A3: The primary challenge is the structural similarity of the isomers, which results in very close boiling points and similar interactions with standard GC stationary phases. This leads to co-elution, where multiple isomers are not baseline separated and appear as a single or overlapping chromatographic peak.

Q4: What are the initial steps to take when facing co-elution of TiPP isomers?

A4: The first step is to optimize the chromatographic conditions. This includes reviewing and adjusting the GC column selection and the oven temperature program. Even small adjustments to the temperature ramp rate can significantly improve the resolution of closely eluting peaks.

Troubleshooting Guide

Problem: A single, broad, or shouldered peak is observed where multiple TiPP isomers are expected.

This is a classic indication of co-elution. Follow these steps to troubleshoot the issue:

Step 1: Verify and Optimize the GC Column

  • Action: Ensure you are using a GC column with appropriate selectivity for organophosphate esters. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is a good starting point.[1]

  • Rationale: The choice of stationary phase is critical for separating isomers. A phase that provides different interaction mechanisms (e.g., pi-pi interactions from the phenyl groups) can enhance the separation of structurally similar compounds.

Step 2: Optimize the Oven Temperature Program

  • Action: A slow temperature ramp rate is often the most effective way to improve the resolution of closely eluting isomers. If isomers are eluting too close together, decrease the ramp rate in the temperature range where they elute (e.g., from 10°C/min to 1.5-5°C/min).[1]

  • Rationale: A slower temperature increase allows for more interaction time between the analytes and the stationary phase, which can improve the separation of compounds with small differences in volatility and polarity.

Step 3: Consider Advanced Mass Spectrometry Techniques

  • Action: If chromatographic optimization is insufficient, consider using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS).

  • Rationale: Even if isomers co-elute, they may have slightly different fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment.[2][3] These differences can be used to identify and quantify individual isomers. HRMS can help to resolve isobaric interferences from matrix components, although it may not differentiate isomers with the same exact mass.[2]

Experimental Protocols

GC-MS Method for the Separation of Isopropylated Triarylphosphate Isomers

This protocol is based on a published method and provides a starting point for the analysis of TiPP isomers.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter Value
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.3 mL/min
Inlet Pressurized Temperature Vaporization (PTV)
Inlet Program 80°C for 0.3 min, then ramp at 600°C/min to 300°C

| Oven Program | 80°C for 2 min, ramp at 20°C/min to 250°C, then ramp at 1.5°C/min to 260°C, then ramp at 25°C/min to 300°C, hold for 20 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Impact (EI)
Ion Source Temp. 200°C
Transfer Line Temp. 300°C

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data: Retention Times and m/z for Selected TiPP Isomers

The following table provides retention times and monitored m/z ions for several TiPP isomers based on the method described above.[1]

IsomerRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2IPPDPP18.2368325231
3IPPDPP & 4IPPDPP19.1368325231
B2IPPPP21.0410367273
B3IPPPP & B4IPPPP22.8410367273
T3IPPP & T4IPPP26.2452409315

Note: 3IPPDPP and 4IPPDPP, as well as B3IPPPP and B4IPPPP, were reported to co-elute under these conditions.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., environmental, biological) extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) (Optional) extraction->cleanup concentration Concentration cleanup->concentration istd Internal Standard Addition concentration->istd injection GC Injection (PTV) istd->injection separation Chromatographic Separation (5% Phenyl Methylpolysiloxane Column) injection->separation detection Mass Spectrometric Detection (EI, SIM/Scan) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Caption: Experimental workflow for the GC-MS analysis of TiPP isomers.

troubleshooting_workflow start Problem: Co-elution of TiPP Isomers check_column Is the GC column appropriate? (e.g., 5% phenyl methylpolysiloxane) start->check_column change_column Action: Select a column with different selectivity. check_column->change_column No optimize_temp Is the oven temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp slow_ramp Action: Decrease the temperature ramp rate (e.g., to 1.5-5°C/min). optimize_temp->slow_ramp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes slow_ramp->check_flow adjust_flow Action: Adjust flow rate to column manufacturer's recommendation. check_flow->adjust_flow No consider_msms Is separation still insufficient? check_flow->consider_msms Yes adjust_flow->consider_msms use_msms Action: Develop an MS/MS method to differentiate isomers by fragmentation. consider_msms->use_msms Yes solution Solution: Improved Isomer Separation consider_msms->solution No use_msms->solution

Caption: Troubleshooting workflow for overcoming the co-elution of TiPP isomers.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Tris(isopropylphenyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tris(isopropylphenyl)phosphate (TIPPs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

In LC-MS/MS analysis, the "matrix" consists of all components within a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds. Matrix effects happen when these co-eluting substances interfere with the ionization of TIPPs in the mass spectrometer's ion source.[2][3][4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[1][3][5]

Q2: What are the common signs that my TIPPs analysis is being affected by matrix effects?

Common indicators that matrix effects may be impacting your assay include:

  • Poor reproducibility of results, especially in quality control (QC) samples.[1][5]

  • Inaccurate quantification, leading to high variability in concentration measurements.[5]

  • Non-linear calibration curves.[1][5]

  • A noticeable decrease in the sensitivity of the assay or poor signal-to-noise ratios.[5]

  • Inconsistent peak areas for QC samples prepared in different batches of the biological matrix.[1]

Q3: How can I definitively identify and quantify matrix effects in my experiment?

There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[1][3] A solution of TIPPs is continuously infused into the mass spectrometer after the analytical column, and a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal for TIPPs indicates the presence of matrix effects at that specific retention time.[1][6][7]

  • Quantitative Matrix Effect Assessment: This method involves calculating a Matrix Factor (MF) by comparing the response of TIPPs spiked into a blank matrix extract after the extraction process to the response of TIPPs in a neat solvent.[1][5][7] An MF value of less than 1 (or 100%) indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What are the primary strategies to mitigate matrix effects for TIPPs analysis?

There are three main approaches that can be used independently or in combination to reduce matrix effects:

  • Optimize Sample Preparation: Improving the sample cleanup process is one of the most effective ways to remove interfering matrix components before they enter the LC-MS/MS system.[3][7]

  • Improve Chromatographic Separation: Modifying the LC method can help separate TIPPs from co-eluting matrix components, preventing them from interfering with ionization.[1][3]

  • Use Compensation Techniques: When matrix effects cannot be fully eliminated, their impact can be corrected using specific calibration strategies, most importantly the use of a stable isotope-labeled internal standard.[3][7]

Q5: Which sample preparation technique is most effective for reducing matrix effects with TIPPs?

For complex samples such as environmental water, dust, or biological fluids, Solid Phase Extraction (SPE) is a highly effective technique.[7][8] SPE uses a cartridge containing a sorbent that retains the analyte of interest while allowing matrix components to be washed away.[7] This selective cleanup significantly reduces the amount of interfering substances introduced into the mass spectrometer.[7] Other methods like Liquid-Liquid Extraction (LLE) can also be effective, while simple protein precipitation is often used for plasma samples but is less selective.[5][9]

Q6: When should I use a stable isotope-labeled internal standard (SIL-IS)?

Using a SIL-IS is considered the gold standard for correcting for matrix effects and is highly recommended for achieving the most accurate and precise results.[3] A SIL-IS, such as ¹³C-labeled this compound, is chemically identical to the analyte but has a different mass.[10] It should be added to the sample at the very beginning of the sample preparation process.[9] Because it behaves identically to the analyte during extraction, chromatography, and ionization, it experiences the same degree of ion suppression or enhancement.[7] By measuring the ratio of the analyte peak area to the SIL-IS peak area, the matrix effects are effectively canceled out, leading to reliable quantification.[7]

Troubleshooting Guide

Problem: High variability in QC samples and poor reproducibility.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.[1] Co-eluting substances may be interfering with the ionization of TIPPs.[2]

  • Solutions:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction and greatly improving reproducibility.[7]

    • Enhance Sample Preparation: Switch to a more rigorous sample cleanup technique like Solid Phase Extraction (SPE) to more effectively remove interfering components.[7] Ensure the SPE wash step is optimized to remove as many matrix components as possible without causing loss of the analyte.

    • Optimize Chromatography: Adjust the LC gradient to better separate the TIPPs peak from the regions of ion suppression identified via post-column infusion.[1]

Problem: Low analyte signal and poor sensitivity (suspected ion suppression).

  • Possible Cause: Significant ion suppression from co-eluting matrix components, such as phospholipids (B1166683) in plasma samples.[7] The sample matrix may be too concentrated.

  • Solutions:

    • Quantify the Matrix Factor (MF): First, confirm the extent of suppression using the quantitative assessment protocol (Protocol 1).

    • Improve Sample Cleanup: Use SPE or LLE to remove the specific interferences causing suppression.[5][7]

    • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering components and lessen the suppression effect, though this may impact the limit of quantification.[7]

    • Modify Chromatography: Change the analytical column or mobile phase to achieve better separation between TIPPs and the suppression zone.[3]

Problem: Non-linear calibration curve.

  • Possible Cause: Matrix effects that vary with the concentration of the analyte or matrix components. This can occur when the ionization source becomes saturated or when matrix effects are not consistent across the calibration range.[1][5]

  • Solutions:

    • Use a SIL-IS: An isotope-labeled internal standard is the most effective way to correct for non-linearity caused by matrix effects.[3]

    • Prepare Matrix-Matched Calibrators: Construct the calibration curve by spiking the standards into a blank matrix extract that is identical to the study samples. This ensures that the standards and samples experience similar matrix effects.[6][11]

    • Reduce the Calibration Range: If the non-linearity occurs at higher concentrations, it may be due to detector saturation. Narrowing the calibration range may resolve the issue.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes how to calculate the Matrix Factor to quantify ion suppression or enhancement.[1][5][7]

  • Prepare Solution A (Neat Standard): Prepare a standard solution of TIPPs in a clean reconstitution solvent (e.g., mobile phase) at a relevant concentration (e.g., mid-range QC).

  • Prepare Blank Matrix Extract: Process at least six different lots of blank matrix (e.g., plasma, water sample without the analyte) using your established extraction procedure.[1]

  • Prepare Solution B (Post-Extraction Spike): Spike the blank matrix extract from Step 2 with the TIPPs standard to achieve the same final concentration as in Solution A.[1]

  • Analyze and Calculate:

    • Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) x 100

    • Interpretation:

      • MF = 100%: No matrix effect.

      • MF < 100%: Ion suppression.

      • MF > 100%: Ion enhancement.

Protocol 2: General Solid Phase Extraction (SPE) Workflow for Sample Cleanup

This protocol provides a general workflow for cleaning up complex samples containing TIPPs.[7][8]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing a strong solvent (e.g., 5 mL of methanol) followed by an equilibration solvent (e.g., 5 mL of LC-MS grade water).[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 5 mL/min).[8]

  • Washing: Pass a weak wash solvent (e.g., 5 mL of LC-MS grade water) through the cartridge to remove weakly bound interferences while retaining TIPPs. This is a critical step for removing matrix components.[7][8]

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.[8]

  • Elution: Elute TIPPs from the cartridge using a small volume of a strong organic solvent (e.g., 5 mL of methanol (B129727) or acetonitrile) into a clean collection tube.[8]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.[9]

Protocol 3: Stable Isotope Dilution (SID) Method Workflow

This protocol outlines the key steps for implementing a robust SID method for TIPPs quantification.[8][9]

  • Aliquoting: To a labeled tube, add a known volume or weight of your sample, calibration standard, or QC sample.

  • Spiking: Add a small, precise volume of the SIL-IS working solution (e.g., ¹³C₁₈-Tris(isopropylphenyl)phosphate) to every tube (except for double-blanks) before any extraction steps.[9][12] Vortex briefly.

  • Sample Preparation: Perform the sample extraction procedure (e.g., SPE as described in Protocol 2). The SIL-IS will be extracted along with the native TIPPs.

  • LC-MS/MS Analysis: Analyze the final extracts. The mass spectrometer will be set up to monitor transitions for both the native TIPPs and the SIL-IS.

  • Quantification: Create a calibration curve by plotting the peak area ratio (native TIPPs / SIL-IS) against the concentration of the calibration standards. Determine the concentration of TIPPs in the unknown samples using this ratio-based curve.

Quantitative Data Summary

To fully characterize the effect of the matrix on your method, three parameters are often evaluated: Recovery (RE), Matrix Factor (MF), and Process Efficiency (PE). The table below defines these parameters and their interpretation.

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100Measures the influence of matrix on the ionization of the analyte. A value ≠ 100% indicates a matrix effect (suppression or enhancement).[1][5]
Recovery (RE) (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) x 100Measures the efficiency of the sample preparation process, indicating how much analyte is lost during extraction.[5]
Process Efficiency (PE) (Peak Area in Pre-Extraction Spike / Peak Area in Neat Solution) x 100Represents the overall efficiency of the entire analytical method, combining both sample preparation losses and matrix effects.[5]

Visualizations

troubleshooting_workflow cluster_mitigation Mitigation Options start Observe Signs of Matrix Effects (Poor Reproducibility, Low Signal, etc.) quantify Quantify Matrix Factor (MF) (Protocol 1) start->quantify assess Is MF acceptable? (e.g., 85-115%) quantify->assess end_node Proceed with Validation assess->end_node Yes mitigate Implement Mitigation Strategy assess->mitigate No opt1 Improve Sample Cleanup (e.g., SPE, LLE) mitigate->opt1 opt2 Optimize Chromatography (Gradient, Column) mitigate->opt2 opt3 Use Compensation Technique (SIL-IS, Matrix-Matched Cal.) mitigate->opt3

Caption: Workflow for diagnosing and mitigating matrix effects.

sid_workflow sample 1. Aliquot Sample (Unknown, QC, Calibrator) spike 2. Spike with SIL-Internal Standard sample->spike prepare 3. Sample Preparation (e.g., SPE, LLE) spike->prepare analyze 4. LC-MS/MS Analysis prepare->analyze calculate 5. Calculate Ratio (Analyte Area / IS Area) analyze->calculate quantify 6. Quantify using Ratio-Based Calibration Curve calculate->quantify prep_comparison cluster_dilute Dilute & Shoot cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid Phase Extraction (SPE) sample Sample Matrix dilute_node Dilution sample->dilute_node lle_node LLE sample->lle_node spe_node SPE sample->spe_node dilute_pros Pros: + Fast + Simple dilute_node->dilute_pros dilute_cons Cons: - Low Cleanup Efficiency - Reduces Sensitivity dilute_node->dilute_cons lle_pros Pros: + Good Selectivity + Removes Salts/Proteins lle_node->lle_pros lle_cons Cons: - Labor Intensive - Uses Large Solvent Volumes lle_node->lle_cons spe_pros Pros: + High Cleanup Efficiency + High Selectivity + Automation-Friendly spe_node->spe_pros spe_cons Cons: - Method Development - Cartridge Cost spe_node->spe_cons

References

Technical Support Center: Improving Reproducibility in Tris(isopropylphenyl)phosphate Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to enhance the reproducibility and reliability of in vitro toxicity studies on Tris(isopropylphenyl)phosphate (TiPP). By offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and comparative data, this guide aims to address common challenges and promote consistency across studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TiPP) and why is its toxicity a concern?

A1: this compound (TiPP) is an organophosphate ester used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1] Its widespread use leads to potential human and environmental exposure.[1] Growing evidence suggests that organophosphate esters, as a class, may be associated with adverse health effects, including reproductive and developmental toxicity, neurotoxicity, metabolic disruption, and endocrine effects, necessitating thorough and reproducible toxicity assessment.[2]

Q2: My in vitro cytotoxicity results for TiPP are highly variable between experiments. What are the common causes?

A2: High variability in in vitro assays is a common challenge. Key factors contributing to this for compounds like TiPP include:

  • Cell Health and Passage Number: Using cells at a consistent and low passage number is crucial, as high passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are in the logarithmic growth phase and not over-confluent.

  • Reagent Quality and Preparation: Use fresh reagents whenever possible. If using stored stock solutions of TiPP, ensure proper storage conditions to prevent degradation. Small errors in serial dilutions can lead to significant concentration inaccuracies.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically below 0.5%).

  • Inconsistent Timelines: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.

Q3: I am observing low absorbance readings in my MTT assay with TiPP. What could be the issue?

A3: Low absorbance in an MTT assay suggests insufficient formazan (B1609692) production, which can result from:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. It is important to determine the optimal cell seeding density for your specific cell line.

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this may need optimization.

  • Compound Interference: TiPP itself or its solvent might interfere with the MTT reduction process. Include appropriate vehicle controls to assess this.

Q4: Are there specific challenges related to the chemical properties of TiPP that I should be aware of?

A4: Yes, TiPP is a complex mixture of isomers, not a single molecule.[1] Commercial TiPP consists of mono-, di-, and tris-isopropylphenyl phosphates, with the degree and position of isopropylation varying.[2] This isomeric composition can differ between suppliers and even between batches, leading to variability in toxicological outcomes. It is crucial to characterize the specific TiPP mixture being used if possible. Additionally, its low water solubility requires the use of a solvent, which must be carefully controlled for in experiments.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during TiPP toxicity studies.

In Vitro Cytotoxicity Assays (MTT & Neutral Red Uptake)
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors in compound dilution, edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or absorbance values Insufficient cell number, suboptimal incubation times, reagent degradation.Perform a cell titration experiment to determine the optimal seeding density. Optimize incubation times for both compound exposure and assay reagents. Prepare fresh reagents for each experiment.
High background signal Microbial contamination, interference from phenol (B47542) red in the medium.Visually inspect plates for contamination. Consider using a phenol red-free medium during the assay incubation step.
Precipitation of TiPP in culture medium Low solubility of the compound.Check the solubility limit of TiPP in your culture medium. Ensure the compound is well-mixed in the medium before adding it to the cells.
Reactive Oxygen Species (ROS) Assays
Problem Potential Cause Troubleshooting Steps
High background fluorescence Autofluorescence of the compound or cell culture components.Run appropriate controls, including wells with the compound but without cells, and cells without the fluorescent probe.
Low fluorescence signal Insufficient probe concentration, short incubation time, rapid quenching of the signal.Optimize the concentration of the ROS probe (e.g., DCFH-DA) and the incubation time. Measure fluorescence promptly after incubation.
Inconsistent results Variability in cell health, differences in probe loading.Ensure consistent cell culture conditions. Standardize the probe loading procedure, including incubation time and temperature.

Quantitative Data Summary

The following tables summarize publicly available quantitative data on the toxicity of TiPP and related organophosphate esters. Due to the limited availability of data specifically for TiPP, information on structurally similar compounds is included for comparative purposes.

Table 1: In Vitro Cytotoxicity of TiPP and Related Compounds

CompoundCell LineAssayEndpointValueReference
Tris(2-chloroisopropyl) phosphate (B84403) (TCPP)HEK293TCCK-8IC501.392 mM[3]
Tris(2-chloroisopropyl) phosphate (TCPP)HK-2CCK-8IC501.099 mM[3]
Tris(nonylphenyl) phosphite (B83602) (TNPP)HEK293TCCK-8IC500.0254 mM[3]
Tris(nonylphenyl) phosphite (TNPP)HK-2CCK-8IC500.0264 mM[3]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Avian HepatocytesCytotoxicityLC5060.3 µM[4]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Avian Neuronal CellsCytotoxicityLC5028.7 µM[4]

Table 2: Acute Aquatic Toxicity of TiPP and Related Compounds

CompoundOrganismEndpointValueReference
Tris(4-isopropylphenyl) phosphateDaphnia magnaEC50 (48h)1 mg/L[5]
Tris(4-isopropylphenyl) phosphatePimephales promelasLC50 (96h)10.8 mg/L[5]
Isopropylated triphenyl phosphatePimephales promelasLC50 (96h)50.1 mg/L[6]
Triphenyl phosphate (TPhP)Pimephales promelasLC50 (96h)0.87 mg/L[7]
Triphenyl phosphate (TPhP)Daphnia magnaEC50 (48h)1 mg/L[7]

Experimental Protocols

To promote standardization, detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This protocol is adapted from standard procedures and should be optimized for the specific cell line and laboratory conditions.[6][7][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TiPP in culture medium. The final solvent concentration should be kept constant and below 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of TiPP. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is based on the ability of viable cells to incorporate and bind the supravital dye neutral red.[8][11][12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of a pre-warmed medium containing 50 µg/mL neutral red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.

  • Shaking: Shake the plate on a plate shaker for at least 10 minutes until the neutral red is extracted and forms a homogeneous solution.

  • Measurement: Measure the optical density (OD) at 540 nm in a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[3][14]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with TiPP as described in the cytotoxicity assay protocols.

  • Probe Loading: After the desired treatment time, remove the treatment medium and wash the cells with warm PBS. Add 100 µL of a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells with warm PBS to remove any excess probe.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.

Signaling Pathways and Experimental Workflows

To visualize potential mechanisms of TiPP toxicity and standardized experimental procedures, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep TiPP Stock & Dilutions Treatment Treat with TiPP Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay_Reagent Add Assay Reagent (MTT or Neutral Red) Incubation->Assay_Reagent Incubate_Assay Incubate Assay_Reagent->Incubate_Assay Solubilize_Read Solubilize & Read Absorbance Incubate_Assay->Solubilize_Read Data_Analysis Calculate % Viability & IC50 Solubilize_Read->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment of TiPP.

MAPK_ERK_Pathway TiPP This compound (TiPP) MEK MEK TiPP->MEK Inhibition? Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response

Caption: Potential interaction of TiPP with the MAPK/ERK signaling pathway.

PPAR_Signaling_Pathway TiPP This compound (TiPP) PPAR PPARγ TiPP->PPAR Modulation? PPRE PPRE (PPAR Response Element) PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Response Adipogenesis, Lipid Metabolism, Inflammation Gene_Expression->Biological_Response

Caption: Postulated modulation of the PPARγ signaling pathway by TiPP.

Troubleshooting_Logic Start Inconsistent Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Verify Reagent Prep & Storage Start->Check_Reagents Check_Protocol Standardize Protocol (Timing, Volumes) Start->Check_Protocol Check_Compound Assess Compound Solubility & Purity Start->Check_Compound Outcome1 Improved Reproducibility Check_Cells->Outcome1 Check_Reagents->Outcome1 Check_Protocol->Outcome1 Check_Compound->Outcome1 Outcome2 Further Optimization Needed

Caption: A logical approach to troubleshooting irreproducible results.

References

Technical Support Center: Optimization of QuEChERS for Tris(isopropylphenyl)phosphate (TiPP) in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Tris(isopropylphenyl)phosphate (TiPP) in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TiPP) and why is its analysis in food important?

This compound (TiPP), also known as isopropylated triphenyl phosphate (B84403) (IPPhP), is a complex mixture of isomers used as a flame retardant and plasticizer in a variety of consumer products. Due to its widespread use, TiPP can migrate into the environment and contaminate the food chain. Monitoring its levels in food is crucial for assessing human exposure and ensuring food safety.

Q2: Is the QuEChERS method suitable for analyzing TiPP in all types of food samples?

Yes, the QuEChERS method is highly versatile and can be adapted for the analysis of TiPP in a wide range of food matrices. However, modifications to the standard procedure, particularly in the dispersive solid-phase extraction (d-SPE) cleanup step, are often necessary to address matrix-specific interferences, such as fats, pigments, and sugars.

Q3: What are the typical recovery rates for TiPP using the QuEChERS method?

Recoveries for organophosphate esters, including TiPP, typically fall within the acceptable range of 70-120% with relative standard deviations (RSDs) below 20%.[1][2] A validated method for isopropylated triphenyl phosphate in air samples reported a mean recovery of 98.9% with a standard deviation of 6%.[3] Specific recoveries in food will depend on the matrix and the optimized protocol.

Q4: Which analytical technique is most commonly used for the final determination of TiPP after QuEChERS extraction?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a widely used and effective technique for the determination of TiPP due to its sensitivity and selectivity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used.

Troubleshooting Guide

Issue 1: Low Recovery of TiPP

Q: My recoveries for TiPP are consistently below 70%. What are the potential causes and how can I improve them?

A: Low recovery of TiPP can arise from several factors throughout the QuEChERS workflow. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure proper homogenization: For solid samples, ensure a representative and finely ground sample is used. - Adequate hydration of dry samples: For dry matrices like cereals or spices, add an appropriate amount of water and allow the sample to rehydrate for at least 30 minutes before adding acetonitrile (B52724). - Vigorous and immediate shaking: After adding the extraction salts, shake the tube vigorously and immediately to prevent the formation of salt agglomerates, which can hinder extraction efficiency.
Suboptimal Phase Separation - Correct salt formulation: The type and amount of salts are critical. The EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is a good starting point. For some matrices, the AOAC 2007.01 formulation (6 g MgSO₄ and 1.5 g sodium acetate) may be more suitable.[4]
Analyte Loss During Cleanup (d-SPE) - Inappropriate sorbent selection: TiPP is a non-polar compound. Using excessive or overly retentive sorbents can lead to its loss. For fatty matrices, a combination of PSA and C18 is common. If pigment removal is necessary, GCB can be used, but its amount should be minimized to prevent adsorption of TiPP. - Optimize sorbent amount: Use the minimum amount of d-SPE sorbent necessary for adequate cleanup.
Matrix Effects - Signal suppression in the analytical instrument: Co-extracted matrix components can interfere with the ionization of TiPP, leading to lower apparent recovery. Consider using matrix-matched calibration standards to compensate for this effect.
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)

Q: I am observing significant signal suppression/enhancement for TiPP in my GC-MS/MS analysis. How can I mitigate this?

A: Matrix effects are a common challenge in the analysis of complex food samples.

Potential Cause Troubleshooting Steps
Insufficient Cleanup - Optimize the d-SPE step: For high-fat matrices like edible oils or fish, a combination of Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove other non-polar interferences is recommended.[5] For pigmented samples like fruits and vegetables, Graphitized Carbon Black (GCB) can be added, but should be used sparingly.[6] Florisil has also been shown to be an effective sorbent.[1] - Freezing-out step: For samples with very high fat content, incorporating a freezing step (-20°C for at least 30 minutes) after the initial extraction and centrifugation can help to precipitate lipids, which can then be removed by decanting the supernatant.
Instrumental Effects - Use of matrix-matched standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This is the most effective way to compensate for matrix effects. - Internal standard calibration: Use a suitable internal standard, such as deuterated triphenyl phosphate (TPP-d15), to correct for variations in both the sample preparation and instrumental analysis.
Issue 3: Poor Reproducibility (High %RSD)

Q: My replicate analyses show high variability. What could be the cause?

A: Poor reproducibility is often due to inconsistencies in the sample preparation steps.

Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization - Standardize homogenization procedure: Ensure all samples are homogenized to a consistent particle size.
Variable Extraction and Cleanup - Automated shaking: Use a mechanical shaker for a fixed time and speed to ensure consistent extraction. - Precise pipetting: Use calibrated pipettes for all solvent and standard additions. - Consistent timing: Adhere to consistent timings for all steps, especially shaking and centrifugation.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of organophosphate esters, including what can be expected for TiPP, in various food matrices using optimized QuEChERS methods.

Table 1: Method Performance for TiPP in Different Food Matrix Types

Food Matrix Type Typical Recovery (%) Typical RSD (%) Common d-SPE Sorbents LOD (µg/kg) LOQ (µg/kg)
High-Water (e.g., Fruits, Vegetables) 70 - 120[1][7]< 20[1]PSA, GCB (for pigmented samples)[6]1 - 10[2]10 - 15[2]
High-Fat (e.g., Edible Oils, Fish) 70 - 120[5]< 20[5]PSA, C18[5]0.9 - 2.8[8]3.0 - 9.2[8]
Dry (e.g., Cereals, Spices) 70 - 120< 20PSA, C181 - 1010 - 15

Note: Data for TiPP in specific food matrices is limited in the literature. The presented ranges are based on general performance for organophosphate esters and pesticides in the cited studies.

Table 2: Example of a Validated Method for Isopropylated Triphenyl Phosphate

Parameter Value Reference
Matrix Workplace Air (extracted from a filter)[3]
Mean Recovery 98.9%[3]
Standard Deviation 6%[3]
Limit of Quantification (LOQ) 0.050 mg/m³[3]
Analytical Technique GC-MS[3]

Experimental Protocols

Protocol 1: QuEChERS Method for TiPP in High-Water Content Foods (e.g., Fruits and Vegetables)

This protocol is based on the European Standard EN 15662.

  • Sample Preparation: Homogenize 10-15 g of the sample. For samples with low water content, add an appropriate amount of water to achieve a total water content of ~80% and let it sit for 30 minutes.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 7.5-50 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 g) for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Modified QuEChERS Method for TiPP in High-Fat Content Foods (e.g., Edible Oils)

This protocol includes modifications to handle the high lipid content.

  • Sample Preparation: For viscous oils, they can be analyzed directly.

  • Extraction:

    • Weigh 2.5 g of the oil sample into a 50 mL centrifuge tube.[8]

    • Add 10 mL of acetonitrile and vortex for 20 minutes.[8]

    • Add the appropriate extraction salts (e.g., EN 15662 or AOAC 2007.01).

    • Shake vigorously for 1 minute.

    • Centrifuge at -5°C at 4500 rpm for 10 minutes to both separate the phases and precipitate some of the fats.[8]

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant for analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample (10g) add_acn Add 10mL Acetonitrile start->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) transfer->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract analysis GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: Standard QuEChERS workflow for TiPP analysis in food samples.

Troubleshooting_Workflow cluster_recovery Low Recovery cluster_matrix High Matrix Effects cluster_reproducibility Poor Reproducibility problem Problem Encountered: Low Recovery / High Matrix Effects / Poor Reproducibility check_homo Check Homogenization & Sample Hydration problem->check_homo optimize_dspe_matrix Optimize d-SPE Cleanup (PSA, C18, GCB) problem->optimize_dspe_matrix standardize_homo Standardize Homogenization problem->standardize_homo check_shake Verify Shaking Procedure check_homo->check_shake check_salts Evaluate Salt Composition check_shake->check_salts check_dspe_recovery Optimize d-SPE Sorbent Type/Amount check_salts->check_dspe_recovery solution Solution Implemented check_dspe_recovery->solution add_cleanup Add Cleanup Step (e.g., Freezing-out) optimize_dspe_matrix->add_cleanup use_mmc Use Matrix-Matched Calibration add_cleanup->use_mmc use_is Use Internal Standard use_mmc->use_is use_is->solution standardize_shake Standardize Shaking (Time & Speed) standardize_homo->standardize_shake check_pipettes Calibrate Pipettes standardize_shake->check_pipettes check_pipettes->solution

Caption: Troubleshooting decision tree for optimizing TiPP analysis via QuEChERS.

References

Technical Support Center: Addressing Instrument Contamination in Trace Analysis of Tris(isopropylphenyl)phosphate (TiPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering instrument contamination during the trace analysis of Tris(isopropylphenyl)phosphate (TiPP).

Troubleshooting Guides

Issue 1: Persistent TiPP peak in blank injections.

Question: I am observing a consistent peak at the retention time of TiPP in my solvent and method blanks. How can I identify the source of this contamination?

Answer:

A systematic approach is crucial to pinpoint the source of persistent background contamination. Follow these steps to isolate the contamination source:

  • Solvent and Reagent Blanks: Analyze each solvent and reagent used in your sample preparation and analysis individually. It is recommended to use high-purity solvents (e.g., LC-MS grade) from a fresh, unopened bottle to minimize this potential source of contamination.[1]

  • Vial and Cap Blank: Place the solvent used for your blank in a sample vial, cap it, and let it sit for a period similar to your sample incubation time. Analyze the solvent to determine if the vial, cap, or septa are leaching TiPP. Glass vials with PTFE-lined caps (B75204) are generally recommended to minimize leaching from plasticizers.

  • "Needle Blank" Injection: Inject the blank solvent directly from a clean syringe into the instrument. If the TiPP peak disappears, the contamination is likely originating from your sample vials, caps, or the solvent transfer process.

  • Systematic Component Isolation: If the contamination persists, systematically bypass components of your LC system (e.g., autosampler, column) to identify the contaminated part.

  • Wipe Tests: For suspected environmental contamination, wipe laboratory surfaces (benchtops, fume hoods) with a swab moistened with a high-purity solvent and analyze the extract.

Issue 2: High background noise and multiple "ghost peaks" in the chromatogram.

Question: My baseline is very noisy, and I see several unidentified peaks in my blank runs, making it difficult to quantify low levels of TiPP. What could be the cause?

Answer:

High background noise and "ghost peaks" are often indicative of widespread, low-level contamination from multiple sources.

  • Ubiquitous Nature of Plasticizers: TiPP and similar organophosphate esters are widely used as plasticizers and flame retardants in many common laboratory products.[1] Contamination can originate from plastic labware (e.g., pipette tips, centrifuge tubes), tubing, and even dust in the laboratory environment.[2]

  • Carryover: A high-concentration sample can adsorb to surfaces in the injection port, column, or detector, and then slowly bleed off in subsequent runs, causing ghost peaks.

  • Personal Care Products: Some lotions and personal care products can contain compounds that may interfere with your analysis.

To address this, a thorough cleaning of the instrument and a critical review of laboratory practices are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of TiPP contamination in a laboratory setting?

A1: The most common sources include:

  • Plastic Labware: Polypropylene (B1209903) (PP) and polyvinyl chloride (PVC) are known to leach plasticizers.[2] This includes pipette tips, microcentrifuge tubes, solvent bottles, and tubing.

  • Solvents and Reagents: Lower-grade solvents can contain impurities that interfere with trace analysis.

  • Sample Vials and Caps: Plastic vials and septa are a frequent source of contamination.

  • Laboratory Environment: Dust particles in the air can settle into samples and on equipment.[1]

  • Personnel: Gloves (vinyl gloves are a known source of phthalate (B1215562) contamination), and personal care products can introduce contaminants.[3]

Q2: How can I prevent TiPP contamination during sample preparation?

A2:

  • Use Glassware: Whenever possible, use scrupulously clean glassware instead of plastic.

  • Select Appropriate Plastics: If plasticware is unavoidable, use high-quality polypropylene or polyethylene, which tend to have lower levels of leachable plasticizers.

  • High-Purity Solvents: Use the highest grade of solvents available (e.g., LC-MS or HPLC grade).

  • Proper Glove Use: Use nitrile gloves and change them frequently, especially after touching potentially contaminated surfaces.

  • Maintain a Clean Workspace: Regularly clean laboratory benchtops and work in a clean air environment, such as a laminar flow hood, when preparing samples.

Q3: What are the expected background levels of TiPP in a typical laboratory?

A3: Direct quantitative data for background levels of TiPP is not widely published. However, data for structurally similar and co-formulated organophosphate flame retardants, like Tris(2-chloroisopropyl)phosphate (TCPP), can provide an estimate of potential contamination levels. Background levels of TCPP have been detected in matrix and method blanks, indicating its ubiquitous presence.[4] The limit of detection for sensitive methods can be around 1 ng/mL, with a limit of quantification around 5 ng/mL.[4] Leaching of chemicals from polypropylene tubes has been observed, with concentrations of contaminants estimated to be between 1 and 10 µM after long-term storage.[5][6]

Data Presentation

The following table summarizes potential sources and reported background levels of contamination for compounds structurally similar to TiPP. This data can be used as a reference to gauge the potential level of TiPP contamination in your laboratory.

Contamination SourceContaminant ClassExample CompoundReported Concentration/LevelReference
Laboratory WipesOrganophosphate Flame RetardantTCPP~34 to 71 ng/m²[7]
Solvents (Acetone)Organophosphate Flame RetardantTCPP~14 ng/mL[7]
Polypropylene Tubes (long-term storage)Phthalic Acid and derivativesPhthalic Acid1 - 10 µM[5][6]
Plastic Labware (general)Various Plastic AdditivesOleamide, BiocidesVariable, biologically active levels[2]
Indoor DustOrganophosphate Flame RetardantsVariousCan be a significant reservoir[1][4]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
  • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or methanol) to remove the bulk of the residue.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent in hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.

  • Acid Wash (Optional but Recommended): Soak or rinse the glassware with a 10% (v/v) nitric acid or hydrochloric acid solution.

  • Deionized Water Rinse: Rinse multiple times (at least 3-4 times) with high-purity deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent that will be used in the analysis (e.g., LC-MS grade methanol (B129727) or acetonitrile).

  • Drying: Allow the glassware to air dry in a clean environment or in a drying oven. Cover openings with solvent-rinsed aluminum foil to prevent dust contamination.

Protocol 2: Decontamination of a Contaminated LC-MS System

This protocol is designed for situations with significant and persistent TiPP contamination.

  • System Flush with a Strong, Miscible Solvent:

    • Disconnect the column and connect the autosampler directly to the detector with a union.

    • Flush the entire system (all solvent lines, pump, autosampler) with 100% isopropanol (B130326) (IPA) at a low flow rate (e.g., 0.2 mL/min) overnight.

  • Multi-Solvent Wash:

    • Sequentially flush the system with a series of solvents of varying polarity. A recommended sequence is:

      • Methanol (20 system volumes)

      • Acetonitrile (20 system volumes)

      • Water (20 system volumes)

      • Followed by your initial mobile phase conditions until the baseline is stable.

  • Injector and Needle Cleaning:

    • The autosampler needle and injection port are common sites of carryover.

    • Follow the manufacturer's instructions for cleaning the needle and needle seat. This may involve sonication of removable parts in a series of solvents (water, methanol, isopropanol).

    • A "magic solution" of 30:30:30:10 IPA:MeOH:MeCN:H₂O has been reported to be effective for removing plasticizers.[8]

  • Ion Source Cleaning:

    • If contamination is suspected in the mass spectrometer source, follow the manufacturer's detailed instructions for disassembly and cleaning.[9][10]

    • Metal parts can often be cleaned by sonication in a detergent solution, followed by sequential rinses with deionized water, acetone, and methanol.[9] Abrasive slurries (e.g., aluminum oxide in methanol) can be used for stubborn deposits.[9]

    • Polymer parts may require cleaning by immersion in methanol in an ultrasonic bath.[9]

    • Ensure all parts are thoroughly dried (baking in an oven at 100-150°C is common for metal and ceramic parts) before reassembly.[9] Always wear powder-free nitrile gloves when handling clean source components.[9]

Visualizations

Contamination_Troubleshooting_Workflow Start Persistent TiPP Peak in Blank Solvent_Blank Analyze Solvent/Reagent Blanks Start->Solvent_Blank Vial_Blank Analyze Vial/Cap Blank Solvent_Blank->Vial_Blank Peak Persists Source_Identified Contamination Source Identified Solvent_Blank->Source_Identified Peak Disappears (Solvent is the source) Needle_Blank Perform 'Needle Blank' Injection Vial_Blank->Needle_Blank Peak Persists Vial_Blank->Source_Identified Peak Disappears (Vial/Cap is the source) System_Check Systematic Component Check Needle_Blank->System_Check Peak Persists Needle_Blank->Source_Identified Peak Disappears (Vial/Solvent Transfer is the source) System_Check->Source_Identified Clean_Replace Clean or Replace Contaminated Component Source_Identified->Clean_Replace Re_evaluate Re-evaluate with Blank Injections Clean_Replace->Re_evaluate Re_evaluate->Start Issue Persists End Analysis Resumed Re_evaluate->End Issue Resolved Contamination_Sources_Pathways cluster_Lab_Environment Laboratory Environment cluster_Consumables Consumables & Reagents cluster_Instrument Analytical Instrument Dust Airborne Dust Sample Analytical Sample Dust->Sample Surfaces Benchtops, Floors Surfaces->Sample Personnel Gloves, Clothing, Cosmetics Personnel->Sample Solvents Solvents & Reagents Solvents->Sample Plastics Pipette Tips, Tubes, Vials Plastics->Sample Filters Syringe Filters Filters->Sample Tubing LC Tubing Tubing->Sample Injector Autosampler/Injector Injector->Sample Column Analytical Column Column->Sample Source MS Ion Source Source->Sample Memory Effect

References

enhancing the efficiency of Tris(isopropylphenyl)phosphate extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of Tris(isopropylphenyl)phosphate (IPP) extraction from complex matrices. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPP) and why is its extraction challenging?

A1: this compound (IPP) is an organophosphate ester used as a flame retardant and plasticizer in a wide range of materials, including PVC, resins, and electronic equipment.[1] It exists as a complex mixture of isomers with varying numbers and positions of the isopropyl group on the phenyl rings.[2] Extraction is challenging due to its presence at low concentrations in complex matrices like environmental samples (dust, soil, water), biological fluids (plasma, urine), and consumer products (plastics), often alongside numerous interfering compounds.[1][3]

Q2: Which extraction methods are most suitable for IPP from different matrices?

A2: The choice of extraction method depends on the sample matrix:

  • Solid Samples (e.g., soil, dust, sediment): Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods.[3][4] For dust, ultrasonic extraction with ethyl acetate (B1210297) followed by an optional SPE cleanup is a validated method.[3]

  • Aqueous Samples (e.g., water): Solid-Phase Extraction (SPE) using a reversed-phase sorbent like C18 is highly effective for extracting IPP from water.[3][5]

  • Biological Fluids (e.g., plasma, serum, urine): Protein precipitation is a common first step, followed by SPE or liquid-liquid extraction (LLE) for cleanup and concentration. For similar organophosphate flame retardants in human plasma, a simple protein precipitation with acetonitrile (B52724) has been shown to be effective.[6]

  • Fatty Matrices (e.g., milk, fish, adipose tissue): Modified QuEChERS methods that include a lipid removal step (e.g., using C18 or a freezing-out step) are recommended to minimize matrix effects.[7][8][9]

Q3: What are matrix effects and how can they be minimized in IPP analysis?

A3: Matrix effects are the alteration of the ionization efficiency of IPP by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement in LC-MS analysis.[10] This can result in inaccurate quantification.[10] To minimize matrix effects:

  • Improve Sample Cleanup: Utilize robust SPE or QuEChERS cleanup steps to remove interfering components like phospholipids (B1166683) and salts.[10]

  • Dilute the Sample: If the IPP concentration is high enough, diluting the final extract can reduce the concentration of matrix components.[10]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects.[8]

  • Employ an Internal Standard: The most effective way to correct for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for IPP. The SIL-IS co-elutes with IPP and experiences the same matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

Q4: How can I improve the recovery of IPP during extraction?

A4: Low recovery can be due to several factors. To improve it:

  • Optimize Extraction Solvent: Ensure the solvent is appropriate for IPP's polarity. Acetonitrile is commonly used in QuEChERS, while ethyl acetate is effective for ultrasonic extraction from dust.[3][7]

  • Enhance Extraction Efficiency: For solid samples, increase the shaking or vortexing time and intensity.[3] Sonication can also improve extraction from certain matrices.[3]

  • Prevent Analyte Loss: IPP can adsorb to glassware. Using silanized glassware and rinsing it with the extraction solvent can help minimize this loss.

  • Optimize SPE Steps: Ensure the SPE cartridge is properly conditioned and not allowed to dry out. Use an appropriate wash solvent that removes interferences without eluting IPP. Elute with a strong enough solvent and consider multiple, smaller volume elutions.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low/No IPP Recovery Inefficient initial extraction.- Increase shaking/vortexing time and intensity. - Ensure thorough sample homogenization.[3] - Consider using sonication to assist extraction.[3]
Analyte breakthrough during SPE loading.- Reduce sample volume or dilute the sample. - Use an SPE cartridge with a larger sorbent mass.[3]
Incomplete elution from SPE cartridge.- Use a stronger elution solvent. - Perform multiple elutions with smaller volumes.[3] - Ensure a slow flow rate during elution.[5]
Adsorption of IPP to labware.- Use silanized glassware. - Rinse glassware with the extraction solvent.
High Background/ Interferences Co-elution of matrix components.- Optimize the SPE wash step with a solvent that removes interferences without eluting IPP. - Use a more selective SPE sorbent or a cleanup step like dispersive SPE (d-SPE).[3]
Contamination from the lab environment or reagents.- Use high-purity solvents and reagents. - Pre-clean all glassware and equipment. - Analyze procedural blanks with each sample batch to monitor for contamination.
Poor Reproducibility Inconsistent experimental procedure.- Ensure precise and consistent volumes for all steps. - Maintain a consistent flow rate during SPE. - Use an automated SPE system for higher precision.[3]
Variable matrix effects between samples.- Use a stable isotope-labeled internal standard for IPP.[6] - Prepare matrix-matched calibration standards.[8]
Poor Chromatographic Peak Shape Active sites in the GC system (if using GC).- Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Regularly condition the column.
Incompatible reconstitution solvent (if using LC).- Reconstitute the final extract in the initial mobile phase composition.[6]

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of IPP and other organophosphate esters (OPEs) from various complex matrices.

MatrixAnalyte(s)Extraction MethodAnalytical MethodRecovery (%)LODLOQReference(s)
House Dust (SRM 2585)ITP IsomersUltrasonic ExtractionGC-MS72.4 - 109.9--[7]
Workplace AirIPPhPsUltrasonic Extraction / SPEGC-MS98.9 ± 6-0.050 mg/m³[3][11]
Milk (Bovine)10 OPEsModified QuEChERSGC-MS75 - 1050.43 - 4.5 ng/mL0.98 - 15 ng/mL[8]
Seafood6 OPE MetabolitesQuEChERS-SPELC-HRMS89 - 1381.0 - 50 ng/g (dw)-[4]
Human UrineOPFR MetabolitesSPEGC-MS/MS-0.1 - 1 µg/L-[5][12]
Human PlasmaTCIPP (similar OPE)Protein PrecipitationLC-MS/MS---[6]

Note: ITP (Isopropylated Triarylphosphate) and IPPhP (Isopropylated Phenyl Phosphates) are terms used for mixtures containing this compound. Data for other OPEs are included as a reference for expected performance.

Experimental Protocols

Protocol 1: Extraction of IPP from Dust Samples (Ultrasonic Extraction with SPE Cleanup)

This protocol is adapted from a validated method for isopropylated phenyl phosphates in workplace air, which can be applied to dust samples.[3][11]

  • Sample Preparation: Weigh 100 mg of the dust sample into a glass centrifuge tube. Spike with an appropriate internal standard (e.g., deuterated Triphenyl Phosphate).

  • Extraction: Add 5 mL of ethyl acetate. Extract the sample in an ultrasonic bath for 15 minutes, followed by shaking on a horizontal shaker for 15 minutes.

  • Centrifugation: Centrifuge the sample to separate the solid particles.

  • SPE Cleanup (Optional, for highly contaminated extracts):

    • Cartridge: Florisil SPE cartridge.

    • Conditioning: Condition the cartridge with the elution solvent.

    • Loading: Load the supernatant from the extraction step onto the cartridge.

    • Elution: Elute the IPP with a suitable solvent.

  • Analysis: The extract is ready for analysis by GC-MS.

Protocol 2: Extraction of IPP from Water Samples (Solid-Phase Extraction)

This protocol is a general procedure for the extraction of neutral organic compounds like IPP from aqueous matrices.[5]

  • Materials: C18 SPE cartridge (e.g., 200 mg, 6 mL), methanol (B129727), ethyl acetate, reagent water.

  • Cartridge Conditioning:

    • Pass 6 mL of ethyl acetate through the cartridge.

    • Pass 6 mL of methanol through the cartridge.

    • Pass 6 mL of reagent water to equilibrate. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated water sample (e.g., 500 mL, pH adjusted if necessary) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 6 mL of 5% methanol in water to remove polar impurities.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained IPP by passing two 4 mL aliquots of ethyl acetate through the cartridge.

  • Post-Elution: Pass the eluate through anhydrous sodium sulfate (B86663) to remove residual water. Concentrate the eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Protocol 3: Extraction of IPP from Fatty Matrices (Modified QuEChERS)

This protocol is a modified QuEChERS method suitable for fatty matrices like milk or fish tissue.[7][8]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For fatty matrices, a pre-treatment with water may be necessary.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing a sorbent mixture suitable for lipid removal (e.g., PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Analysis: The cleaned supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizations

SPE_Workflow cluster_prep 1. Cartridge Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction Condition Conditioning (Methanol, Water) Load Sample Loading Condition->Load Ready for sample Wash Washing (Remove Interferences) Load->Wash IPP retained Elute Elution (Collect IPP) Wash->Elute Interferences removed Concentrate Concentration & Reconstitution Elute->Concentrate IPP in solvent Analysis LC-MS or GC-MS Analysis Concentrate->Analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for IPP.

Troubleshooting_Logic Start Problem: Inaccurate Results CheckRecovery Check Recovery (Low or High?) Start->CheckRecovery LowRecovery Low Recovery CheckRecovery->LowRecovery Low HighVariation High Variation / Poor Reproducibility CheckRecovery->HighVariation Variable OptimizeExtraction Optimize Extraction Step (Solvent, Time, Temp) LowRecovery->OptimizeExtraction CheckMatrixEffect Assess Matrix Effects (Suppression/Enhancement?) HighVariation->CheckMatrixEffect OptimizeCleanup Optimize Sample Cleanup (SPE/QuEChERS) CheckMatrixEffect->OptimizeCleanup Yes UseSIL Use Stable Isotope-Labeled Internal Standard (SIL-IS) CheckMatrixEffect->UseSIL Yes End Accurate Quantification OptimizeCleanup->End UseSIL->End OptimizeExtraction->End

Caption: Troubleshooting logic for inaccurate IPP quantification.

References

troubleshooting poor peak shape in Tris(isopropylphenyl)phosphate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Tris(isopropylphenyl)phosphate, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, broad peaks) in the chromatography of this compound?

Poor peak shape in the analysis of this compound can stem from a variety of factors, broadly categorized as chemical, column-related, and instrumental issues.

  • Chemical Interactions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the phosphate (B84403) ester, causing peak tailing.[1][2][3]

    • Metal Contamination: this compound, as a phosphate-containing compound, is susceptible to chelation with trace metal ions in the HPLC system (e.g., from stainless steel components), leading to peak tailing.[2][4]

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in distorted peaks.[3][5][6]

  • Column-Related Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[1][2][6]

    • Column Degradation: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[2][6]

    • Packing Bed Deformation: Voids or channels in the column packing can lead to peak tailing and broadening.[1]

  • Instrumental and Methodological Factors:

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing can cause band broadening.[1][2]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[2][4][6]

    • Inadequate Equilibration: Insufficient column equilibration time between injections can result in inconsistent peak shapes.[4]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is the most common peak shape issue for phosphate compounds. Here’s a step-by-step troubleshooting guide:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte to ensure a single ionization state.[7] For acidic compounds like phosphate esters, a lower pH (e.g., 2-3) using an additive like phosphoric acid can suppress silanol interactions and improve peak shape.[5][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of accessible silanol groups, reducing secondary interactions.[1]

  • Incorporate a Chelating Agent or Use a Metal-Free System: To counteract interactions with metal ions, consider adding a weak chelating agent to the mobile phase or using PEEK or other metal-free components in your HPLC system.[4]

  • Check for Column Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.[1][6]

  • Ensure Proper Sample Solvent: The sample solvent should be weaker than or similar in strength to the mobile phase.[2][4][6]

Q3: My peaks are broad. What should I do?

Broad peaks can be caused by several factors. Here are some troubleshooting steps:

  • Reduce Extra-Column Volume: Use tubing with a smaller internal diameter and minimize its length.[1][2]

  • Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak sharpens.[8][9]

  • Adjust Column Temperature: Increasing the column temperature can sometimes improve peak efficiency and reduce broadening, but be mindful of analyte stability.[8][9]

  • Check for Column Voids: A void at the column inlet can cause band spreading. Using a guard column can help protect the analytical column.[1][6]

Quantitative Data Summary

The following table summarizes key chromatographic parameters that can be optimized to improve the peak shape of this compound. These are general recommendations, and optimal conditions should be determined empirically.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.0 - 3.5Suppresses silanol interactions and minimizes secondary interactions with the phosphate group.[5][6]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask residual silanol interactions.[6][10]
Column Temperature 30 - 50 °CCan improve peak efficiency and reduce viscosity, but should be tested for analyte stability.[8][9]
Injection Volume 1 - 20 µLKeep as low as possible to avoid column overload.[1][4][6]
Flow Rate 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns)Lower flow rates can improve peak shape but increase run time.[8][9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

  • Aqueous Component:

    • Prepare a 20 mM phosphate buffer. For example, dissolve 2.76 g of monobasic sodium phosphate (NaH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Component:

  • Mobile Phase Mixture:

    • Begin with an isocratic mixture, for example, 60:40 (v/v) acetonitrile:phosphate buffer.

    • Degas the mobile phase before use.

Protocol 2: Column Conditioning

  • Initial Flush: Flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes, or until a stable baseline is achieved.[4]

  • System Passivation (if metal interaction is suspected): If peak tailing persists and metal contamination is a concern, a system passivation procedure may be necessary. This involves flushing the system with a solution designed to remove metal ions. Consult your HPLC system manual for specific instructions.[4]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_tailing Is the peak tailing? start->check_tailing check_broadening Is the peak broad? check_tailing->check_broadening No tailing_causes Potential Causes: - Secondary Silanol Interactions - Metal Contamination - Mobile Phase pH check_tailing->tailing_causes Yes check_fronting Is the peak fronting? check_broadening->check_fronting No broadening_causes Potential Causes: - Extra-Column Volume - High Flow Rate - Column Void check_broadening->broadening_causes Yes fronting_causes Potential Causes: - Column Overload - Sample Solvent Too Strong check_fronting->fronting_causes Yes tailing_solutions Solutions: 1. Lower Mobile Phase pH (2-3) 2. Use End-Capped Column 3. Use Metal-Free System/Add Chelator tailing_causes->tailing_solutions end Improved Peak Shape tailing_solutions->end broadening_solutions Solutions: 1. Use Shorter/Narrower Tubing 2. Reduce Flow Rate 3. Use Guard Column/Replace Column broadening_causes->broadening_solutions broadening_solutions->end fronting_solutions Solutions: 1. Dilute Sample/Reduce Injection Volume 2. Match Sample Solvent to Mobile Phase fronting_causes->fronting_solutions fronting_solutions->end Chemical_Interactions analyte This compound (Phosphate Group) silanol Silica Surface -Si-OH (Silanol Group) analyte->silanol Secondary Interaction (Hydrogen Bonding) metal System Components Fe²⁺/Cr³⁺ (Metal Ions) analyte->metal Chelation peak_tailing Peak Tailing silanol->peak_tailing metal->peak_tailing

References

selecting the appropriate internal standard for Tris(isopropylphenyl)phosphate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Tris(isopropylphenyl)phosphate (TiPP).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard (IS) for TiPP analysis?

A1: The most critical factor is the chemical similarity between the internal standard and TiPP. An ideal internal standard will behave nearly identically to the analyte during sample preparation, extraction, and analysis, which helps to compensate for variations and matrix effects.[1][2][3] For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of a structurally similar compound is considered the gold standard.[4][5][6]

Q2: Why are stable isotope-labeled (SIL) internal standards preferred for mass spectrometry (MS) analysis of TiPP?

A2: SIL internal standards, such as deuterated or 13C-labeled compounds, have nearly identical chemical and physical properties to the non-labeled analyte.[5][7] This ensures they co-elute chromatographically and experience the same extraction efficiency and ionization response in the mass spectrometer.[6] This near-perfect mimicry allows for the most accurate correction of analytical errors, including matrix effects and variations in instrument response.[4]

Q3: Can I use a non-isotopically labeled compound as an internal standard for TiPP analysis?

A3: Yes, if a suitable SIL internal standard is unavailable or cost-prohibitive, a structurally similar, non-labeled compound can be used.[4][7] However, it is crucial to validate its performance thoroughly. The chosen compound should have a similar retention time and response factor to TiPP and must not be present in the samples being analyzed.[1][8][9]

Q4: What are some examples of suitable internal standards for TiPP analysis?

A4: Based on published methods for related organophosphate flame retardants, suitable internal standards for TiPP analysis include:

  • 13C-labeled Triphenyl phosphate (B84403) (13C-TPHP) [10]

  • Deuterated Triphenyl phosphate (d15-TPP) [11]

  • Deuterated Tris(2-chloroethyl) phosphate (TCEP-d12) [12]

  • Deuterated Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP-d15) [13]

The selection will depend on the specific analytical method (GC-MS, LC-MS) and the availability of the standards.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for TiPP and/or IS Active sites in the GC inlet liner or column; improper column temperature.Use a deactivated inlet liner. Ensure the GC column is in good condition and the temperature program is optimized.
Co-elution of Internal Standard with Matrix Components The selected internal standard is not sufficiently resolved from other compounds in the sample.If using a non-isotopic IS, select a different compound with a different retention time. For SIL IS with MS detection, co-elution is generally acceptable as the mass difference allows for differentiation.[9]
Inconsistent Internal Standard Response Inaccurate spiking of the internal standard; degradation of the IS during sample preparation.Ensure precise and consistent addition of the IS to all samples and standards.[1] Evaluate the stability of the IS under your specific sample preparation conditions.
Significant Variation in Analyte/IS Response Ratio Matrix effects are disproportionately affecting the analyte and the internal standard.This is more common with non-isotopic internal standards. An isotopically labeled IS that co-elutes with the analyte is the best solution to compensate for matrix effects. If using a non-isotopic IS, further sample cleanup or optimization of chromatographic conditions may be necessary.
Internal Standard Detected in Blank Samples Contamination of the analytical system or reagents.Thoroughly clean the injection port, syringe, and GC column. Analyze solvent blanks to identify the source of contamination.

Quantitative Data Summary: Potential Internal Standards

The following table summarizes key properties of potential internal standards for TiPP analysis. The ideal choice will exhibit similar chromatographic behavior and chemical properties to TiPP.

Internal StandardAbbreviationMolecular Weight ( g/mol )Structural Similarity to TiPPCommon Analytical Technique
13C-labeled Triphenyl phosphate13C-TPHP~338.2 (depending on labeling)High (Aryl Phosphate)GC-MS, LC-MS[10]
Deuterated Triphenyl phosphated15-TPP~341.3High (Aryl Phosphate)GC-MS[11]
Deuterated Tris(2-chloroethyl) phosphateTCEP-d12~296.0Moderate (Alkyl Phosphate)GC-MS, LC-MS[12]
Deuterated Tris(1,3-dichloro-2-propyl) phosphateTDCIPP-d15~445.9Moderate (Chlorinated Alkyl Phosphate)GC-MS, LC-MS[13]
Tripentyl phosphateTPP266.32Low (Alkyl Phosphate)GC-FPD[14]

Experimental Protocol: TiPP Analysis using GC-MS with an Internal Standard

This protocol provides a general methodology for the quantification of TiPP in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

1. Reagents and Materials:

  • This compound (TiPP) analytical standard

  • Selected Internal Standard (e.g., 13C-TPHP)

  • High-purity solvents (e.g., hexane, acetone, toluene)

  • Sample matrix

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)[10]

2. Standard Preparation:

  • Prepare a stock solution of TiPP and the internal standard in a suitable solvent (e.g., toluene).

  • Create a series of calibration standards by spiking known amounts of the TiPP stock solution into blank matrix extract.

  • Add a constant, known amount of the internal standard stock solution to each calibration standard.

3. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.

  • Spike the sample with the same constant, known amount of the internal standard as used in the calibration standards.

  • Perform sample extraction using an appropriate technique (e.g., sonication, solid-phase extraction).

  • Concentrate the extract to a final known volume.

4. GC-MS Analysis:

  • Set up the GC-MS instrument with an appropriate temperature program and mass spectrometer parameters.

  • Inject the prepared standards and samples.

  • Acquire data in either full scan or selected ion monitoring (SIM) mode.

5. Data Analysis:

  • Identify the peaks corresponding to TiPP and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response ratio (AreaTiPP / AreaIS) for each standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of TiPP for the calibration standards.

  • Determine the concentration of TiPP in the samples by interpolating their response ratios on the calibration curve.

Visualizations

Internal_Standard_Selection_Workflow Workflow for Selecting an Internal Standard for TiPP Analysis start Start: Need for TiPP Quantification is_ms_used Is Mass Spectrometry (MS) the detector? start->is_ms_used sil_available Is a Stable Isotope-Labeled (SIL) IS for TiPP or a close analog available? is_ms_used->sil_available Yes select_analog Select a non-labeled, structurally similar compound not present in the sample. is_ms_used->select_analog No select_sil Select SIL Internal Standard (e.g., 13C-TPHP, d15-TPP) sil_available->select_sil Yes sil_available->select_analog No validate_is Validate Internal Standard Performance: - Chromatographic Resolution - Stability - Response Factor Consistency select_sil->validate_is select_analog->validate_is end Proceed with Method Development validate_is->end

Caption: Decision workflow for selecting an appropriate internal standard.

experimental_workflow General Experimental Workflow for TiPP Analysis cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_is Spike ALL standards and samples with a known amount of Internal Standard prep_standards->spike_is prep_samples Prepare Samples prep_samples->spike_is extraction Sample Extraction spike_is->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis calc_ratio Calculate Response Ratios (Analyte Area / IS Area) gcms_analysis->calc_ratio calibration_curve Generate Calibration Curve calc_ratio->calibration_curve quantify Quantify TiPP in Samples calibration_curve->quantify

Caption: Overview of the experimental workflow for TiPP quantification.

References

Technical Support Center: Minimizing Ion Suppression for Tris(isopropylphenyl)phosphate in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize ion suppression for Tris(isopropylphenyl)phosphate (TiPP) in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it specifically affect the analysis of this compound (TiPP)?

A1: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) where the ionization efficiency of the target analyte, TiPP, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility. Essentially, other molecules in the sample compete with TiPP for the available charge in the ESI source, leading to a lower-than-expected signal for your analyte of interest.

Q2: What are the most common sources of ion suppression when analyzing TiPP in biological or environmental samples?

A2: Common sources of ion suppression for compounds like TiPP include:

  • Phospholipids: Abundant in biological matrices like plasma and serum, these molecules are a primary cause of ion suppression in ESI.

  • Salts and Buffers: High concentrations of non-volatile salts (e.g., phosphates, sodium chloride) from sample collection or preparation can interfere with the droplet desolvation process in the ion source.[1]

  • Endogenous Metabolites: Complex biological samples contain a multitude of small molecules that can co-elute with TiPP and suppress its ionization.

  • Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection, handling, and preparation can also lead to significant ion suppression.[2]

Q3: How can I determine if my TiPP analysis is being affected by ion suppression?

A3: Two primary methods can be used to assess ion suppression:

  • Post-Column Infusion: This is a qualitative technique where a standard solution of TiPP is continuously infused into the mass spectrometer, downstream of the analytical column. A blank matrix extract is then injected onto the LC system. A dip in the TiPP signal at its expected retention time indicates the presence of co-eluting, ion-suppressing components from the matrix.

  • Matrix Factor Calculation: This quantitative approach involves comparing the peak area of TiPP in a post-extraction spiked sample (analyte spiked into a blank matrix extract after the extraction process) to the peak area of TiPP in a neat solution (analyte in a clean solvent). The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The percentage of ion suppression can be calculated as: (1 - MF) * 100%.[2]

Q4: What are the typical precursor and product ions for TiPP in positive ESI-MS/MS?

A4: For this compound, you would typically monitor for the protonated molecule [M+H]+ as the precursor ion. The exact m/z will depend on the specific isomer mixture. The product ions would be generated by fragmentation of the precursor ion and would correspond to losses of the isopropylphenyl groups or other characteristic fragments. It is crucial to optimize the collision energy to obtain the most abundant and stable product ions for quantification.

Troubleshooting Guides

Issue 1: Low TiPP Signal Intensity or Complete Signal Loss

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]

    • Solid-Phase Extraction (SPE): Utilize a well-chosen SPE sorbent to selectively retain TiPP while washing away interfering compounds. A detailed protocol is provided below.

    • Liquid-Liquid Extraction (LLE): This can be an effective alternative to SPE for removing highly polar or non-polar interferences.[3]

    • Protein Precipitation (PPT): For biological samples, while a simple method, it is often insufficient for removing all ion-suppressing components, particularly phospholipids.[3] If used, consider further cleanup steps.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the gradient profile to achieve better separation between TiPP and co-eluting matrix components. A shallower gradient around the elution time of TiPP can improve resolution.

    • Column Chemistry: Consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) column) that may offer different selectivity for TiPP and interfering compounds.[4]

  • Sample Dilution: If the concentration of TiPP is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and lessen ion suppression.[2]

  • Check for Adduct Formation: TiPP may form adducts with salts present in the mobile phase or sample (e.g., [M+Na]+, [M+K]+).[5][6] This can split the ion signal between different species, reducing the intensity of the desired protonated molecule.

    • Solution: Minimize salt content in your samples and mobile phases. The addition of a small amount of a volatile salt like ammonium (B1175870) formate (B1220265) can sometimes help to promote the formation of a single, desired adduct.

Issue 2: Poor Reproducibility of TiPP Quantification

Possible Cause: Variable ion suppression across different samples.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable ion suppression. A SIL-IS for TiPP (e.g., TiPP-d21) will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS peak area ratio.

  • Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in the same matrix as your unknown samples (e.g., blank plasma, blank environmental water).[2] This helps to ensure that the standards and samples experience similar and consistent matrix effects.

  • Robust Sample Preparation: Re-evaluate and optimize your sample preparation method to ensure consistent and efficient removal of matrix interferences across all samples. A robust SPE method with carefully controlled washing steps is often crucial for achieving high reproducibility.

Experimental Protocols and Data

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for TiPP from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge.[2]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[2]

  • Elution: Elute TiPP and the internal standard with 1 mL of methanol or acetonitrile.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

Table 1: Recommended Starting LC-MS/MS Parameters for TiPP Analysis
ParameterRecommended Value/RangeNotes
LC Column C18, 50 mm x 2.1 mm, 1.8 µmA standard C18 column is a good starting point.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation in positive ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 30-40% B, ramp to 95% BOptimize to ensure separation from matrix components.
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and desired chromatography.
Injection Volume 5 - 10 µL
Ionization Mode ESI PositiveTiPP readily forms [M+H]+.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity and stability.
Gas Temperature 300 - 400 °COptimize for efficient desolvation.
Gas Flow 8 - 12 L/minOptimize for efficient desolvation.
Nebulizer Pressure 30 - 50 psiOptimize for a stable spray.
Precursor Ion [M+H]+Determine the exact m/z for your TiPP standard.
Product Ion(s) To be determined by infusionOptimize collision energy for characteristic fragments.
Table 2: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation MethodRelative CostThroughputEffectiveness in Removing PhospholipidsEffectiveness in Removing Salts
Protein Precipitation (PPT) LowHighPoorModerate
Liquid-Liquid Extraction (LLE) Low-ModerateModerateGoodGood
Solid-Phase Extraction (SPE) Moderate-HighModerate-HighExcellentExcellent
Dilute-and-Shoot Very LowVery HighVery PoorPoor

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low TiPP Signal or Poor Reproducibility Assess Assess Ion Suppression (Post-Column Infusion or Matrix Factor Calculation) Problem->Assess Suppression_Confirmed Ion Suppression Confirmed? Assess->Suppression_Confirmed SamplePrep Optimize Sample Preparation (SPE, LLE) Suppression_Confirmed->SamplePrep Yes No_Suppression Investigate Other Issues (e.g., Instrument Performance) Suppression_Confirmed->No_Suppression No Chroma Optimize Chromatography (Gradient, Column) SamplePrep->Chroma Dilution Sample Dilution Chroma->Dilution InternalStandard Use Stable Isotope-Labeled Internal Standard Dilution->InternalStandard Reassess Re-assess Matrix Effect InternalStandard->Reassess Resolved Problem Resolved Reassess->Resolved

Caption: Troubleshooting workflow for ion suppression of TiPP.

ESIMechanism cluster_droplet ESI Droplet cluster_gasphase Gas Phase TiPP TiPP TiPP_H [TiPP+H]+ TiPP->TiPP_H Ionization Matrix Matrix Matrix_H [Matrix+H]+ Matrix->Matrix_H Ionization (Competition) H_plus H+ MS_Inlet To MS Analyzer TiPP_H->MS_Inlet Matrix_H->MS_Inlet Suppresses TiPP Signal

Caption: Mechanism of ion suppression in the ESI source.

References

method development for separating mono-, di-, and tri-isopropylated phenyl phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopropylated phenyl phosphates (IPPPs). This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing robust analytical methods for separating mono-, di-, and tri-isopropylated phenyl phosphate (B84403) isomers.

Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating mono-, di-, and tri-isopropylated phenyl phosphates?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively, with the choice depending on available equipment, sample matrix, and desired sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and validated technique, particularly for environmental and air monitoring samples.[1][2] It offers high sensitivity and specificity. However, achieving baseline separation of all the numerous positional isomers within a technical mixture can be very challenging.[3]

  • High-Performance Liquid Chromatography (HPLC/UPLC): HPLC, especially when coupled with a mass spectrometer (LC-MS), is also a powerful tool. It is particularly advantageous for separating positional isomers of aromatic compounds when the correct stationary phase is chosen.[4][5] Normal-phase (NP) chromatography can be effective, but modern reversed-phase (RP) columns with alternative selectivities are often preferred for their robustness and compatibility with MS detectors.[6]

Q2: I'm starting method development with HPLC. Which column and mobile phase should I use?

For separating positional aromatic isomers like IPPPs, standard C18 columns are often insufficient as they separate primarily on hydrophobicity.[4] A column that offers alternative separation mechanisms, such as π-π interactions, is highly recommended.[4][5]

Recommended Starting Conditions for HPLC:

ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl (PFP)These phases provide π-π interactions that can differentiate the subtle electronic differences between ortho, meta, and para isomers, which is critical for their resolution.[4][5][7][8]
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to ensure good peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the column.[4][9]
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile is a common choice. However, switching to methanol can alter selectivity and may resolve challenging co-elutions.[6][10]
Elution Mode Gradient ElutionA gradient is necessary to elute compounds with a wide range of polarities, from the less-retained mono-isopropylated species to the highly-retained tri-isopropylated species.
Q3: What are the typical GC-MS conditions for analyzing IPPPs?

GC-MS methods for IPPPs typically use a low-polarity capillary column and a temperature gradient to separate the isomers based on their boiling points and interaction with the stationary phase.

Recommended Starting Conditions for GC-MS:

ParameterRecommendationRationale
Stationary Phase 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This is a robust, general-purpose phase that provides good separation for a wide range of semi-volatile organic compounds, including organophosphate esters.[11][12]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.[12]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides optimal efficiency and is inert.[12]
Oven Program Temperature Gradient (e.g., 50°C hold, ramp 10°C/min to 320°C)A temperature program is essential to separate the range of isomers from mono- to tri-substituted forms.[12]
Detector Mass Spectrometer (MS)Provides high selectivity and allows for identification based on mass spectra, which is crucial for distinguishing between co-eluting isomers.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Peak Co-elution of Isomers

This is the most common challenge in IPPP analysis due to the structural similarity of the isomers.[11]

  • Symptom: Di- and tri-isopropylated isomers are co-eluting.

  • Cause: The oven temperature program is too fast, or the column is not providing sufficient selectivity.

  • Solution Workflow:

    • Optimize Temperature Program: This is the most effective first step. Decrease the temperature ramp rate (e.g., from 10°C/min down to 2-5°C/min) during the elution window of the target isomers. This increases the time analytes spend interacting with the stationary phase, improving separation.[11]

    • Decrease Carrier Gas Flow: Lowering the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min) can increase the number of theoretical plates and enhance resolution, though it will increase the run time.

    • Select a Different Column: If optimization is insufficient, consider a column with a different selectivity. While a 5% phenyl column is standard, a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) may provide the necessary change in selectivity to resolve problematic pairs.[11]

  • Symptom: Positional isomers (e.g., ortho-, meta-, para-) of a mono-isopropylated phenyl phosphate are not separating.

  • Cause: The stationary phase and mobile phase combination is not providing enough selectivity (α ≈ 1).

  • Solution Workflow:

    • Optimize Mobile Phase Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over a longer time can significantly improve the resolution of closely eluting peaks.[13]

    • Switch Organic Modifier: If you are using acetonitrile, switch to methanol (or vice-versa). The different solvent properties can alter interactions with the stationary phase and change selectivity, potentially resolving the isomers.

    • Change Column Chemistry: This is the most powerful tool for resolving isomers. If you are using a Phenyl-Hexyl column, switch to a Biphenyl or PFP column. These phases offer different π-π and dipole-dipole interactions that can exploit the subtle electronic differences between positional isomers.[4][5]

Caption: Troubleshooting decision tree for poor peak resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Analyte peaks are asymmetrical.

  • Cause: Tailing is often caused by secondary interactions, such as acidic analytes interacting with basic sites on the column packing.[10] In HPLC, it can also be due to a mismatch between the sample solvent and the mobile phase. Column overload can cause fronting.

  • Solutions:

    • HPLC: Modify Mobile Phase: For acidic analytes, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress analyte ionization and reduce interaction with residual silanols, improving peak shape.[10]

    • HPLC: Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a solvent much stronger than the mobile phase can cause distorted peaks.

    • GC & HPLC: Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, the original sample was likely overloading the column.

Experimental Protocols
Protocol 1: Representative GC-MS Method

This protocol is a starting point for the quantitative analysis of IPPPs in a prepared sample extract (e.g., in ethyl acetate).

  • Instrumentation:

    • Gas chromatograph with a capillary column inlet and mass spectrometric detector.

  • GC Conditions:

    • Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 300°C.

    • Injection Volume: 1 µL, splitless mode (0.5 min splitless time).

    • Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: Increase to 320°C at 10°C/min.

      • Hold at 320°C for 5 minutes.

    • Total Run Time: 33 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions for each group of isomers (see table below).

    • Solvent Delay: 7 minutes.

Illustrative GC-MS Retention & Ion Data (Note: Absolute retention times will vary between instruments. The data below illustrates typical elution order.)

Compound GroupAbbreviationExpected RT (min)Target Ion (m/z)Qualifier Ions (m/z)
Triphenyl Phosphate (TPP)TPP22.532677, 170
mono-Isopropylated PPmono-IPPP23.0 - 23.8368326, 353
di-Isopropylated PPdi-IPPP24.0 - 25.0410368, 395
tri-Isopropylated PPtri-IPPP25.2 - 26.5452410, 437
Protocol 2: Representative HPLC-UV/MS Method

This protocol is a starting point for separating IPPP isomers using reversed-phase HPLC.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD) and a Mass Spectrometric detector.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl phase, 100 mm x 2.1 mm ID, 2.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 60% B

      • 15.0 min: 95% B

      • 18.0 min: 95% B

      • 18.1 min: 60% B

      • 22.0 min: 60% B

  • Detector Conditions:

    • UV/DAD: Monitor at 265 nm.

    • MS (ESI+): Scan m/z 300-500 or use SIM for target masses (327, 369, 411, 453 for [M+H]⁺).

Illustrative HPLC Retention Data (Note: This data is representative and illustrates the expected elution order. Actual times will vary.)

Compound GroupAbbreviationExpected RT (min)
mono-IPPP (p-isomer)p-mIPPP8.5
mono-IPPP (m-isomer)m-mIPPP8.9
mono-IPPP (o-isomer)o-mIPPP9.3
di-IPPP isomersdi-IPPP10.5 - 12.0
tri-IPPP isomerstri-IPPP12.5 - 14.0

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Receive Sample prep2 Sample Login & Homogenization prep1->prep2 prep3 Solvent Extraction (e.g., Ethyl Acetate) prep2->prep3 prep4 Cleanup (optional) (e.g., SPE) prep3->prep4 analysis1 Prepare Calibration Standards analysis2 Sequence Setup prep4->analysis2 analysis1->analysis2 analysis3 GC-MS or HPLC-MS Analysis analysis2->analysis3 data1 Peak Integration & Identification analysis3->data1 data2 Quantification vs. Calibration Curve data1->data2 data3 Data Review & QC Check data2->data3 data4 Generate Report data3->data4

Caption: General experimental workflow for IPPP analysis.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analytical Methods for Tris(isopropylphenyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Tris(isopropylphenyl)phosphate (TIPP), a complex mixture of isomeric substances used as a flame retardant and plasticizer. Given the absence of a formal, large-scale inter-laboratory study specifically for TIPP, this document synthesizes data from validated single-laboratory methods and studies on related organophosphate esters to present a comparative analysis of the current analytical landscape. This information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate methods, understanding potential sources of analytical variability, and designing future validation studies.

This compound is not a single chemical entity but a mixture of isomers, which presents a significant analytical challenge. The accurate quantification of TIPP isomers is crucial for environmental monitoring, human exposure assessment, and toxicological studies. This guide details common experimental protocols and compares the performance of various analytical techniques.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for TIPP and related compounds as reported in various studies. It is important to note that these values are highly dependent on the specific instrumentation, experimental conditions, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography with Flame Photometric Detection (GC-FPD)
Limit of Quantification (LOQ) 0.050 mg/m³ (air)[1][2]0.09 to 3.2 ng/g (dust)[3]~5 ng/mL (plasma)[4][5]
Limit of Detection (LOD) Not explicitly stated, but lower than LOQNot explicitly stated, but lower than LOQ~0.9 ng/mL (plasma)[4][5]
Recovery 98.9% ± 6%[1][2]72.4% to 109.9% (matrix spike)[6]65.0% to 101.8% (analyte stability)[4]
Precision (Relative Standard Deviation) 6% (srel)[1]≤27.5% (inter-batch)[4][5]Not explicitly stated
Linearity (r) Not explicitly statedNot explicitly stated≥ 0.99[4][5]
Common Matrices Workplace air[1][2], House dust[6]Indoor dust[3]Rat and Mouse Plasma[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for TIPP in Workplace Air[1][2]

This method is a validated procedure for determining isopropylated triphenyl phosphate (B84403) in workplace air.

  • Sample Collection:

    • A defined volume of air is drawn through a quartz filter spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15).

    • The typical flow rate is 3.5 L/min for a sampling period of 2 to 8 hours.

  • Sample Preparation:

    • The collected phosphates are extracted from the filter with ethyl acetate (B1210297) using an ultrasonic bath and a heated horizontal shaker.

    • For heavily contaminated extracts, an optional solid-phase extraction (SPE) cleanup step can be performed.

  • Instrumental Analysis:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., 30 m, 0.25 mm inner diameter, 0.25 µm film thickness).[2]

    • Injector: Splitless injection.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient is used to separate the isomers. For example, hold at 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min.[6]

    • Mass Spectrometer (MS): Operated in electron ionization (EI) mode. Data is acquired using a mass-selective detector.

  • Quantification:

    • Quantification is based on a calibration function, plotting the ratio of the peak area of the TIPP isomers to the internal standard against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aryl Organophosphate Esters in Indoor Dust[3]

This method is suitable for the quantitative analysis of a wide range of aryl organophosphate esters, including some TIPP isomers.

  • Sample Preparation:

    • Dust samples are extracted with an appropriate solvent.

    • The extract is subjected to a cleanup procedure to remove matrix interferences.

  • Instrumental Analysis:

    • Liquid Chromatograph (LC): Equipped with a suitable C18 column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) or methanol.

    • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Calibration curves are generated over a wide dynamic range using standards. An internal standard is used to correct for matrix effects and variations in instrument response.

Visualizations

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison to assess the proficiency of different laboratories in analyzing a specific analyte.

G cluster_0 Planning & Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Coordinator Coordinator Test_Material Preparation of Homogeneous Test Material (e.g., Spiked Matrix) Coordinator->Test_Material Oversees Protocols Distribution of Standardized Protocols & Test Materials Test_Material->Protocols Lab_A Participating Laboratory A Protocols->Lab_A Lab_B Participating Laboratory B Protocols->Lab_B Lab_C Participating Laboratory C Protocols->Lab_C Analysis Analysis of Samples using Own or Standard Method Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Data_Submission Submission of Results to Coordinator Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-Scores, Precision) Data_Submission->Statistical_Analysis Final_Report Issuance of Final Report & Performance Evaluation Statistical_Analysis->Final_Report

Caption: A generalized workflow for an inter-laboratory comparison study.

General Analytical Workflow for TIPP

This diagram outlines the general steps involved in the analysis of this compound from a sample matrix.

G Sample Sample Collection (Air, Dust, etc.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Optional but recommended Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Result Quantification->Result

Caption: A typical analytical workflow for the determination of TIPP.

References

A Comparative Guide to the Quantitative Analysis of Tris(isopropylphenyl)phosphate in Biota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tris(isopropylphenyl)phosphate (TiPP), an organophosphate flame retardant of growing environmental concern, in biological samples is crucial for toxicological and environmental monitoring studies. This guide provides a comprehensive comparison of the two primary analytical techniques for TiPP determination in biota: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This publication outlines the performance of these methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method for TiPP quantification in biota is dependent on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages. Generally, LC-MS/MS offers superior sensitivity and is applicable to a broader range of organophosphate esters without the need for chemical derivatization.[1] In contrast, GC-MS is a robust and widely accessible technique, though its sensitivity may be lower for certain compounds, and it is dependent on the thermal stability of the analyte.[1]

The following tables summarize typical quantitative performance parameters for the analysis of organophosphate esters, including compounds structurally similar to TiPP, using both GC-MS and LC-MS/MS. It is important to note that direct comparative data for TiPP is limited; therefore, the presented data is a composite from studies on various organophosphate esters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Organophosphate Esters in Biota

ParameterTypical ValueNotes
Linearity (R²)> 0.99Good linearity is generally achievable over a defined concentration range.[1]
Limit of Detection (LOD)0.015 - 1 µg/LDependent on the specific compound and matrix.
Limit of Quantification (LOQ)0.050 mg/m³ (in air)Based on a validated method for isopropylated phenyl phosphates.[2]
Recovery70 - 120%Acceptable recovery is achievable with appropriate sample preparation.
Relative Standard Deviation (RSD)< 20%Indicates good precision of the method.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Organophosphate Esters in Biota

ParameterTypical ValueNotes
Linearity (R²)> 0.998Excellent linearity is a key feature of LC-MS/MS methods.[3]
Limit of Detection (LOD)0.001 - 0.3 ng/mLDemonstrates the high sensitivity of the technique.[4]
Limit of Quantification (LOQ)0.09 - 3.2 ng/g (in dust)LOQs can be very low, allowing for trace-level analysis.[5]
Recovery73.4 - 127.1%A wide range of recoveries can be achieved depending on the analyte and matrix.[3]
Relative Standard Deviation (RSD)< 15%High precision is a hallmark of LC-MS/MS analysis.[3]

Experimental Protocols

Accurate quantification of TiPP in complex biological matrices necessitates robust sample preparation to remove interfering substances, followed by sensitive instrumental analysis.

Sample Preparation: Extraction and Cleanup

The primary challenge in analyzing biota samples is the high lipid content, which can interfere with the analysis and potentially damage analytical instruments. Therefore, a thorough extraction and cleanup procedure is essential.

1. Homogenization:

  • A representative portion of the biota tissue (e.g., fish fillet, liver) is homogenized to ensure a uniform sample.

2. Extraction:

  • Ultrasonic Liquid Extraction: The homogenized sample is extracted with an organic solvent, such as acetonitrile (B52724) or a mixture of hexane (B92381) and dichloromethane, using an ultrasonic bath to enhance extraction efficiency.

  • Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation.[6]

3. Cleanup:

  • Dispersive Solid-Phase Extraction (dSPE): A cleanup step, often used in the QuEChERS method, where a sorbent (e.g., primary secondary amine - PSA) is added to the extract to remove interfering matrix components like fatty acids.

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering compounds to pass through. The analytes are then eluted with a small volume of a strong solvent.[7]

  • Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique effective at removing high-molecular-weight interferences such as lipids.

Signaling_Pathways cluster_GCMS GC-MS Pathway cluster_LCMSMS LC-MS/MS Pathway GC_Injection Injection & Vaporization GC_Separation Gas Chromatography (Separation by Volatility) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Ionization & Detection) GC_Separation->MS_Detection LC_Injection Injection LC_Separation Liquid Chromatography (Separation by Partitioning) LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MSMS_Detection

References

A Comparative Neurotoxicity Analysis: Tris(isopropylphenyl)phosphate vs. Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of two organophosphate flame retardants, Tris(isopropylphenyl)phosphate (TiPP) and Triphenyl phosphate (B84403) (TPP). The information presented is based on available experimental data to assist researchers in understanding their relative neurotoxic potential.

Key Neurotoxic Endpoints: A Comparative Summary

The neurotoxicity of organophosphorus compounds is primarily attributed to their ability to inhibit key enzymes in the nervous system, namely acetylcholinesterase (AChE) and neuropathy target esterase (NTE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis, while inhibition and subsequent aging of NTE are associated with organophosphate-induced delayed neurotoxicity (OPIDN), a condition characterized by axonal degeneration.

Neurotoxic EndpointThis compound (TiPP)Triphenyl Phosphate (TPP)
Cholinesterase (ChE) Inhibition Reduced cholinesterase activity observed in rats exposed to an isopropylphenyl phosphate (IPP) mixture containing TiPP isomers.[1]Cholinesterase inhibition observed in rats.[2]
Neuropathy Target Esterase (NTE) Inhibition Isomer-specific neurotoxicity, with ortho-substituted isomers being of greater concern for OPIDN. Generally considered less potent than other organophosphates like tri-ortho-cresyl phosphate (TOCP) in inducing OPIDN.[3]Potent in vitro inhibitor of NTE (as triphenyl phosphite).[4]
In Vivo Neurotoxicity Ataxia observed in hens only at high doses of commercial TiPP formulations.[3]Can cross the blood-brain barrier and induce neuroinflammation, neuronal apoptosis, and oxidative stress in mice.[5][6]
Implicated Signaling Pathways The related compound Tris(1,3-dichloroisopropyl) phosphate (TDCPP) has been shown to involve the p38-MAPK signaling pathway.Associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Forkhead box (FOXO) signaling pathways.[5][6][7][8]

In-Depth Experimental Data and Protocols

Cholinesterase Inhibition

A study on Sprague Dawley rats investigated the effects of an isopropylated phenyl phosphate (IPP) mixture, which contains various isomers of TiPP alongside TPP. The study reported a reduction in cholinesterase enzyme activity in offspring at a dietary concentration of 1000 ppm.[1] Another study noted cholinesterase inhibition in rats exposed to TPP.[2]

G cluster_TPP Triphenyl Phosphate (TPP) Exposure cluster_TiPP This compound (TiPP) Exposure TPP TPP Inhibition Inhibition TPP->Inhibition TiPP TiPP / IPP Mixture TiPP->Inhibition AChE Acetylcholinesterase (AChE) Cholinergic_Crisis Potential for Cholinergic Crisis AChE->Cholinergic_Crisis Reduced Activity Inhibition->AChE

This colorimetric assay is widely used to measure AChE activity.

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • Test compounds (TPP and TiPP) dissolved in a suitable solvent (e.g., DMSO)

    • AChE enzyme solution

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well except for the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Neuropathy Target Esterase (NTE) Inhibition and OPIDN

Studies on the delayed neurotoxicity of triaryl phosphates have shown that TPP does not have a significant potential to cause OPIDN after a single dose.[3] In contrast, the neurotoxicity of commercial mixtures of isopropylphenyl phosphates, which include TiPP, is dependent on the specific isomers present, particularly the amount of ortho-substitution.[3] While some isopropylated phenyl phosphates are neurotoxic, they are generally considered much less potent than compounds like tri-ortho-cresyl phosphate (TOCP) in inducing OPIDN.[3] One study indicated that a single dose of o-isopropylphenyl diphenyl phosphate at 1200 mg/kg caused OPIDN and a 90% decrease in NTE activity in hens.[9] It is important to note that a key study often cited for TPP's NTE inhibition actually investigated triphenyl phosphite, which was found to be a potent in vitro inhibitor of rat brain NTE with an IC50 of 0.98 µM.[4]

G cluster_OP Organophosphate Exposure OP TPP or TiPP (ortho-isomer) Inhibition_Aging Inhibition & Aging OP->Inhibition_Aging NTE Neuropathy Target Esterase (NTE) OPIDN Organophosphate-Induced Delayed Neurotoxicity (OPIDN) NTE->OPIDN Dysfunction Inhibition_Aging->NTE

This assay is used to assess the potential of a compound to induce OPIDN by measuring its ability to inhibit NTE.

  • Tissue Preparation:

    • Homogenize hen brain tissue in a suitable buffer (e.g., Tris-HCl with EDTA).

    • Centrifuge the homogenate to obtain a microsomal pellet, which is rich in NTE.

    • Resuspend the pellet in the buffer.

  • Inhibition Assay:

    • Pre-incubate aliquots of the brain homogenate with a non-neuropathic organophosphate (e.g., paraoxon) to inhibit other esterases, and another set with both the non-neuropathic OP and a known NTE inhibitor (e.g., mipafox) to serve as a control for NTE activity.

    • Incubate a third set of aliquots with the non-neuropathic OP and the test compound (TPP or TiPP) at various concentrations.

    • After the pre-incubation period, add the substrate, phenyl valerate.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the amount of phenol (B47542) produced, typically using a colorimetric method involving 4-aminoantipyrine.

    • NTE activity is calculated as the difference between the activity in the presence of the non-neuropathic OP alone and the activity in the presence of both the non-neuropathic OP and the specific NTE inhibitor.

    • Determine the IC50 value for the test compound.

Cellular Signaling Pathways in Neurotoxicity

Triphenyl Phosphate (TPP)

In vivo studies in mice have demonstrated that TPP can cross the blood-brain barrier and induce neuroinflammation, neuronal apoptosis, and oxidative stress.[5][6] Transcriptomic analysis of the brain tissue from these mice revealed that the mitogen-activated protein kinase (MAPK) and forkhead box (FOXO) signaling pathways were significantly affected by TPP exposure.[5][6] The activation of p38-MAPK, JNK, and ERK, all members of the MAPK family, has been linked to apoptotic cell death in various neuronal populations following TPP exposure.[5]

G TPP Triphenyl Phosphate (TPP) MAPK MAPK Pathway (p38, JNK, ERK) TPP->MAPK FOXO FOXO Pathway TPP->FOXO Apoptosis Neuronal Apoptosis MAPK->Apoptosis Neuroinflammation Neuroinflammation MAPK->Neuroinflammation Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress FOXO->Apoptosis

This compound (TiPP)

Direct experimental data on the specific signaling pathways affected by TiPP are limited. However, research on a structurally related chlorinated organophosphate, Tris(1,3-dichloroisopropyl) phosphate (TDCPP), has shown that its neurotoxicity in C. elegans is mediated through the activation of the p38-MAPK signaling pathway. This suggests that the p38-MAPK pathway may also be a relevant target for TiPP-induced neurotoxicity.

G TiPP_related TiPP-related compound (TDCPP) p38_MAPK p38-MAPK Pathway TiPP_related->p38_MAPK Neurotoxicity Neurotoxic Effects p38_MAPK->Neurotoxicity

Conclusion

References

Environmental Persistence: A Comparative Analysis of Tris(isopropylphenyl)phosphate and Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – As the scientific community intensifies its scrutiny of chemical additives and their environmental legacies, a comprehensive comparison of the environmental persistence of Tris(isopropylphenyl)phosphate (IPP), an organophosphate flame retardant, and legacy brominated flame retardants (BFRs) reveals distinct differences in their environmental fate and potential for bioaccumulation. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform material selection and environmental risk assessment.

The data underscores the persistent and bioaccumulative nature of many BFRs, such as Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD), which have been detected in remote ecosystems and at various trophic levels. In contrast, IPP is generally considered to be inherently biodegradable, although concerns about its environmental presence and potential endocrine-disrupting effects are emerging.

Quantitative Comparison of Environmental Persistence

The following table summarizes key data on the environmental half-life and bioaccumulation potential of IPP and selected BFRs. Half-life data provides an indication of a substance's persistence in a particular environmental compartment, while the Bioconcentration Factor (BCF) is a measure of its tendency to accumulate in living organisms from the surrounding environment.

Flame RetardantChemical ClassHalf-Life in WaterHalf-Life in SoilHalf-Life in SedimentBioaccumulation Potential (BCF, L/kg)
This compound (IPP) Organophosphate50 - 150 days[1]900 - 3,000 days (estimated)[1]900 - 3,000 days (estimated)[1]Low to High (6.9 - 573)[2]
Polybrominated Diphenyl Ethers (PBDEs) BrominatedMonths to yearsBDE-47: 3 years, BDE-99: 5.4 years, BDE-153: 11.7 years[3]BDE-209: >10 years[3]High (BDE-47: >5000)
Tetrabromobisphenol A (TBBPA) BrominatedHalf-life in human plasma: 2-3 days[4]20.8 days (unplanted submerged soil)[5]Not readily availableLow to Moderate
Hexabromocyclododecane (HBCD) BrominatedHigh half-life in water[6]2 days to 2 months (laboratory studies)[7]>60 days (estimated)[8]High[6]

Experimental Protocols

The data presented in this guide are derived from a variety of experimental methodologies designed to assess the environmental fate of chemical substances. Below are detailed, representative protocols for key experiments.

Soil Biodegradation Study

A common method for determining the persistence of a substance in soil involves a soil microcosm study.

  • Soil Collection and Preparation: Topsoil (0-20 cm depth) is collected from a location with no known prior contamination by the test substances. The soil is air-dried and sieved (2 mm mesh) to ensure homogeneity and remove large debris. Key soil characteristics such as pH, organic matter content, texture, and microbial biomass are determined.

  • Microcosm Setup: A known quantity of the test substance (e.g., IPP or a specific BFR) is uniformly applied to replicate soil samples. The microcosms are maintained under controlled conditions of temperature, moisture, and light, simulating a specific environmental scenario (e.g., aerobic or anaerobic).

  • Sampling and Extraction: Soil samples are collected from the microcosms at predetermined time intervals. The target compound and its potential degradation products are extracted from the soil using a suitable solvent and techniques such as Soxhlet extraction, pressurized liquid extraction, or ultrasonic extraction.[9][10]

  • Chemical Analysis: The concentration of the parent compound and its metabolites in the extracts is quantified using analytical instrumentation, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Data Analysis: The degradation rate and half-life of the substance in the soil are calculated from the decrease in its concentration over time, often fitting the data to a first-order decay model.

Fish Bioaccumulation Study

The potential for a chemical to bioaccumulate in aquatic organisms is often assessed using a fish bioaccumulation study, following guidelines such as the OECD 305 test guideline.[11]

  • Test Organism and Acclimation: A suitable fish species (e.g., zebrafish, rainbow trout) is selected and acclimated to laboratory conditions in clean water.

  • Exposure Phase: The fish are exposed to a constant, low concentration of the test substance in the water for a defined period. The concentration is maintained and monitored regularly.

  • Uptake and Depuration Phases: During the exposure phase, fish and water samples are taken at various time points to measure the concentration of the substance. Following the exposure phase, the remaining fish are transferred to clean water for a depuration phase, during which further samples are taken to measure the rate of elimination of the substance from the fish.

  • Tissue Analysis: The concentration of the test substance in the fish tissue (often whole body or specific organs) is determined using appropriate analytical methods, such as GC-MS or LC-MS, after extraction from the tissue.

  • BCF Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[11]

Toxicity and Endocrine Disruption Pathways

Brominated flame retardants are well-documented endocrine disruptors, primarily targeting the thyroid hormone system due to their structural similarity to thyroid hormones.[12][13] This can lead to a range of adverse health effects, including impacts on neurodevelopment and reproductive function.[12][14]

The toxicological profile of this compound is less established. However, recent studies suggest that IPP may also possess endocrine-disrupting properties and can affect the liver, adrenal glands, and metabolic processes.[15][16] For instance, exposure to IPP has been shown to cause liver and adrenal gland enlargement in animal studies.[15]

The following diagram illustrates a generalized workflow for assessing the environmental persistence of flame retardants, a critical component of their overall risk assessment.

G Workflow for Environmental Persistence Assessment of Flame Retardants cluster_0 Degradation Assessment cluster_1 Bioaccumulation Assessment cluster_2 Toxicity Assessment Soil Microcosm Soil Microcosm Sample Extraction Sample Extraction Soil Microcosm->Sample Extraction Chemical Analysis (GC/LC-MS) Chemical Analysis (GC/LC-MS) Sample Extraction->Chemical Analysis (GC/LC-MS) Half-life Calculation Half-life Calculation Chemical Analysis (GC/LC-MS)->Half-life Calculation BCF Calculation BCF Calculation Chemical Analysis (GC/LC-MS)->BCF Calculation Risk Characterization Risk Characterization Half-life Calculation->Risk Characterization Aquatic Microcosm Aquatic Microcosm Aquatic Microcosm->Sample Extraction Fish Exposure Study Fish Exposure Study Tissue Sampling Tissue Sampling Fish Exposure Study->Tissue Sampling Tissue Sampling->Chemical Analysis (GC/LC-MS) BCF Calculation->Risk Characterization In-vitro Assays In-vitro Assays (e.g., receptor binding) Mechanism Identification Mechanism Identification In-vitro Assays->Mechanism Identification In-vivo Studies In-vivo Studies (e.g., animal models) Adverse Outcome Pathways Adverse Outcome Pathways In-vivo Studies->Adverse Outcome Pathways Mechanism Identification->Risk Characterization Adverse Outcome Pathways->Risk Characterization

Caption: A flowchart illustrating the key stages in assessing the environmental persistence and potential risks of flame retardants.

Conclusion

The available evidence clearly indicates that brominated flame retardants, as a class, exhibit greater environmental persistence and a higher potential for bioaccumulation compared to this compound. While IPP demonstrates a greater propensity for biodegradation, its widespread use and detection in the environment, coupled with emerging toxicological concerns, necessitate further research to fully understand its long-term environmental and health impacts. This comparative guide serves as a valuable resource for making informed decisions regarding the use of flame retardants, encouraging a shift towards less persistent and bioaccumulative alternatives.

References

A Comparative Guide to the Quantification of Tris(isopropylphenyl)phosphate: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tris(isopropylphenyl)phosphate (TiPP), a widely used flame retardant and plasticizer, is crucial for toxicological assessment and environmental monitoring. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed, objective comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal technique for their specific needs.

While both GC-MS and LC-MS/MS are powerful tools for the analysis of organophosphate esters like TiPP, they possess distinct advantages and limitations. Generally, LC-MS/MS is favored for its enhanced sensitivity and applicability to a broader range of compounds without the need for derivatization.[1][2] Conversely, GC-MS is a robust and widely accessible technique, though it can be constrained by the thermal stability of the analyte and may offer lower sensitivity for certain compounds.[3]

Quantitative Performance Comparison

The selection of an analytical method is critically dependent on its quantitative performance. The following tables summarize typical validation parameters for the analysis of TiPP and structurally related organophosphate esters using GC-MS and LC-MS/MS. It is important to note that direct comparative data for TiPP across both platforms from a single study is limited; therefore, the presented data is a composite from studies on various organophosphate esters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Isopropylphenyl Phosphates and Related Organophosphate Esters

ParameterTypical ValueNotes
Linearity (R²)> 0.99Good linearity is generally achievable over a defined concentration range.[1]
Limit of Detection (LOD)1 - 3 ng/L (in lake water)Varies significantly with the sample matrix and instrumentation.[3]
Limit of Quantification (LOQ)0.050 mg/m³ (in air)Typically 3-10 times the LOD.[4] For other organophosphates, values like 0.012 mg/L have been reported.[3]
Accuracy (% Recovery)98.9% ± 6%Can be influenced by matrix effects and the efficiency of sample preparation.[4] Recoveries of 85-99% have been noted for similar compounds in water.[5]
Precision (%RSD)6%Generally, good precision is achievable, often <15%.[3][4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Organophosphate Esters

ParameterTypical ValueNotes
Linearity (R²)> 0.99High linearity is consistently reported for organophosphate analysis.[3]
Limit of Detection (LOD)0.15 - 1.1 ng/sampleLC-MS/MS generally offers superior sensitivity compared to GC-MS.[6] For some compounds, LODs can be in the range of 0.4 to 6 ng/L.[2]
Limit of Quantification (LOQ)0.09 - 3.2 ng/g (in dust)Low detection limits are achievable, particularly in complex matrices.[7] For wastewater samples, LOQs of 3-80 ng/L have been reported.[8] In an inter-laboratory comparison, the LOQ for LC-MS/MS was 100 times lower than a typical GC-MS method.[6]
Accuracy (% Recovery)78 - 113%Matrix effects, such as ion suppression, can be a factor and require careful management.[6][9]
Precision (%RSD)< 15%Robust and reproducible results are consistently achieved.[3]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections outline typical methodologies for the analysis of TiPP and related compounds using GC-MS and LC-MS/MS.

GC-MS Experimental Protocol

This method is suitable for the analysis of thermally stable, volatile, and semi-volatile compounds like TiPP.

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Condition an SPE cartridge (e.g., polymeric reversed-phase) with an appropriate solvent like methanol (B129727), followed by water.

    • Load the pre-treated sample onto the conditioned cartridge.

    • Wash the cartridge to remove interferences (e.g., with 20% methanol in water).

    • Elute the target analytes with a suitable organic solvent (e.g., methanol or acetonitrile).[5]

    • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a known volume of solvent (e.g., ethyl acetate) containing an internal standard.[10]

  • GC-MS Analysis

    • Gas Chromatograph (GC) Conditions:

      • Injection Mode: Splitless injection is commonly used for trace analysis.[3]

      • Injector Temperature: 250°C.[11]

      • Column: A non-polar or mid-polar capillary column, such as a Restek Rtx-5MS (30 m × 0.25 mm × 1.0 μm), is often employed.[11]

      • Carrier Gas: Helium at a constant flow rate (e.g., ~2.0 mL/min).[11]

      • Oven Temperature Program: A temperature gradient is crucial for the separation of isomers and other components. An example program starts at 125°C, holds for 2 minutes, ramps to 215°C, and then continues with further ramps to a final temperature of around 340°C.[11]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes.[4]

      • Detector Temperature: 250°C.[11]

LC-MS/MS Experimental Protocol

This method is highly sensitive and suitable for a wide range of organophosphate esters, including those that are thermally labile.

  • Sample Preparation (SPE or Liquid-Liquid Extraction)

    • For aqueous samples (SPE): Follow a similar SPE procedure as described for GC-MS. After elution, evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]

    • For biological matrices (e.g., plasma):

      • Add an internal standard to the sample.

      • Precipitate proteins with a solvent like acetonitrile, vortex, and centrifuge.

      • The supernatant can then be further cleaned up using SPE.[9]

  • LC-MS/MS Analysis

    • Liquid Chromatograph (LC) Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile).

      • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for organophosphates.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion for the analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.[6]

      • Optimization: Source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) need to be optimized for each analyte to achieve the best sensitivity.

Methodology and Workflow Diagrams

Visual representations of the experimental workflows can aid in understanding the key steps of each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous or Solid Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Elution Elution with Organic Solvent Extraction->Elution Concentration Evaporation & Reconstitution Elution->Concentration Injection Splitless Injection Concentration->Injection Inject into GC Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: Experimental workflow for TiPP analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous or Biological Sample Precipitation Protein Precipitation (if needed) Sample->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Reconstitution Evaporation & Reconstitution in Mobile Phase SPE->Reconstitution Injection LC Injection Reconstitution->Injection Inject into LC Separation LC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: Experimental workflow for TiPP analysis using LC-MS/MS.

References

comparative study of SPE sorbents for Tris(isopropylphenyl)phosphate extraction

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Solid-Phase Extraction (SPE) sorbents is crucial for developing robust and efficient methods for the extraction of Tris(isopropylphenyl)phosphate (TiPP), a complex mixture of isopropylated triphenyl phosphate (B84403) isomers used as a flame retardant. The choice of sorbent significantly impacts recovery, reproducibility, and the cleanliness of the final extract. This guide provides a comparative overview of commonly used SPE sorbents for TiPP extraction, supported by experimental data from studies on similar organophosphate flame retardants.

Comparison of SPE Sorbent Performance

The selection of an appropriate SPE sorbent is critical for the effective isolation and concentration of TiPP from various environmental and biological matrices. The most common sorbents utilized for compounds with similar physicochemical properties are reversed-phase sorbents, such as silica-based C18 and polymer-based Oasis HLB (Hydrophilic-Lipophilic Balanced).

While direct comparative studies focusing exclusively on TiPP are limited, the existing literature on organophosphate flame retardants (OPFRs) and other semi-polar compounds provides valuable insights into the expected performance of these sorbents.

Data Summary

Sorbent TypeAnalyte(s)MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Key Findings & Citation
Oasis HLB 16 PesticidesGroundwater>70Not SpecifiedProvided the best results among five tested sorbents for the preconcentration of a wide range of pesticides.[1]
C18 16 PesticidesGroundwater<70 (inferred)Not SpecifiedShowed lower performance compared to polymeric sorbents like Oasis HLB and Strata X for multiresidue pesticide analysis.[1]
Oasis PRiME HLB 22 Synthetic CannabinoidsWhole Blood90-1103-7Demonstrated superior analyte recoveries and lower variability compared to other reversed-phase SPE devices.[2]
Competitor RP (C18-like) 22 Synthetic CannabinoidsWhole Blood46-971-41Exhibited lower recoveries and significantly higher variability in performance.[2]
General SPE (unspecified) Isopropylated Phenyl PhosphatesWorkplace Air98.96An optional SPE cleanup step was part of a method with high overall recovery.[3]

Analysis of Sorbent Performance

From the available data, a clear trend emerges favoring polymer-based sorbents like Oasis HLB over traditional silica-based C18 for the extraction of a broad range of organic compounds. Oasis HLB's hydrophilic-lipophilic balanced chemistry allows for the effective retention of a wider range of analytes, from polar to non-polar. This is particularly advantageous for complex mixtures like TiPP.

Studies on pesticides show that Oasis HLB and another polymeric sorbent, Strata X, yielded the best results in preconcentration from water samples, with average recoveries exceeding 70%.[1] In contrast, a comparative study on synthetic cannabinoids, which share some structural similarities with OPFRs, found that Oasis PRiME HLB provided significantly higher and more consistent recoveries (90-110%) compared to other reversed-phase sorbents, where recoveries were as low as 46%.[2]

Experimental Protocols

The following is a generalized experimental protocol for the solid-phase extraction of this compound from a water sample, based on common laboratory practices for similar analytes.

1. Materials and Reagents

2. Sample Preparation

  • Collect the water sample in a clean, amber glass container.

  • If suspended solids are present, filter the sample through a glass fiber filter (e.g., 0.7 µm).

  • For a 500 mL water sample, add a surrogate or internal standard to assess method performance.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 6 mL of ethyl acetate through the cartridge.

    • Pass 6 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 6 mL of reagent water through the cartridge. Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned cartridge at a consistent flow rate of approximately 5-10 mL/min.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 6 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Place a collection tube in the vacuum manifold.

    • Elute the retained TiPP from the cartridge by passing two aliquots of 4 mL of ethyl acetate or dichloromethane through the sorbent at a slow flow rate.

4. Post-Elution Processing

  • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for analysis by an appropriate instrumental technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizing the SPE Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for TiPP.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Filter Filtration (if needed) Sample->Filter Sample->Filter Spike Spike Internal Standard Filter->Spike Filter->Spike Condition 1. Conditioning (Ethyl Acetate, Methanol, Water) Load 2. Sample Loading Condition->Load Condition->Load Wash 3. Washing (5% Methanol/Water) Load->Wash Load->Wash Elute 4. Elution (Ethyl Acetate/DCM) Wash->Elute Wash->Elute Dry Drying (Sodium Sulfate) Elute->Dry Elute->Dry Concentrate Concentration (Nitrogen Evaporation) Dry->Concentrate Dry->Concentrate Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentrate->Analysis Concentrate->Analysis

Caption: General workflow for this compound extraction using SPE.

References

A Comparative Guide to the Flame Retardant Efficacy of Tris(isopropylphenyl)phosphate and Other Organophosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and product development, selecting the optimal flame retardant is a critical decision that balances efficacy, material compatibility, and safety. This guide provides an objective comparison of the flame retardant performance of Tris(isopropylphenyl)phosphate (IPPP) against other widely used organophosphate esters (OPEs), namely Triphenyl phosphate (B84403) (TPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP). The comparison is supported by experimental data from standardized flammability tests to aid in informed decision-making.

Organophosphate esters have emerged as prominent halogen-free flame retardants, valued for their ability to impart fire resistance to a variety of polymers. Their mechanism of action is complex, often involving a combination of gas-phase and condensed-phase activity. In the gas phase, they can interrupt the combustion cycle by releasing phosphorus-containing radicals that quench flame-propagating radicals. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.

This guide focuses on the comparative performance of IPPP and other common aryl phosphate esters in engineering plastics, particularly in polycarbonate (PC) and its blends, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS).

Quantitative Performance Comparison

The flame retardant efficacy of these organophosphate esters is evaluated using standardized tests that provide quantitative and qualitative data on their performance. The following tables summarize key performance indicators from Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and cone calorimetry.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings in Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) Blends

Flame RetardantLoading (wt%)LOI (%)UL-94 Rating (3.2 mm)Dripping
None021.1FailedYes
This compound (IPPP) Data not available in a direct comparative study---
Triphenyl phosphate (TPP)15-V-1-
Resorcinol bis(diphenyl phosphate) (RDP)1524.1V-2Yes
Bisphenol A bis(diphenyl phosphate) (BDP)15-V-1No
Bisphenol A bis(diphenyl phosphate) (BDP)2025.4V-0No

Note: The data for TPP, RDP, and BDP is primarily drawn from studies on PC/ABS blends. A direct comparative study including IPPP with the same polymer and test conditions was not identified in the reviewed literature. The performance of IPPP is generally considered to be effective in engineering plastics, but quantitative side-by-side data is lacking.

Table 2: Cone Calorimetry Data for Organophosphate Esters in PC/ABS Blends

Flame RetardantLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
None0Reference valueReference valueReference value
This compound (IPPP) Data not available in a direct comparative study---
Triphenyl phosphate (TPP)15Lower than neat polymerLower than neat polymer-
Resorcinol bis(diphenyl phosphate) (RDP)15Lower than neat polymerLower than neat polymer-
Bisphenol A bis(diphenyl phosphate) (BDP)15Significantly lower than neat polymerSignificantly lower than neat polymer-

Note: Cone calorimetry data indicates that BDP has a strong condensed-phase action, leading to superior performance in reducing heat release. TPP is reported to act primarily in the gas phase, while RDP exhibits a mixed-mode action.[1] The specific quantitative values can vary significantly based on the exact formulation and test conditions.

Mechanisms of Action

The flame retardant mechanism of organophosphate esters is a key factor in their efficacy and suitability for different applications.

  • This compound (IPPP): IPPP is understood to function through both condensed- and gas-phase mechanisms. During combustion, it can decompose to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface (condensed-phase). It can also release phosphorus-containing radicals into the gas phase to inhibit flame propagation.

  • Triphenyl phosphate (TPP): TPP is known to act predominantly in the gas phase.[1] Its lower thermal stability allows it to vaporize and release phosphorus-containing species that interfere with the chemical reactions of combustion.

  • Resorcinol bis(diphenyl phosphate) (RDP): RDP exhibits a mixed-mode mechanism, with activity in both the gas and condensed phases.[1] This balanced action can provide effective flame retardancy in a range of fire scenarios.

  • Bisphenol A bis(diphenyl phosphate) (BDP): BDP is recognized for its strong condensed-phase action.[1] Its higher thermal stability and structure contribute to the formation of a robust and insulating char layer, which is particularly effective in forced flaming combustion scenarios.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols designed to provide reliable and reproducible measures of flame retardancy.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a vertically oriented specimen. A higher LOI value indicates a more flame-retardant material.

Methodology:

  • A small, vertically mounted specimen is placed inside a transparent chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or length of the specimen is determined.

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials. It evaluates the self-extinguishing characteristics of a material after exposure to a flame.

Methodology:

  • A rectangular bar specimen is held vertically.

  • A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.

  • Observations are also made as to whether flaming drips ignite a cotton swatch placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the burning times, afterglow times, and the behavior of any dripping particles. A V-0 rating indicates the highest level of flame retardancy in this classification.

Cone Calorimetry (ASTM E1354)

Cone calorimetry is a bench-scale test that measures the heat release rate and other combustion properties of materials under controlled fire-like conditions.

Methodology:

  • A horizontally oriented sample is exposed to a specific level of radiant heat from a conical heater.

  • An external igniter is used to ignite the gases emitted from the decomposing sample.

  • The rate of heat release is determined by measuring the oxygen consumption in the exhaust gas stream.

  • Other parameters measured include the time to ignition (TTI), total heat released (THR), smoke production, and mass loss rate.

Visualizing the Process

To better understand the workflow and mechanisms discussed, the following diagrams are provided.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Char Protective Char Layer Polymer->Char dehydration & cross-linking OPE Organophosphate Ester (e.g., IPPP, BDP) OPE->Char promotes Heat Heat Heat->Polymer Heat->OPE Char->Polymer insulates Combustion Combustion (Flame Propagation) OPE_gas Volatilized OPE (e.g., TPP) Radicals PO• Radicals OPE_gas->Radicals decomposes to Flame_Radicals H•, OH• Radicals Radicals->Flame_Radicals scavenges Flame_Radicals->Combustion drives Heat_source External Heat Source Heat_source->Heat Heat_source->OPE_gas volatilizes Experimental_Workflow cluster_sample_prep Sample Preparation cluster_testing Flammability Testing cluster_data Data Analysis & Comparison Polymer Polymer Resin (e.g., PC/ABS) Blending Melt Blending / Extrusion Polymer->Blending OPE Organophosphate Ester (IPPP, TPP, RDP, BDP) OPE->Blending Specimen Test Specimen Fabrication Blending->Specimen LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL-94 Test Specimen->UL94 Cone Cone Calorimetry (ASTM E1354) Specimen->Cone LOI_data LOI Value (%) LOI->LOI_data UL94_data UL-94 Rating (V-0, V-1, V-2) UL94->UL94_data Cone_data pHRR, THR, TTI Cone->Cone_data Comparison Efficacy Comparison LOI_data->Comparison UL94_data->Comparison Cone_data->Comparison

References

A Comparative Guide to the Isomer-Specific Neurotoxicity of Isopropylated Triphenyl Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of different isomers of isopropylated triphenyl phosphate (B84403) (ITP), a common organophosphate flame retardant. The information presented herein is supported by experimental data from in vivo and in vitro studies, with a focus on organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological condition characterized by delayed onset of ataxia, weakness, and paralysis.[1][2][3]

Isomer-Specific Neurotoxicity: A Quantitative Comparison

The neurotoxicity of ITPs is highly dependent on the position of the isopropyl group on the phenyl ring. Specifically, ortho-substitution is a key determinant of the potential to induce OPIDN.[4] Unsymmetrical mono-ortho isomers have demonstrated greater neurotoxic potential compared to symmetrical tri-ortho isomers.[4] The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum that is crucial for maintaining neuronal health.[3][5][6] Inhibition and subsequent "aging" of NTE by neuropathic organophosphates are believed to initiate the cascade of events leading to axonal degeneration.[7]

The following tables summarize the available quantitative and qualitative data on the neurotoxicity of various ITP isomers.

Table 1: In Vivo Neurotoxicity of Isopropylated Triphenyl Phosphate Isomers in Hens

IsomerDoseRoute of AdministrationObservation PeriodOutcomeNTE InhibitionReference
o-isopropylphenyl diphenyl phosphate 1200 mg/kg bw (single dose)Oral21 daysOPIDN observed90% decrease in NTE activity[4]
600 mg/kg bw (single dose)Oral21 daysNo OPIDNNot specified[4]
1000 mg/kg bw/day (twice daily for 6 days)OralNot specifiedSigns of OPIDN reportedNot specified[4]
Tri-o-isopropylphenyl phosphate 1000 mg/kg bw/day (for 4 days)OralNot specifiedNo OPIDNNot specified[4]
1000 mg/kg bw (twice daily for 6 days)OralNot specifiedNo OPIDNNot specified[4]
Tri-m-isopropylphenyl phosphate 1000 mg/kg bw (single dose)OralNot specifiedNo OPIDNNot specified[4]
Tri-p-isopropylphenyl phosphate 1000 mg/kg bw (single dose)OralNot specifiedNo OPIDNNot specified[4]
Di-p-isopropylphenyl phenyl phosphate 1000 mg/kg bw (single dose)OralNot specifiedNo OPIDNNot specified[4]
p-isopropylphenyl diphenyl phosphate 1000 mg/kg bw (single dose)OralNot specifiedNo OPIDNNot specified[4]
10000 mg/kg bw (twice daily for 6 days)OralNot specifiedNo OPIDNNot specified[4]
Commercial ITPP formulation 3000, 5000, 7000, or 9000 mg/kg bw (single dose)Oral21 daysAtaxia reported at doses >2000 mg/kg bwNot specified[4]

Table 2: In Vitro Neurotoxicity Data (Hypothetical Comparison)

No direct comparative in vitro data for all ITP isomers was available in the search results. This table is a template for how such data would be presented.

IsomerCell LineAssayEndpointIC50 / EC50 (µM)
o-isopropylphenyl diphenyl phosphateHuman neuroblastoma (e.g., SH-SY5Y)MTT AssayCell Viability
LDH AssayCytotoxicity
Neurite Outgrowth AssayNeurite Length
NTE Inhibition AssayEnzyme Activity
m-isopropylphenyl diphenyl phosphateHuman neuroblastoma (e.g., SH-SY5Y)MTT AssayCell Viability
LDH AssayCytotoxicity
Neurite Outgrowth AssayNeurite Length
NTE Inhibition AssayEnzyme Activity
p-isopropylphenyl diphenyl phosphateHuman neuroblastoma (e.g., SH-SY5Y)MTT AssayCell Viability
LDH AssayCytotoxicity
Neurite Outgrowth AssayNeurite Length
NTE Inhibition AssayEnzyme Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the neurotoxicity of ITP isomers.

In Vivo: Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens

The adult hen is the preferred animal model for studying OPIDN due to its high sensitivity.[1][2]

1. Animal Model:

  • Species: Adult domestic hens (e.g., White Leghorn), 10-12 months old.[1][8]

  • Acclimatization: House hens in individual cages for at least one week prior to the experiment with free access to food and water.[1]

2. Dosing and Administration:

  • Test Substance: Dissolve or suspend the ITP isomer in a suitable vehicle (e.g., corn oil).[1]

  • Administration: Administer a single oral dose via gavage.[1][8] For some studies, repeated dosing may be necessary.

  • Dose Selection: Dose levels should be based on preliminary range-finding studies or existing literature. For acute studies, a high dose (e.g., up to 2000 mg/kg) is often used.[2][9] To prevent acute cholinergic toxicity, co-administration of atropine (B194438) may be required.[9]

3. Observation and Clinical Scoring:

  • Observation Period: Observe the hens daily for at least 21 days for the onset and progression of clinical signs of neurotoxicity.[1][9]

  • Clinical Scoring: Score the degree of ataxia at regular intervals using a standardized scale (e.g., 0-8, where 0 is normal gait and 8 is complete paralysis).[8]

4. Neuropathological and Biochemical Analysis:

  • Tissue Collection: At the end of the observation period, euthanize the hens and collect nervous tissues (brain, spinal cord, and peripheral nerves).[1]

  • Histopathology: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) to examine for axonal degeneration and demyelination.[1][6]

  • NTE Activity Assay: Homogenize brain and spinal cord tissue to measure NTE activity. The assay typically involves measuring the hydrolysis of a substrate (e.g., phenyl valerate) in the presence and absence of inhibitors (paraoxon and mipafox) to differentiate NTE from other esterases.[9]

In Vitro: Neurite Outgrowth Assay

This assay assesses the potential of a compound to interfere with the growth of neurites, a key process in neuronal development and regeneration.[10][11][12]

1. Cell Culture:

  • Cell Line: Use a relevant neuronal cell line, such as human induced pluripotent stem cell (iPSC)-derived neurons or a neuroblastoma cell line (e.g., SH-SY5Y).[10][12]

  • Plating: Plate the cells on a suitable substrate (e.g., laminin-coated 96- or 384-well plates) at an appropriate density.[10]

2. Compound Treatment:

  • Exposure: After allowing the cells to adhere and initiate neurite extension (typically 24 hours), treat them with various concentrations of the ITP isomers for a defined period (e.g., 48-72 hours).[10] Include appropriate vehicle and positive controls (e.g., nocodazole).[10]

3. Staining and Imaging:

  • Fixation and Staining: At the end of the treatment period, fix the cells and stain for neuronal markers (e.g., βIII-tubulin) and nuclei (e.g., with Hoechst stain).[12]

  • Imaging: Acquire images using a high-content imaging system.[12][13]

4. Data Analysis:

  • Quantification: Use automated image analysis software to measure parameters such as the number of viable cells, total neurite length per neuron, and number of neurite branches.[10][13]

  • Interpretation: A significant reduction in neurite length without a corresponding decrease in cell viability suggests a specific effect on neurite outgrowth.

In Vitro: Cell Viability Assays (MTT and LDH)

These assays are used to determine the cytotoxic potential of the ITP isomers.

MTT Assay (Measures Metabolic Activity): [14][15]

  • Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose cells to a range of ITP isomer concentrations for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

LDH Assay (Measures Membrane Integrity): [16]

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Calculation: Higher absorbance indicates greater cell membrane damage and cytotoxicity.

Signaling Pathways and Experimental Workflows

The primary mechanism of ITP-induced delayed neurotoxicity involves the inhibition of NTE. The downstream consequences of NTE inhibition are thought to involve disruption of lipid metabolism and axonal transport.

OPIDN_Pathway Ortho_ITP Ortho-Substituted ITP Isomer NTE Neuropathy Target Esterase (NTE) (in ER membrane) Ortho_ITP->NTE Inhibition Aged_NTE Inhibited and 'Aged' NTE NTE->Aged_NTE 'Aging' PtdCho Phosphatidylcholine (PtdCho) Homeostasis NTE->PtdCho Maintains Disrupted_PtdCho Disrupted PtdCho Metabolism Aged_NTE->Disrupted_PtdCho Leads to Impaired_Transport Impaired Axonal Transport Aged_NTE->Impaired_Transport Leads to Axonal_Transport Normal Axonal Transport Axon_Degeneration Distal Axon Degeneration Disrupted_PtdCho->Axon_Degeneration Impaired_Transport->Axon_Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Axon_Degeneration->OPIDN Experimental_Workflow cluster_InVivo In Vivo Assessment cluster_InVitro In Vitro Screening Hen_Model Hen Animal Model Dosing Oral Dosing with ITP Isomer Hen_Model->Dosing Observation 21-Day Observation (Ataxia Scoring) Dosing->Observation Tissue_Collection Nervous Tissue Collection Observation->Tissue_Collection Analysis_InVivo Histopathology & NTE Activity Assay Tissue_Collection->Analysis_InVivo Cell_Culture Neuronal Cell Culture (e.g., iPSC-derived) Compound_Treatment Treatment with ITP Isomers Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Compound_Treatment->Viability_Assay Neurite_Assay Neurite Outgrowth Assay Compound_Treatment->Neurite_Assay Analysis_InVitro High-Content Imaging & Plate Reader Analysis Viability_Assay->Analysis_InVitro Neurite_Assay->Analysis_InVitro Start Start cluster_InVivo cluster_InVivo Start->cluster_InVivo cluster_InVitro cluster_InVitro Start->cluster_InVitro

References

Safety Operating Guide

Proper Disposal of Tris(isopropylphenyl)phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Tris(isopropylphenyl)phosphate, a member of the organophosphate ester family, is utilized as a flame retardant and plasticizer in various materials.[1][2] Due to its chemical properties and potential environmental impact, proper handling and disposal are imperative to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety goggles or a face shield, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3][5] In case of accidental contact, rinse the affected skin or eyes with water immediately and seek medical attention.[3] For spills, absorb the material with a non-combustible absorbent and collect it into a designated container for disposal.[3]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must adhere to local, state, and federal regulations and should be managed through a licensed hazardous waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

  • Waste Identification and Segregation :

    • Clearly label all waste containing this compound as hazardous waste.[5][9]

    • Segregate it from other waste streams to prevent accidental mixing and reactions.[5]

  • Container Management :

    • Use a compatible, leak-proof container for waste collection. Plastic is often preferred.[9][10]

    • Keep the waste container securely closed except when adding waste.[7][10]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA that is at or near the point of generation.[9][10]

    • The SAA should be inspected weekly for any signs of leakage.[10]

    • Adhere to the storage limits for hazardous waste in your facility's SAA, which is typically a maximum of 55 gallons.[9]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for pickup.[9]

    • Complete any required waste collection request forms accurately.[7]

  • Disposal of Empty Containers :

    • A container that has held this compound should be treated as hazardous waste.

    • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

    • After proper rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[7]

Quantitative Data on this compound

The following table summarizes key quantitative information relevant to the handling and environmental profile of this compound.

PropertyValueSource
Molecular Weight452.5 g/mol [11]
Log Pow (Octanol-Water Partition Coefficient)4.92 to 5.17[6]
Bio-concentration Factor (BCF)6.9 to 42[11]
Vapor Pressure (at 25 °C for 4-isomer)2.1 x 10⁻⁸ mm Hg[11]

Note: This data is provided for informational purposes. Log Pow and BCF values suggest a potential for bioaccumulation, reinforcing the need for proper disposal to prevent environmental release.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Tris_isopropylphenyl_phosphate_Disposal_Workflow cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 End: Final Disposition start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate container Use Compatible, Labeled Container segregate->container close_container Keep Container Closed container->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa inspect Weekly Inspection for Leaks store_saa->inspect inspect->container Leak Detected contact_ehs Contact EHS/Waste Disposal Service inspect->contact_ehs No Leak pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Navigating the Safe Handling of Tris(isopropylphenyl)phosphate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Tris(isopropylphenyl)phosphate (TiPP), a common organophosphate-based flame retardant and plasticizer. This guide provides essential safety and logistical information, including personal protective equipment (PPE) specifications, operational procedures, and disposal plans to ensure a safe laboratory environment.

When working with TiPP, a comprehensive approach to safety is paramount. This includes the use of appropriate engineering controls, such as a certified chemical fume hood, especially when there is a risk of generating vapors, mists, or aerosols. Adherence to prescribed PPE, proper handling techniques, and a well-defined emergency response plan are critical to minimizing exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required protective gear.

Protection TypeSpecificationNotes
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended).While specific breakthrough time data for this compound is not readily available in public literature, butyl rubber is generally recommended for organophosphates. For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon contamination. Double gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection Tightly fitting safety goggles or a face shield.Standard laboratory eyeglasses are not sufficient. Eye protection must provide a seal around the eyes to protect against splashes.
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a dust/mist filter.[1][2]This is particularly crucial when handling the neat (undiluted) chemical, weighing it, or when there is a potential for aerosol generation. Ensure a proper fit test has been conducted for the respirator.
Body Protection Tyvek-type disposable protective clothing or sleeves.[1][2]This protects the skin from accidental splashes and contamination. Lab coats should be worn and laundered separately from personal clothing.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and accidents.

Pre-Handling Checklist:
  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of pinholes and that the respirator cartridges are within their expiration date.

  • Emergency Equipment: Locate and ensure accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Confirm that a spill kit appropriate for organophosphates is readily available.

Handling Procedure:
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Transfer and Weighing: Conduct all transfers and weighing of this compound within a certified chemical fume hood.

  • Avoid Inhalation and Contact: Use tools and techniques to minimize the generation of aerosols or dust. Avoid direct contact with the chemical.

  • Container Management: Keep containers of this compound tightly closed when not in use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Post-Handling:
  • Decontamination: Decontaminate the work area, including any equipment used, with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed last.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and disposable lab coats, in designated hazardous waste containers.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste:
  • Collection: Collect all unused this compound and solutions containing the chemical in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Contaminated PPE and Materials:
  • Segregation: All disposable items that have come into contact with this compound, such as gloves, paper towels, and disposable lab coats, must be considered hazardous waste.

  • Collection: Place these items in a separate, clearly labeled hazardous waste bag or container.

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) department, in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Response

Spill Response:
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional EHS department.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials from a spill kit. Isolate the spill or leak area for at least 50 meters (150 feet) for liquids.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill.

First Aid Measures:
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Wash the affected area thoroughly with soap and water.[1][2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Disposal Workflow

SafeHandlingWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Minimize Aerosols handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Decontaminate Area handle4->post1 Complete Handling post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 Initiate Disposal disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.